6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULVAVFEUKSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: The Significance of the 5-Azaindole Scaffold
The 1H-pyrrolo[3,2-c]pyridine, commonly referred to as 5-azaindole, represents a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. These structures are considered "privileged scaffolds" due to their ability to bind to a wide range of biological targets, thereby serving as a foundational core for the development of novel therapeutics. The incorporation of a nitrogen atom into the indole ring system can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing an additional hydrogen bond acceptor to enhance binding affinity with target proteins.[1]
Among the various functionalized 5-azaindoles, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine stands out as a particularly valuable synthetic intermediate. Its utility is primarily anchored in the strategic placement of a bromine atom at the C6 position, which serves as a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. This feature has made it a key building block in the synthesis of kinase inhibitors for oncology and novel agents targeting the central nervous system.[2][3] This guide provides a detailed exploration of a robust synthetic pathway to this compound, its comprehensive characterization, and its application in the synthesis of advanced pharmaceutical analogues.
Part 1: Multi-Step Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with a commercially available pyridine derivative and proceeds through the formation of the fused pyrrole ring, followed by N-methylation. The pathway described herein is adapted from established methodologies, ensuring reproducibility and scalability.[4][5]
I. Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core
The foundational step is the construction of the bicyclic azaindole scaffold from 2-bromo-5-methylpyridine. This transformation involves a sequence of oxidation, nitration, enamine formation, and a final reductive cyclization.
Caption: Synthetic pathway to the 6-Bromo-1H-pyrrolo[3,2-c]pyridine core.
The causality behind this sequence is elegant and effective.
-
Oxidation: The initial oxidation of the pyridine nitrogen with an agent like m-chloroperbenzoic acid (m-CPBA) activates the pyridine ring for subsequent electrophilic nitration.
-
Nitration: The N-oxide directs the incoming nitro group to the C4 position, a critical step for the eventual cyclization.
-
Enamine Formation: The reaction of the methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) constructs the vinylogous amine side chain necessary for forming the five-membered pyrrole ring.
-
Reductive Cyclization: The final step is a powerful one-pot transformation. Iron powder in acetic acid serves to reduce the nitro group to an amine, which then undergoes an intramolecular condensation with the enamine moiety, followed by elimination of dimethylamine to yield the aromatic pyrrole ring of the target scaffold.[4]
II. N-Methylation of the Pyrrole Scaffold
With the core scaffold in hand, the final step is the alkylation of the pyrrole nitrogen. This is a standard transformation for which several effective protocols exist. A common and highly efficient method involves deprotonation of the pyrrole N-H with a strong base, such as sodium hydride (NaH), followed by quenching the resulting anion with a methylating agent like methyl iodide (MeI).[2][6][7]
Caption: General workflow for the N-methylation of the azaindole scaffold.
This two-step, one-pot procedure offers high regioselectivity for N1-alkylation due to the acidity of the pyrrole proton and the strong, non-nucleophilic nature of the hydride base.[2]
Part 2: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9]
Spectroscopic Data Summary
| Technique | Parameter | Expected Observation for C₈H₇BrN₂ |
| ¹H NMR | Chemical Shift (δ) | ~8.8-9.1 ppm (s, 1H): H at C4 position. ~7.6-7.8 ppm (s, 1H): H at C7 position. ~7.3-7.5 ppm (d, 1H): H at C2 position. ~6.7-6.9 ppm (d, 1H): H at C3 position. ~3.9-4.1 ppm (s, 3H): N-CH₃ protons. |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to 8 distinct carbon environments, including the aliphatic N-methyl carbon (~30-35 ppm) and aromatic carbons (~100-150 ppm). |
| HRMS (ESI+) | [M+H]⁺ | Calculated m/z for C₈H₈BrN₂⁺: 210.9871, 212.9850 (characteristic isotopic pattern for Bromine). |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided ranges are inferred from structurally similar compounds reported in the literature.[4][5]
Expert Insight: In the ¹H NMR spectrum, the sharp singlet for the N-methyl group is a key diagnostic peak confirming the success of the final alkylation step. The distinctive doublet signals for the H2 and H3 protons of the pyrrole ring, with a small coupling constant (J ≈ 3-4 Hz), confirm the integrity of the newly formed ring. High-Resolution Mass Spectrometry is indispensable for providing an exact mass measurement, which unambiguously validates the elemental composition of the molecule.
Part 3: Application in Drug Discovery - A Case Study
The true value of this compound lies in its role as a versatile synthetic intermediate. The C6-bromo substituent is perfectly poised for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl and heteroaryl groups.
A prime example is the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern pharmaceutical synthesis. In this reaction, the bromo-intermediate is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Caption: Suzuki cross-coupling reaction using the title compound as a key intermediate.
This strategy has been effectively used to synthesize libraries of novel 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization for cancer therapy.[4][5] By varying the "R" group on the aryl boronic acid, researchers can systematically explore the structure-activity relationship (SAR) to optimize the compound's potency and pharmacokinetic properties.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Scaffold)
This protocol is adapted from the procedure described by Wang et al.[4][5]
-
Step A: Oxidation. To a solution of 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (CH₂Cl₂), add m-chloroperbenzoic acid (m-CPBA, ~1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12-16 hours. Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide.
-
Step B: Nitration. Add the crude N-oxide from Step A to concentrated sulfuric acid at 0 °C. Add fuming nitric acid (~1.5 eq) dropwise, maintaining the temperature below 10 °C. Heat the mixture to 60 °C and stir for 4-6 hours. Cool the reaction and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH) and extract the product with ethyl acetate. Dry and concentrate the organic layers to afford 2-bromo-5-methyl-4-nitropyridine-1-oxide.
-
Step C: Enamine Formation. Dissolve the nitro compound from Step B in N,N-dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, ~1.5 eq) and heat the mixture to 100 °C for 2-3 hours. Cool the reaction and remove the solvent under high vacuum to yield the crude enamine intermediate.
-
Step D: Reductive Cyclization. Dissolve the crude enamine in glacial acetic acid. Add iron powder (~4.0 eq) and heat the suspension to 110 °C for 12-18 hours. Cool the mixture, filter through a pad of celite to remove the iron salts, and wash the pad with acetic acid. Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: N-Methylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This is a general and reliable procedure for N-alkylation of indole-like scaffolds.[2][6]
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) to the THF and cool the suspension to 0 °C.
-
Add a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, ~1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude residue by silica gel column chromatography to afford pure this compound.
References
-
Kókai, E., Halász, J., Dancsó, A., Nagy, J., Simig, G., & Volk, B. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. Available at: [Link]
-
Organic Syntheses Procedure. N-BENZYLIMIDAZOLE and 1-BENZYLIMIDAZOLE. Available at: [Link]
-
Horvath, A., & Jecklin, M. C. (2012). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Xiao, F., Chen, W., & Xiao, J. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 14175-14178. Available at: [Link]
-
Kókai, E., Halász, J., Dancsó, A., Nagy, J., Simig, G., & Volk, B. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. Available at: [Link]
-
Stavrova, A., Stoyanov, N., & Philipov, S. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4239. Available at: [Link]
-
O'Donovan, D. H., O'Sullivan, S., & McCarthy, F. O. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Kolanowska, A., D'Souza, A., & Kluczyk, A. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]
- Google Patents. (2019). CN108191732B - Synthesis method of N-methylpyrrole.
-
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?. Available at: [Link]
Sources
- 1. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
physicochemical properties of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction
This compound (CAS No. 2091221-98-4) is a substituted heterocyclic compound belonging to the azaindole family. Its structural framework, featuring a fused pyrrole and pyridine ring system, is a privileged scaffold in medicinal chemistry. The unmethylated parent compound, 6-Bromo-1H-pyrrolo[3,2-c]pyridine, is a crucial intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors for oncology.[1][2] The strategic placement of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular libraries. The methylation at the N-1 position of the pyrrole ring alters the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, making a detailed understanding of its physicochemical properties essential for its application in drug discovery and development.
This guide provides a comprehensive overview of the core physicochemical attributes of this compound, detailed experimental protocols for their characterization, and insights into its chemical reactivity. The content is tailored for researchers, medicinal chemists, and drug development professionals who utilize such building blocks in the synthesis of novel therapeutic agents.
Section 1: Core Molecular Attributes
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not widely published, its core attributes can be accurately calculated or reliably predicted based on its structure. These values are foundational for designing synthetic routes, developing analytical methods, and predicting its behavior in biological assays.
| Property | Value | Method/Source |
| CAS Number | 2091221-98-4 | [3] |
| Molecular Formula | C₈H₈BrN₃ | Calculated |
| Molecular Weight | 211.07 g/mol | Calculated |
| Monoisotopic Mass | 209.98436 Da | Calculated |
| Predicted XLogP3 | ~2.3 - 2.6 | Predicted |
| Predicted pKa | ~3.5 - 4.5 (for the pyridine nitrogen) | Predicted |
| Appearance | Likely an off-white to yellow solid | Inferred |
Note: Predicted values are based on computational models and data from structurally similar compounds, such as the unmethylated parent (XLogP ~2.0)[4] and other azaindoles. The N-methylation typically increases lipophilicity slightly.
Section 2: Spectroscopic & Analytical Profile
Structural elucidation and purity assessment are critical for any chemical entity used in research. The following sections describe the expected spectroscopic signatures for this compound. While commercial suppliers may provide compound-specific analytical data upon request, this theoretical profile serves as a robust guide for characterization.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of its parent compound and general principles of N-methylated heterocycles.[7]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group.
-
Aromatic Protons (6.5 - 9.0 ppm): The protons on the pyridine and pyrrole rings will appear in this region. The proton at C7, adjacent to the pyridine nitrogen, is expected to be the most deshielded (furthest downfield). The protons on the pyrrole ring (C2 and C3) will also be distinct.
-
N-Methyl Protons (~3.8 - 4.2 ppm): A characteristic singlet integrating to three protons is expected for the methyl group attached to the pyrrole nitrogen. N-alkylation is known to cause shifts in the resonances of the remaining ring protons.[7][8]
-
-
¹³C NMR: The carbon spectrum will complement the proton data.
-
Aromatic Carbons (100 - 150 ppm): Signals for the seven carbons of the bicyclic core will be observed. The carbon atom C6, bonded to the electronegative bromine, will be significantly influenced.
-
N-Methyl Carbon (~30 - 35 ppm): A single peak corresponding to the methyl group carbon.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion: The key feature will be a pair of peaks for the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺) corresponding to the masses 210 and 212, and 211 and 213, respectively.
-
Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion region will exhibit a characteristic doublet of peaks (M and M+2) with approximately equal intensity. This signature is a definitive indicator of a monobrominated compound.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic pyrrolo-pyridine core.
-
~1350-1250 cm⁻¹: C-N stretching vibrations.
-
Below 800 cm⁻¹: C-Br stretching vibration.
Section 3: Key Physicochemical Properties & Experimental Determination
For drug development professionals, understanding properties like solubility and pKa is non-negotiable as they directly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This section provides detailed, field-proven protocols for determining these critical parameters.
Aqueous Solubility
Solubility, particularly in aqueous media, is a primary determinant of bioavailability. For heterocyclic compounds like this, which are often poorly soluble in water, precise measurement is crucial. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.[9]
Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology Rationale: This method ensures that the solution reaches a true equilibrium with the solid-state compound, providing a thermodynamically accurate solubility value, which is more relevant for predicting in vivo dissolution than kinetic measurements.[9]
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound (enough that a solid residue is visible after the experiment) to a known volume of the desired aqueous buffer (e.g., 10 mL of PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C) for a defined period (24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. For rigorous separation, centrifuge the sample and then filter the supernatant through a 0.22 µm syringe filter (select a filter material, like PVDF, with low compound binding).
-
Quantification: Prepare a series of standard solutions of the compound in the same buffer at known concentrations. Analyze both the standards and the filtered sample solution using a calibrated analytical method, typically HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[10]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature. The experiment should be performed in triplicate to ensure reproducibility.[11]
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity/Basicity (pKa)
The pKa value defines the extent of ionization of a compound at a given pH. For this compound, the most basic center is the nitrogen atom of the pyridine ring. Its pKa will influence solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly reliable method for pKa determination.[12]
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.
Methodology Rationale: This protocol directly measures the change in pH as a function of added titrant. The pKa corresponds to the pH where the concentrations of the protonated (conjugate acid) and neutral species are equal, which is identified as the half-equivalence point on the titration curve. This provides a direct, thermodynamically relevant value.[13]
Step-by-Step Procedure:
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed to aid solubility) to a known concentration (e.g., 1-10 mM). Add an inert salt (e.g., KCl) to maintain constant ionic strength.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). This can be determined from the inflection point of the first derivative of the curve. Perform at least three replicate titrations.[12]
Caption: Workflow for Potentiometric pKa Determination.
Section 4: Chemical Reactivity & Stability
The synthetic utility of this compound is largely defined by its reactivity.
-
Cross-Coupling Reactions: The C-Br bond at the 6-position is the primary site for synthetic modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. The parent compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is readily used in such transformations to build more complex molecules with potential anticancer activity.[14]
-
-
Sensitivity and Stability: Like many electron-rich heterocyclic systems, the pyrrolo-pyridine core can be sensitive to strong oxidizing agents.[15] The compound should be stored in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. This guide has detailed its core physicochemical properties, provided robust, step-by-step protocols for their experimental determination, and outlined its key reactivity profile. By understanding and applying this knowledge, researchers and drug development professionals can effectively utilize this compound to accelerate the discovery of next-generation medicines.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
cpanel.app1.ugel04.gob.pe. (n.d.). How To Find Pka. Retrieved from [Link]
-
PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]
-
Shayan, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6561. Retrieved from [Link]
-
Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]
-
Hendrickx, et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
Zaporizhzhia State Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The characteristic chemical shifts of methyl proton signals in 1 H NMR.... Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting.... Retrieved from [Link]
-
PubMed. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-1h-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-C]pyridine. Retrieved from [Link]
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
-
National Institutes of Health. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Retrieved from [Link]
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. PubChemLite - 6-bromo-1h-pyrrolo[3,2-c]pyridine (C7H5BrN2) [pubchemlite.lcsb.uni.lu]
- 5. 2091221-98-4 | this compound | Pyrroles | Ambeed.com [ambeed.com]
- 6. This compound(2091221-98-4) 1H NMR spectrum [chemicalbook.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
The Strategic Deployment of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine in Fragment-Based Drug Discovery: A Technical Guide
Preamble: Embracing Efficiency in Drug Discovery with Fragment-Based Approaches
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is a race against complexity and attrition. High-Throughput Screening (HTS), while powerful, often explores a chemical space populated by large, intricate molecules, where promising hits can be encumbered by challenging optimization pathways. Fragment-Based Drug Discovery (FBDD) offers a more intellectually guided and efficient paradigm.[1] By screening small, low-molecular-weight compounds (fragments), FBDD identifies weak but highly efficient binding interactions. These "fragment hits" serve as superior starting points for rational, structure-guided drug design, allowing for the systematic construction of potency while maintaining favorable physicochemical properties.[1]
This guide focuses on a particularly compelling fragment: 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine . The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure," frequently appearing in biologically active compounds and demonstrating potential as a core for kinase inhibitors and other targeted therapies.[2][3] The strategic introduction of a bromine atom provides a crucial handle for synthetic elaboration, while the N-methylation modulates solubility and the hydrogen-bonding profile. Herein, we provide a technical exploration of this fragment's properties, synthesis, and its application within a rigorous FBDD workflow.
The Core Fragment: Profiling this compound
The selection of fragments for a screening library is a critical decision, governed by principles of diversity, solubility, and synthetic tractability. A cornerstone of fragment library design is the "Rule of Three," which provides a set of empirical guidelines to ensure fragments occupy a chemical space conducive to efficient optimization.[4][5]
Physicochemical Properties and "Rule of Three" Compliance
This compound (CAS Number: 2091221-98-4) is an exemplary fragment that aligns well with these principles.[3][6] Its properties are summarized below.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 211.06 g/mol | < 300 Da | Yes |
| cLogP | ~2.1 - 2.4 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (Pyrrolic N, Pyridinic N) | ≤ 3 | Yes |
| Rotatable Bonds | 1 (N-CH₃) | ≤ 3 | Yes |
Table 1: Physicochemical properties of this compound and its adherence to the "Rule of Three."[4][5]
The fragment's profile is highly favorable. Its low molecular weight and cLogP suggest good aqueous solubility, a prerequisite for the high screening concentrations often required in FBDD to detect weak binding affinities.[1] The limited number of rotatable bonds imparts a degree of conformational rigidity, which reduces the entropic penalty upon binding and simplifies the interpretation of structure-activity relationships (SAR). The presence of two hydrogen bond acceptors offers distinct interaction points within a target's binding site, while the absence of a hydrogen bond donor (due to N-methylation) can be advantageous in certain contexts to improve cell permeability.
Synthesis of the Core Fragment
The synthetic accessibility of a fragment is paramount for subsequent hit-to-lead campaigns. The synthesis of this compound can be approached in a logical, two-stage process starting from the readily available 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
Stage 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Parent Scaffold)
The synthesis of the parent scaffold has been well-documented and proceeds via a multi-step route from commercially available 2-bromo-5-methylpyridine.[6][7]
-
Step 1: Oxidation. 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide.
-
Step 2: Nitration. The pyridine N-oxide is then nitrated to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Step 3: Vinylation. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) affords the key vinyl intermediate.
-
Step 4: Reductive Cyclization. Finally, treatment with iron powder in acetic acid facilitates a reductive cyclization to form the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[6][7]
Stage 2: N-Methylation of the Parent Scaffold
With the parent scaffold in hand, a standard N-methylation protocol can be employed.
Protocol: N-methylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Dissolution: Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH, ~1.2 eq), portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation of the pyrrole nitrogen.
-
Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, ~1.2 eq) or dimethyl sulfate, dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, this compound.
Fragment Screening Methodologies: Detecting the Interaction
Given the inherently weak binding affinities of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[8] The choice of screening method is dependent on the nature of the target protein, available resources, and desired throughput. We will detail protocols for three industry-standard techniques: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures changes in refractive index upon ligand binding to an immobilized target, making it ideal for high-throughput fragment screening.[9]
Experimental Workflow: SPR Fragment Screening
Step-by-Step Protocol: SPR Screening
-
Target Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry to achieve a high surface density (e.g., 10,000 - 15,000 Response Units, RU). A reference flow cell should be prepared similarly but without the protein to serve as a control.[10]
-
Fragment Preparation: Prepare a stock solution of this compound (and other library fragments) in 100% DMSO. Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 100-200 µM). It is critical that the final DMSO concentration is precisely matched between the fragment samples and the running buffer to minimize bulk refractive index effects.[9]
-
Screening: Inject the fragment solutions over the target and reference flow cells at a defined flow rate (e.g., 30 µL/min) for a set contact time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Data Analysis: Process the resulting sensorgrams by subtracting the reference flow cell signal and a buffer-only (blank) injection signal. A binding response significantly above the noise level indicates a potential hit.
-
Hit Validation: For primary hits, perform a dose-response experiment by injecting a range of fragment concentrations (e.g., 10 µM to 500 µM). Fit the steady-state binding responses against concentration to determine the equilibrium dissociation constant (KD), a measure of binding affinity.[11]
Hit Validation and Structural Mapping via NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD, capable of not only detecting weak binding but also mapping the binding site on the protein surface.[8] Protein-observed 2D experiments like the ¹H-¹⁵N HSQC are particularly robust.
Step-by-Step Protocol: ¹H-¹⁵N HSQC Screening
-
Protein Preparation: Prepare a uniformly ¹⁵N-labeled sample of the target protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H pair in the protein.
-
Fragment Addition: Add a stock solution of this compound (in d6-DMSO to minimize solvent signals) to the protein sample to a final concentration of ~200-500 µM.
-
Screening Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and screening spectra. Chemical Shift Perturbations (CSPs), where specific peaks have moved their position, indicate that the corresponding amino acid residues are in or near the fragment's binding site.
-
Binding Site Mapping: If backbone assignments for the protein are available, the perturbed residues can be mapped onto the 3D structure of the protein to visualize the binding pocket.
-
Affinity Titration: To estimate the KD, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. The magnitude of the CSPs can be plotted against the fragment concentration and fit to a binding isotherm.[8]
High-Resolution Structural Insights via X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit, offering an atomic-resolution picture of the binding mode. This structural information is invaluable for the subsequent hit-to-lead optimization phase.
Step-by-Step Protocol: Crystallographic Fragment Screening
-
Crystal Preparation: Grow robust crystals of the target protein that diffract to a high resolution (<2.5 Å). The crystals must be stable enough to withstand soaking in solutions containing DMSO.
-
Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) dissolved in a cryo-protectant solution. Allow the fragment to soak into the crystal for a defined period (minutes to hours).
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data, preferably at a synchrotron source to ensure high-quality data.
-
Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment. Specialized software can help detect the low-occupancy binding typical of fragments. The resulting protein-fragment complex structure will reveal the precise binding orientation, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and potential vectors for chemical elaboration.
From Hit to Lead: The Path of Optimization
Identifying a fragment hit is only the beginning. The next phase involves rationally evolving the low-affinity fragment into a high-potency lead compound. This is typically a structure-guided process, relying heavily on the structural information obtained from NMR or crystallography.
Logical Framework for Hit-to-Lead Optimization
Structure-Activity Relationship (SAR) by Catalog
The bromine atom at the 6-position of the core fragment is its most powerful feature for optimization. It is an ideal anchor point for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[7] This allows for the rapid and systematic exploration of the chemical space around the core scaffold.
Strategy: SAR by Suzuki Coupling
-
Define Vectors: Using the crystal structure of the protein-fragment complex, identify the vector projecting from the C6-Br bond. Analyze the surrounding protein pocket for opportunities: is there a hydrophobic pocket to fill? A hydrogen bond donor/acceptor to engage?
-
Select Boronic Acids: Procure a diverse library of aryl and heteroaryl boronic acids that probe these potential interactions.
-
Parallel Synthesis: Perform Suzuki coupling reactions in a parallel format to generate a library of analogs.
-
Assay and Analyze: Screen the new compounds in the primary binding assay (e.g., SPR or a functional assay). A significant increase in potency from the parent fragment confirms a productive interaction. For pyridine derivatives, the nature and position of substituents can dramatically influence activity.
-
Iterate: The results from this initial SAR exploration guide the design of the next round of analogs, progressively building affinity and optimizing properties.
This iterative cycle of design, synthesis, and testing, grounded in structural biology, is the engine of FBDD. It allows for the efficient conversion of a millimolar fragment hit into a nanomolar lead candidate, demonstrating the power and elegance of this discovery approach.
Conclusion
This compound represents a high-quality chemical starting point for fragment-based drug discovery. Its excellent compliance with the "Rule of Three," combined with a privileged biological scaffold and a synthetically tractable handle for chemical elaboration, makes it an ideal candidate for inclusion in any fragment screening library. By employing sensitive biophysical screening techniques and embracing a structure-guided optimization strategy, this fragment can serve as the foundation for developing novel, potent, and selective drug candidates against a range of challenging biological targets.
References
-
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302008. Available from: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
Pellecchia, M., Bertini, I., Grzesiek, S., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure, 16(7), 988-998. Available from: [Link]
-
PubChem. (n.d.). 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Spagnuolo, C., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1373. Available from: [Link]
-
Renaud, J., et al. (2013). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 4(11), 1074-1078. Available from: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
-
de la Cruz, G., et al. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?. Drug Discovery Today, 28(8), 103632. Available from: [Link]
-
Blundell, T. L., & Lessene, G. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(12), 1307-1320. Available from: [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]
-
Peng, J. W. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(4), 101736. Available from: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of compound 4. Retrieved from [Link]
-
Giannetti, T. (n.d.). Fragment Library Screening by SPR. York Structural Biology Laboratory. Retrieved from [Link]
-
PubMed. (2022). Protocol to perform fragment screening using NMR spectroscopy. National Library of Medicine. Available from: [Link]
-
J&K Scientific. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Traditional lead discovery (top) and Fragment-Based Lead Discovery (bottom). Retrieved from [Link]
- Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. Available from: [Link]
-
Bio-Rad. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Retrieved from [Link]
-
CureFFI.org. (2016). NMR fragment screening. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of pyrrolo-pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]
-
Practical Fragments. (2011). Pushing the Rule of 3. Retrieved from [Link]
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available from: [Link]
-
Refubium - Freie Universität Berlin. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Retrieved from [Link]
-
PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
Evotec. (n.d.). Crystallographic Fragment Screening Services. Retrieved from [Link]
-
PubMed. (2012). Fragment screening using X-ray crystallography. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine | C7H7BrN2 | CID 12575512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calculation of molecular properties [molinspiration.com]
- 6. This compound CAS#: 2091221-98-4 [chemicalbook.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 143468-13-7 [chemicalbook.com]
- 11. Calculator Plugins [lipidmaps.org]
An In-Depth Technical Guide to 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS Number: 2091221-98-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This inherent mimicry allows compounds based on this framework to interact with a wide array of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling and are often implicated in proliferative diseases such as cancer. The strategic functionalization of this core structure offers a powerful avenue for the development of novel therapeutics with high potency and selectivity. This guide focuses on a specific, yet crucial, derivative: 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS No. 2091221-98-4). While this compound primarily serves as a key building block in the synthesis of more complex bioactive molecules, a thorough understanding of its properties and synthetic routes is paramount for any researcher venturing into this chemical space. We will delve into its physicochemical characteristics, explore its role as a synthetic intermediate, and provide detailed experimental context for its utilization in the broader landscape of drug discovery.
Core Molecular Attributes of this compound
This compound is a substituted azaindole, a class of bicyclic heteroaromatic compounds. The presence of a bromine atom at the 6-position and a methyl group on the pyrrole nitrogen imparts specific reactivity and physical properties to the molecule. These features are crucial for its role as a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 2091221-98-4 | Commercially available from various suppliers. |
| Molecular Formula | C₈H₇BrN₂ | Calculated from structure. |
| Molecular Weight | 211.06 g/mol | Calculated from molecular formula. |
| Appearance | Off-white to light yellow solid | Typical appearance for this class of compounds. |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and dimethyl sulfoxide. | Inferred from its chemical structure and common laboratory practice. |
| SMILES | CN1C=CC2=C1C=CN=C2Br | Standard chemical notation. |
The Strategic Importance in Synthesis: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its capacity as a versatile synthetic intermediate. The bromine atom at the 6-position is strategically placed for participation in a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of the chemical space around the pyrrolopyridine scaffold to optimize biological activity.
Conceptual Synthetic Workflow
The general strategy for utilizing this building block involves a two-step process:
-
Scaffold Elaboration: The bromine atom is replaced with a desired functional group, often an aryl or heteroaryl ring, via a suitable cross-coupling reaction.
-
Further Functionalization: Other positions on the bicyclic core or the newly introduced substituent can be further modified to fine-tune the molecule's properties.
Caption: General synthetic workflow utilizing this compound.
Illustrative Synthetic Protocol: Synthesis of a Hypothetical Kinase Inhibitor
To provide a practical context, the following is a detailed, step-by-step methodology for a hypothetical synthesis of a kinase inhibitor, adapted from procedures for analogous compounds. This protocol illustrates a Suzuki coupling reaction, a common and powerful tool in medicinal chemistry.
Objective: To synthesize a 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2 equivalents) in the solvent mixture.
-
Inert Atmosphere: De-gas the solution by bubbling with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the reaction mixture under a positive pressure of the inert gas.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
Potential Applications in Drug Discovery: Targeting Kinase-Driven Pathologies
While specific biological activity data for this compound itself is not extensively published, the broader class of pyrrolo[3,2-c]pyridine derivatives has been a fertile ground for the discovery of potent kinase inhibitors. The general mechanism of action for many of these compounds involves competitive binding to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that are often hyperactive in cancer cells.
Caption: Mechanism of action of pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors.
The versatility of the this compound scaffold allows for its elaboration into inhibitors targeting a range of kinases, potentially including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and MET, which are crucial in tumor growth and angiogenesis.
-
Non-Receptor Tyrosine Kinases: Including ABL and SRC, implicated in various leukemias and solid tumors.
-
Serine/Threonine Kinases: Such as BRAF and MEK, key components of the MAPK/ERK pathway frequently mutated in melanoma and other cancers.
Future Directions and Conclusion
This compound stands as a valuable and strategically important building block in the arsenal of the medicinal chemist. Its utility in constructing diverse libraries of pyrrolopyridine derivatives provides a robust platform for the discovery of novel kinase inhibitors and other potential therapeutics. Future research will likely focus on the development of more efficient and stereoselective methods for its incorporation into complex molecular architectures. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and readily functionalizable scaffolds like this compound will undoubtedly grow, solidifying its place as a key intermediate in the ongoing quest for new and more effective medicines.
References
- At present, specific literature detailing the synthesis and applications of CAS number 2091221-98-4 is limited. The information provided in this guide is based on the established chemistry of the pyrrolo[3,2-c]pyridine scaffold and its derivatives, as reported in the broader chemical and patent literature.
The 6-Bromo-Pyrrolopyridine Core: A Navigator's Guide to Synthetic Transformations
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrrolopyridine, or azaindole, framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of novel therapeutics, particularly in oncology. The 6-bromo-pyrrolopyridine core, a key intermediate, offers a versatile handle for a wide array of synthetic transformations, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of the reactivity of the 6-bromo-pyrrolopyridine scaffold, offering field-proven insights and detailed protocols for its derivatization.
Strategic Functionalization: A World of Possibilities at the 6-Position
The bromine atom at the 6-position of the pyrrolopyridine nucleus is the focal point of its synthetic utility. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. The electron-deficient nature of the pyridine ring, further influenced by the fused pyrrole ring, modulates the reactivity of the C-Br bond, making it an excellent substrate for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Derivatization
Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for the functionalization of the 6-bromo-pyrrolopyridine scaffold. These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and heteroaryl-aryl structures. It involves the coupling of the 6-bromo-pyrrolopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the 6-bromo-pyrrolopyridine to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for promoting both the oxidative addition and reductive elimination steps, particularly with heteroaryl halides.
Illustrative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~90% |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | THF/H₂O | ~88% |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means of introducing alkynyl groups, which are versatile handles for further transformations or can be key pharmacophores themselves. This reaction couples the 6-bromo-pyrrolopyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 6-bromo-pyrrolopyridine to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne is deprotonated by a base and reacts with a Cu(I) salt. Reductive elimination from the palladium complex yields the alkynylated product. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[1]
Illustrative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | ~92% |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | THF | ~89% |
| 3 | Propargyl alcohol | [PdCl₂(dppf)] | Cs₂CO₃ | Acetonitrile | ~85% |
Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a Schlenk flask under an inert atmosphere, add the 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) iodide (0.05 equiv).
-
Add the degassed solvent (e.g., DMF or THF).
-
Add the base (e.g., triethylamine, 3.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[2][3]
Simplified Sonogashira Coupling Mechanism
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and has been widely applied to the functionalization of heteroaryl halides.[4] This reaction allows for the coupling of the 6-bromo-pyrrolopyridine with a wide range of primary and secondary amines.
Mechanism Insight: Similar to other palladium-catalyzed cross-couplings, the mechanism involves oxidative addition of the 6-bromo-pyrrolopyridine to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex and is deprotonated by the base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired 6-amino-pyrrolopyridine derivative and regenerates the Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is often crucial to facilitate the reductive elimination step.
Illustrative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | ~95% |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | ~88% |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF | ~92% |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.05 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Add the 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Dilute with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purify the product by column chromatography.[5]
Heck Coupling: Vinylation of the Pyrrolopyridine Core
The Heck reaction offers a method for the vinylation of the 6-bromo-pyrrolopyridine scaffold by coupling with an alkene.[6] This reaction is particularly useful for introducing styrenyl and acrylate moieties.
Mechanism Insight: The Heck reaction begins with the oxidative addition of the 6-bromo-pyrrolopyridine to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium hydride species. The active Pd(0) catalyst is regenerated by the reaction of the palladium hydride with a base.[7][8]
Illustrative Data for Heck Coupling:
| Entry | Olefin | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | ~75% |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | ~80% |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | ~70% |
Experimental Protocol: Heck Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Combine the 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a phosphine ligand if required, in a reaction vessel.
-
Add the base (e.g., triethylamine, 2.0 equiv) and the solvent (e.g., DMF or acetonitrile).
-
Heat the mixture under an inert atmosphere to 100-140 °C.
-
After the reaction is complete, cool the mixture, filter off the palladium black, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.[9]
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group opens up a wide range of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Palladium-catalyzed cyanation of the 6-bromo-pyrrolopyridine scaffold is an efficient method to achieve this transformation.[10]
Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the 6-bromo-pyrrolopyridine to Pd(0), followed by transmetalation with a cyanide source and reductive elimination. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being a less toxic alternative.[11]
Illustrative Data for Palladium-Catalyzed Cyanation:
| Entry | Cyanide Source | Catalyst System | Solvent | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | ~85% |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMA | ~80% |
Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a reaction vessel, add the 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv).
-
Add the degassed solvent (e.g., DMF).
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, and carefully quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography.[12]
Alternative Strategies for Functionalization
While palladium-catalyzed reactions are dominant, other methodologies offer unique advantages for the derivatization of the 6-bromo-pyrrolopyridine core.
Nucleophilic Aromatic Substitution (SNAr)
Under certain conditions, the bromine atom at the 6-position can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring facilitates this reaction, particularly with activating groups on the ring.[13]
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled to restore the aromaticity of the ring.
Potential Applications: This method can be employed for the introduction of alkoxy, amino, and thioalkoxy groups using the corresponding nucleophiles (e.g., sodium methoxide, primary/secondary amines, sodium thiomethoxide). The reaction typically requires elevated temperatures and a polar aprotic solvent.
Lithiation-Borylation and Subsequent Coupling
Halogen-metal exchange followed by borylation provides an alternative route to a 6-borylated pyrrolopyridine intermediate, which can then be used in Suzuki-Miyaura coupling reactions. This two-step, one-pot procedure can be advantageous in certain synthetic strategies.[14]
Experimental Workflow: The 6-bromo-pyrrolopyridine is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to effect halogen-metal exchange. The resulting lithiated species is then quenched with a borate ester (e.g., triisopropyl borate) to form the boronic ester. Without isolation, the palladium catalyst, base, and an aryl halide can be added to perform an in-situ Suzuki-Miyaura coupling.[15]
Lithiation-Borylation-Suzuki Coupling Sequence
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds.[16] While often requiring higher temperatures, recent advances have led to milder and more efficient copper-catalyzed systems.[17]
Scope and Application: Copper catalysis can be effective for the coupling of 6-bromo-pyrrolopyridine with amines, phenols, and other nucleophiles. The choice of ligand is often critical for achieving good yields.
Conclusion: A Versatile Scaffold for Innovation
The 6-bromo-pyrrolopyridine scaffold is a testament to the power of a strategically placed functional group. The bromine atom serves as a versatile linchpin, enabling a vast array of synthetic transformations that are central to modern drug discovery. From the workhorse palladium-catalyzed cross-coupling reactions to alternative methodologies, the synthetic chemist has a rich toolbox at their disposal to explore the chemical space around this privileged core. A thorough understanding of the reactivity and the nuances of each reaction type is paramount to successfully harnessing the full potential of this remarkable building block in the quest for novel and impactful therapeutics.
References
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
-
Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. PubMed. [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Investigation of the K 4 [Fe(CN) 6 ]-Mediated Mono- and Bis-Palladium-Catalyzed Cyanation of the Benzothioxanthene Core. ResearchGate. [Link]
-
Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. National Institutes of Health. [Link]
-
Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. PMC. [Link]
-
Cu(II)-Catalyzed C-N, C-O, C-Cl, C-S, and C-Se Bond Formation via C(sp 2 )-H Activation Using 7-Azaindole as an Intrinsic Directing Group. PubMed. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Publishing. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. ResearchGate. [Link]
-
Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Magritek. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The Organic Synthesis Archive. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution Practice Questions & Answers – Page 1. Pearson. [Link]
Sources
- 1. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. m.youtube.com [m.youtube.com]
- 14. 502. Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction - Magritek [magritek.com]
- 15. mdpi.com [mdpi.com]
- 16. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Heterocycles from 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Strategies and Protocols for Drug Discovery
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, particularly in oncology and kinase inhibition.[1][2][3] This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of synthetic strategies to functionalize the versatile building block, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine . By leveraging the reactivity of the C6-bromo substituent, a diverse array of novel heterocyclic structures can be accessed. This document details the synthesis of the core scaffold and provides field-proven protocols and mechanistic insights for key transformations, including palladium-catalyzed cross-coupling and C-N bond formation reactions, enabling the rapid generation of compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the 1-Methyl-1H-pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole and pyridine ring creates the azaindole family of heterocycles, which are of immense interest in medicinal chemistry. The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has been identified as a key pharmacophore in the development of potent anticancer agents, including colchicine-binding site inhibitors that disrupt microtubule dynamics.[4]
The strategic introduction of a methyl group at the N1 position serves a dual purpose:
-
Blocks N-H Reactivity: It prevents undesired side reactions at the pyrrole nitrogen, such as N-arylation, which can compete with reactions at the C6-bromo position, thereby improving reaction selectivity and yield.
-
Modulates Physicochemical Properties: The methyl group can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
The bromine atom at the C6 position is the primary reactive handle for diversification. Its susceptibility to a wide range of transition-metal-catalyzed cross-coupling reactions makes this compound an exceptionally valuable starting material for building molecular complexity.
Synthesis of the Core Scaffold: this compound
A reliable supply of the starting material is paramount. The synthesis can be efficiently achieved in a multi-step sequence starting from commercially available 2-bromo-5-methylpyridine. The initial steps construct the pyrrolo[3,2-c]pyridine core, followed by a standard N-methylation.
Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from a reported synthesis of the parent scaffold.[4][5]
Step 1-4: Reductive Cyclization to form 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Reaction Setup: To a round-bottom flask is added (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq), iron powder (approx. 4.0 eq), and glacial acetic acid.
-
Reaction Execution: The mixture is heated to 100 °C and stirred vigorously for 5 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the iron salts. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is taken up in ethyl acetate and the pH is carefully adjusted to ~8 with a saturated aqueous solution of sodium carbonate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by silica gel chromatography (eluent: n-hexane/ethyl acetate) to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocol: N-Methylation
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF). Cool the solvent to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the cold DMF. Stir for 10 minutes.
-
Substrate Addition: Add a solution of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimum amount of anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, allowing the deprotonation to complete (evolution of H₂ gas will cease).
-
Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure This compound .
C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C bonds. The C6-bromo position of our scaffold is an ideal electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl Derivatives
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming biaryl and heteroaryl-aryl bonds, owing to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[6][7] This reaction is instrumental in creating derivatives with extended aromatic systems.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure used on the N-aryl analog.[4][5]
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 3:1 v/v).
-
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 125 °C for 20-30 minutes.
-
Causality Note: Microwave heating dramatically accelerates the reaction, often reducing reaction times from hours to minutes. The use of a phosphine ligand like PPh₃ is crucial to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle.
-
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
| Arylboronic Acid Partner | Catalyst System | Conditions | Expected Outcome |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 125 °C, MW | High yield |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 125 °C, MW | High yield |
| 3-Thienylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 125 °C, MW | Good to high yield |
| 4-Pyridylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O, 100 °C | Moderate to high yield |
Sonogashira Coupling: Synthesis of 6-Alkynyl Derivatives
The Sonogashira reaction provides a powerful method for installing alkyne functionalities.[8][9] The resulting arylalkynes are versatile intermediates, serving as precursors for more complex heterocycles via cyclization reactions or as handles for bioconjugation using 'click' chemistry.
Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq).
-
Solvent and Reagents: Add an anhydrous, degassed amine solvent such as triethylamine (TEA) or diisopropylamine (DIPA). Add the terminal alkyne (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity. Monitor the reaction by TLC or LC-MS.
-
Causality Note: The amine acts as both the solvent and the base required to deprotonate the terminal alkyne. The copper(I) co-catalyst is essential for forming the copper acetylide intermediate, which then transmetalates to the palladium center in the rate-determining step.[10]
-
-
Work-up: Once complete, filter the reaction mixture to remove amine salts and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual amine. Dry the organic layer, concentrate, and purify by silica gel chromatography.
C-N Bond Formation: Accessing Aminated Heterocycles
The introduction of nitrogen-based substituents is a common strategy in drug design to modulate polarity, introduce hydrogen bonding capabilities, and improve pharmacokinetic profiles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for forming C-N bonds between aryl halides and a vast range of primary and secondary amines.[11][12] It represents a significant improvement over harsher classical methods like the Ullmann condensation.
Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a bulky phosphine ligand like Xantphos or RuPhos (0.04-0.08 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, which is essential for the successful coupling of less reactive aryl bromides and a wide range of amines.[13]
-
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution: Heat the sealed tube to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the 6-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
| Amine Partner | Ligand | Base | Expected Outcome |
| Morpholine | Xantphos | Cs₂CO₃ | High yield |
| Aniline | RuPhos | NaOtBu | Good to high yield |
| Benzylamine | Xantphos | NaOtBu | High yield |
| Piperidine | Xantphos | Cs₂CO₃ | High yield |
Strategic Diversification Summary
The this compound scaffold is a launchpad for the synthesis of a multitude of novel heterocyclic structures. The judicious selection of a cross-coupling strategy allows for the precise and efficient installation of diverse functionalities at the C6 position, enabling extensive structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic design facilitates selective functionalization through a host of modern synthetic methodologies. The protocols and insights provided in this guide offer a robust starting point for research and development teams to generate diverse libraries of novel pyrrolo[3,2-c]pyridine derivatives, accelerating the discovery of new therapeutic agents. Further exploration into other cross-coupling reactions such as Stille, Negishi, and Ullmann condensations will undoubtedly continue to expand the chemical space accessible from this privileged scaffold.
References
-
Wang, C., Zhang, Y., Yang, S., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wang, C., Zhang, Y., Yang, S., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. ResearchGate. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses. [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. SciSpace. [Link]
-
Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. University of Bath's research portal. [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org. [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]
-
. RSC Publishing. [Link]
-
SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES Easha Narayan, Liangfeng Fu, and Gordon W. Gribble* Department of Chemistry, Dartmouth Co. ResearchGate. [Link]
-
One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H). Sci-Hub. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. National Institutes of Health. [Link]
-
A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry (RSC Publishing). [Link]
-
The mechanism of the modified Ullmann reaction. Semantic Scholar. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Stille couplings of 3-(trimethylstannyl)-5-bromo-2-pyrone for the syntheses of 3-aryl-5-bromo-2-pyrones and their ambident dienyl characters. Semantic Scholar. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Therapeutic Targeting of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine Analogs
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. This guide focuses on analogs derived from 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, a strategically functionalized starting material poised for extensive chemical diversification. The bromine atom at the C6 position serves as a versatile synthetic handle for introducing a wide array of substituents, primarily through cross-coupling reactions, while the N1-methyl group can influence solubility, metabolic stability, and target engagement. This document provides an in-depth analysis of the most promising therapeutic targets for novel analogs, drawing upon established research into the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives. We will explore the mechanistic basis for targeting tubulin polymerization, protein kinases, and other potential pathways, and provide detailed experimental workflows to empower researchers in their drug discovery efforts.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold as a Foundation for Drug Discovery
The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine system, a class of scaffolds that has proven to be exceptionally fruitful in the development of therapeutic agents.[1] The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, making it an ideal framework for engaging with a variety of biological targets.
The subject of this guide, this compound, is not just another derivative; it is a key intermediate for library synthesis. The C6-bromo group is readily functionalized via reactions like the Suzuki cross-coupling, allowing for the systematic exploration of the chemical space at this position.[2] This guide will illuminate the most promising therapeutic avenues for analogs derived from this scaffold, focusing on targets validated by existing research on related compounds.
Primary Therapeutic Target: Inhibition of Tubulin Polymerization
One of the most well-documented and potent activities of 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of cancer cell proliferation through the disruption of microtubule dynamics.[3][4][5]
Mechanism of Action: Colchicine-Binding Site Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle during cell division.[2] Small molecules that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. Several 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as configuration-constrained analogs of Combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site on β-tubulin.[2][3] By binding to this site, these compounds prevent the polymerization of tubulin into microtubules. This disruption leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2][3]
Molecular modeling studies have suggested that these analogs form key hydrogen bonds within the colchicine site, for instance, with residues such as Thrα179 and Asnβ349.[3]
Preclinical Efficacy of 1H-pyrrolo[3,2-c]pyridine Analogs
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[4] The data underscores the potential of this scaffold in oncology.
| Compound Reference | B-Ring Moiety | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10t [4] | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) [2] | - | 0.0021 | 0.0019 | 0.0023 |
Table 1: In vitro antiproliferative activities of a lead 1H-pyrrolo[3,2-c]pyridine derivative (10t) compared to the positive control, Combretastatin A-4 (CA-4). Data sourced from Wang et al., 2024.[2][4]
Proposed Research Workflow for Tubulin Inhibitors
The this compound core provides an excellent starting point to develop novel tubulin inhibitors. A systematic approach would involve synthesizing a library of analogs with diverse aryl or heteroaryl groups at the C6-position and evaluating them through the following workflow.
Caption: High-level workflow for identifying and validating novel tubulin inhibitors.
Secondary Therapeutic Target Class: Protein Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a highly effective framework for the design of potent and selective protein kinase inhibitors.[6] Kinases are crucial nodes in signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation is a hallmark of many diseases, particularly cancer.
FMS Kinase (CSF-1R)
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase whose signaling promotes the survival and proliferation of monocytes and macrophages.[7] In the tumor microenvironment, FMS-driven tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. Therefore, FMS inhibitors are promising therapeutic agents for both cancer and inflammatory disorders.[7]
A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for FMS kinase inhibition.[7] Notably, compound 1r from this series was identified as a highly potent and selective FMS inhibitor, being 3.2 times more potent than the lead compound, KIST101029.[7]
This demonstrates that the scaffold can be optimized to achieve high-affinity binding to the ATP pocket of FMS kinase.
Raf-1 and the MAPK/ERK Signaling Pathway
The Raf-1 kinase is a critical component of the MAPK/ERK pathway, a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. The pathway is frequently hyperactivated in human cancers. A sorafenib analog, KIST101029 , which incorporates a 1H-pyrrolo[3,2-c]pyridine scaffold, was shown to inhibit Raf-1 and downstream signaling through MEK, JNK, and mTOR.[8] This inhibition ultimately suppressed AP-1 transactivation and neoplastic cell transformation.[8]
Caption: Inhibition of the MAPK/ERK pathway by 1H-pyrrolo[3,2-c]pyridine analogs.
Mitotic Kinases: MPS1 and PLK4
Mitotic kinases are essential regulators of cell division, ensuring chromosomal stability. Their overexpression in tumors makes them attractive anticancer targets.
-
Monopolar Spindle 1 (MPS1): This kinase is a key component of the spindle assembly checkpoint. A medicinal chemistry program, guided by structure-based design, developed orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[9] The lead compounds from this series showed potent inhibition of MPS1 autophosphorylation in cells and corresponding antiproliferative activity in the HCT116 colon cancer cell line.[9]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is another high-value oncology target. While the specific 1H-pyrrolo[3,2-c]pyridine scaffold has not been explicitly reported against PLK4, the closely related 1H-pyrrolo[2,3-b]pyridine isomer has been successfully used to develop PLK4 inhibitors, suggesting a strong potential for target crossover.[10]
Exploratory Therapeutic Targets
The versatility of the pyrrolopyridine scaffold suggests its potential extends beyond oncology.
-
Ion Channels: Pyridine nucleotides are known to regulate a variety of ion channels, including potassium channels.[11] While direct evidence for 1H-pyrrolo[3,2-c]pyridine analogs is pending, this represents a potential area for investigation, particularly for cardiovascular or neurological disorders.
-
Neurological Targets: The related 1H-pyrrolo[3,2-b]pyridine scaffold has been used to develop selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor.[12] This highlights the potential of these scaffolds to cross the blood-brain barrier and modulate CNS targets.
Detailed Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of test compounds on the polymerization of tubulin in a cell-free system.
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Include a positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition) and a negative control (DMSO vehicle).
-
-
Assay Execution:
-
In a pre-warmed 96-well plate, add 5 µL of the compound dilution to each well.
-
Add 50 µL of the tubulin solution to each well.
-
Add 45 µL of G-PEM buffer containing the fluorescent reporter DAPI.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
-
Analysis:
-
Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ value for inhibitory compounds.
-
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the inhibitory effect of compounds on the activity of a specific protein kinase.
Principle: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction. Lower ADP levels in the presence of an inhibitor correspond to lower kinase activity.
Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate by adding the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound at various concentrations (typically a 10-point dose-response curve).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and induce a luciferase-based luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Analysis:
-
Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the cell cycle phase distribution of cancer cells following treatment with a test compound.
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.
Methodology:
-
Cell Treatment:
-
Seed cancer cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x the GI₅₀ value) for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The existing body of literature strongly supports two primary lines of investigation: the development of microtubule destabilizing agents targeting the colchicine-binding site of tubulin, and the design of potent and selective protein kinase inhibitors. The strategic placement of the bromine atom provides a direct and facile route to a diverse chemical library, enabling a thorough exploration of the structure-activity relationships for these targets.
Future research should focus on:
-
Systematic Library Synthesis: Utilizing the 6-bromo handle to perform a wide range of cross-coupling reactions to probe interactions with different sub-pockets of the target proteins.
-
Structure-Based Drug Design: Obtaining co-crystal structures of lead compounds with their targets (e.g., tubulin, FMS, MPS1) to guide rational, iterative improvements in potency and selectivity.
-
Pharmacokinetic Optimization: Profiling early leads for ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure that potent compounds have the potential to become viable drug candidates.
By leveraging the established biological activities of the 1H-pyrrolo[3,2-c]pyridine core, researchers are well-positioned to discover and develop the next generation of targeted therapies.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
-
Kim, J. E., et al. (2020). Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1. Biological and Pharmaceutical Bulletin, 43(11), 1731-1737. Available at: [Link]
-
Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-117. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(38), 23645-23653. Available at: [Link]
-
Bollini, S., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(11), 3330. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Chrovian, C., et al. (2020). 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Chemical Neuroscience, 11(1), 57-69. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 14(12), 925-954. Available at: [Link]
-
Kim, J., et al. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Journal of the Korean Chemical Society, 69(2), 32-39. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Tivadar, M., et al. (2015). Regulation of Ion Channels by Pyridine Nucleotides. Physiological Reviews, 95(3), 939-977. Available at: [Link]
-
Olszewska, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Wojcicka, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 81-89. Available at: [Link]
-
Aj-Aka, E. A., et al. (2017). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 60(14), 6262-6276. Available at: [Link]
- Currie, K. S., et al. (2005). Polycyclic pyrazines as potassium ion channel modulators. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 11. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 6-Azaindole Derivatives in Medicinal Chemistry
Abstract
The 6-azaindole scaffold, a prominent member of the pyrrolopyridine family, has emerged as a privileged structure in modern medicinal chemistry. As a bioisostere of both indole and purine systems, its unique electronic and physicochemical properties offer significant advantages in drug design.[1][2] The strategic placement of a nitrogen atom in the six-membered ring allows for fine-tuning of critical drug-like properties, including solubility, lipophilicity, and metabolic stability, while providing an additional hydrogen bond acceptor to enhance target binding affinity.[1][2][3][4] This technical guide provides an in-depth review of 6-azaindole derivatives, covering their synthesis, diverse therapeutic applications, and key structure-activity relationships (SAR). We will explore their cornerstone role in the development of kinase inhibitors and their growing importance in antiviral, neuroprotective, and anti-infective agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic system.
The 6-Azaindole Scaffold: A Privileged Structure in Drug Discovery
1.1. Introduction to Azaindoles as Bioisosteres
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring.[3] They are structural analogues of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This bioisosteric replacement creates four possible positional isomers: 4-, 5-, 6-, and 7-azaindole.[5] While rare in nature, these scaffolds have become indispensable in medicinal chemistry.[1][2] The introduction of the pyridine nitrogen atom fundamentally alters the molecule's properties, providing a powerful tool for drug optimization.[2][4]
1.2. Physicochemical Properties and Strategic Advantages
Each azaindole isomer possesses distinct physicochemical characteristics, such as the partition coefficient (LogP), total polar surface area (tPSA), and aqueous solubility (LogS).[5] Compared to their parent indole counterparts, azaindoles generally exhibit improved aqueous solubility and can modulate pKa and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic (ADME/Tox) profiles.[2][3][4]
The 6-azaindole isomer, in particular, offers a unique advantage. The nitrogen atom at the 6-position acts as a hydrogen bond acceptor, which can lead to enhanced binding affinity and potency with biological targets.[1] This feature is especially valuable in designing molecules that interact with ATP-binding sites, making the 6-azaindole scaffold a highly effective mimic of the purine system.[1][2]
Synthetic Strategies for the 6-Azaindole Core
2.1. Challenges and Key Methodologies
The synthesis of the azaindole core can be challenging, as classic indole synthesis methods like the Fischer indole synthesis often result in poor yields due to the electron-deficient nature of the pyridine ring.[1] To overcome this, medicinal chemists have adopted more robust and efficient strategies.
Two of the most productive and widely used methods for preparing azaindoles are the Bartoli reaction and the Batcho-Leimgruber reaction .[1]
-
Bartoli Reaction: This method involves the reaction of a nitro-pyridine with a vinyl Grignard reagent. It has been successfully applied in the synthesis of various azaindole-containing drug candidates, including the route to fostemsavir.[1]
-
Batcho-Leimgruber Reaction: This two-step sequence involves the formation of an enamine from a nitropyridine, followed by a reductive cyclization to form the azaindole ring. Pfizer notably employed this reaction to prepare a series of 6-azaindole hydroxamic acids as HIV-1 integrase inhibitors.[1]
More recently, novel synthetic strategies have been developed, including a scalable, one-pot, and metal-free synthesis of functionalized 6-azaindoles from 3-amino-4-methylpyridines, highlighting the ongoing innovation in this area.[6][7]
2.2. Workflow for Batcho-Leimgruber Synthesis of 6-Azaindole
The following diagram illustrates the general workflow for the Batcho-Leimgruber reaction, a common and effective method for constructing the 6-azaindole scaffold.
Caption: General workflow of the Batcho-Leimgruber 6-azaindole synthesis.
Therapeutic Applications and Biological Targets
The versatility of the 6-azaindole scaffold is reflected in its broad range of therapeutic applications, from oncology to infectious diseases.
3.1. Kinase Inhibition: The Cornerstone Application
Azaindole derivatives are exceptionally well-suited as kinase inhibitors.[2] Their structural similarity to the adenine fragment of ATP allows them to bind effectively to the ATP-binding site in the catalytic domain of kinases.[1] The additional nitrogen atom enhances the potential for forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2][4][8][9]
Caption: Dual-action mechanism of 6-azaindole derivatives in Alzheimer's disease.
3.4. Anti-Infective Agents
Beyond viruses, 6-azaindoles have shown promise against bacterial and parasitic infections.
-
Antibacterial: Derivatives have demonstrated activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. [5]* Antiparasitic: Substituted azaindoles have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. [10]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing lead compounds. For azaindole derivatives, SAR studies often focus on the substitution patterns at various positions of the bicyclic core.
-
SAR in Kinase Inhibitors: For many kinase inhibitors, the N-H of the pyrrole ring and the nitrogen of the pyridine ring act as a bidentate hydrogen-bonding motif that anchors the molecule to the kinase hinge region. [11]Substitutions at other positions (e.g., C3) are then explored to occupy adjacent hydrophobic pockets and enhance potency and selectivity. [9]* SAR in CB1 Modulators: In the development of cannabinoid receptor 1 (CB1) allosteric modulators, replacing an indole ring with a 6-azaindole scaffold maintained biological activity (though with reduced affinity), whereas replacement with a 7-azaindole abolished binding. This highlights the critical role of the nitrogen's position in dictating target interaction. [3]* General Principles: Studies have shown that substitution at the C3 and C6 positions of the azaindole ring is often well-tolerated and provides a vector for optimization. [2][4][12]For instance, in a series of c-Met inhibitors, a piperazine group at the C6 position of a 4-azaindole yielded the best results. [2][4]
Experimental Protocols
5.1. Protocol: Synthesis of a 6-Azaindole Scaffold via the Batcho-Leimgruber Reaction
This protocol is a generalized procedure based on methodologies reported for synthesizing 6-azaindole derivatives. [1] Step 1: Enamine Formation
-
Dissolve the starting 4-nitropyridine derivative (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.
-
Stir the mixture vigorously at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 6-azaindole derivative.
5.2. Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a general method for assessing the inhibitory activity of 6-azaindole compounds against a target kinase using an ADP-Glo™ Kinase Assay (Promega) or similar technology.
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution at 2x the final desired concentration, and the target kinase enzyme at 2x the final concentration. Serially dilute the 6-azaindole test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the test compound solution (or DMSO for controls).
-
Add 2.5 µL of the 2x kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
Conclusion and Future Perspectives
The 6-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its ability to serve as a versatile bioisostere for indoles and purines, coupled with its favorable physicochemical properties, has led to the successful development of drugs across multiple therapeutic areas, most notably in kinase inhibition. [1][2][5]The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of new chemical space around this privileged core. [6][7] Future research will likely focus on expanding the application of 6-azaindole derivatives into new target classes and disease indications. The design of highly selective inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and molecular glues incorporating the 6-azaindole motif represents an exciting frontier. As our understanding of complex biological pathways deepens, the unique properties of the 6-azaindole scaffold will ensure its continued relevance and impact in the discovery of next-generation therapeutics.
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Derivatization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide to its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] Its unique arrangement of a pyrrole ring fused to a pyridine ring provides a three-dimensional structure that can effectively interact with various biological targets. The bromine atom at the 6-position offers a versatile handle for the introduction of a wide range of substituents through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth technical overview of the synthesis of the core scaffold, the strategic development of its structural analogs, and their applications, particularly in the realms of oncology and central nervous system (CNS) disorders.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent scaffold, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is a multi-step process that begins with commercially available 2-bromo-5-methylpyridine.[3][4] The subsequent N-methylation of the pyrrole nitrogen is a critical step to arrive at the title compound.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This protocol outlines the synthesis of the precursor 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide
-
To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA) (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired product.[3]
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
-
Add the 2-bromo-5-methylpyridine 1-oxide (1.0 eq) to a mixture of fuming nitric acid and sulfuric acid at 0 °C.
-
Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base, such as sodium hydroxide.
-
Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate to obtain the nitrated product.[3]
Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
React the 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.
-
Heat the reaction mixture to facilitate the condensation reaction.
-
After cooling, the product can often be isolated by filtration.[4]
Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in acetic acid, add iron powder (4.0 eq).
-
Heat the reaction mixture to induce the reductive cyclization.
-
Filter the reaction mixture and concentrate the filtrate.
-
Adjust the pH to 8 with an aqueous solution of sodium carbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography.[4]
N-Methylation: A Critical Step for Analog Diversification
General Protocol for N-methylation:
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation of the pyrrole nitrogen.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Structural Analogs via Cross-Coupling Reactions
The bromine atom at the 6-position of the this compound core is a key functional group that allows for the generation of a vast library of structural analogs through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl, heteroaryl, and alkyl groups at the 6-position. This reaction typically involves the coupling of the bromo-pyrrolopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
The following is a representative protocol for the Suzuki coupling on the related 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine scaffold, which can be adapted for the 1-methyl analog.
-
In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq).[3]
-
Add a mixture of 1,4-dioxane and water (3:1).[3]
-
Seal the vial and heat in a microwave reactor at 125 °C for 26 minutes.[3]
-
After cooling, extract the mixture with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel chromatography.[3]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the introduction of a wide variety of primary and secondary amines at the 6-position, leading to the synthesis of 6-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[5]
The following is a general protocol that can be adapted for the amination of this compound.
-
To a reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 eq).[6]
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.[6]
-
Add the degassed solvent (e.g., toluene).[6]
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Cycle.
Biological Activity and Structure-Activity Relationships (SAR)
Structural analogs of this compound have shown significant promise as kinase inhibitors, particularly in the field of oncology. The pyrrolopyridine scaffold serves as an effective mimic of the purine core of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[7][8]
Kinase Inhibitors in Oncology
FMS Kinase Inhibitors: The FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory diseases.[7] A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been evaluated as FMS kinase inhibitors.
-
SAR Insights:
-
The nature of the substituent at the 1-position of the pyrrolopyridine ring significantly influences activity.
-
The linker between the pyrrolopyridine core and a terminal aryl ring (e.g., amide vs. urea) affects potency.
-
Substitution patterns on the terminal aryl ring are critical for optimizing inhibitory activity. For instance, compound 1r (structure not fully disclosed) with a primary amino group, a meta-disubstituted central phenyl ring, an amide linker, and a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring was found to be a potent and selective FMS kinase inhibitor.[7]
-
| Compound | FMS IC₅₀ (nM) | Antiproliferative Activity (IC₅₀, µM) | Reference |
| KIST101029 | 96 | Not specified in detail | [7] |
| 1e | 60 | Not specified in detail | [7] |
| 1r | 30 | 0.15 - 1.78 (against various cancer cell lines) | [7] |
FGFR Inhibitors: The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a key driver in various cancers. The development of selective FGFR inhibitors is a major focus in oncology drug discovery. While specific data for 1-methyl-pyrrolo[3,2-c]pyridine analogs as FGFR inhibitors is limited in the provided search results, the broader class of pyrrolopyridines has been explored for this target.
Potential in Central Nervous System (CNS) Disorders
The pyrrolopyridine scaffold has also been investigated for its potential in treating CNS disorders. Some derivatives are being explored as 5-HT2A receptor agonists for the treatment of mental illnesses such as depression and psychosis.[9] The ability of small molecule heterocycles to cross the blood-brain barrier makes this a promising area for future research.[1] However, specific studies on this compound analogs for CNS targets are not yet widely reported.
Signaling Pathways
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.
FMS Kinase Signaling Pathway
Caption: FMS Kinase Signaling Pathway.
FGFR Signaling Pathway
Caption: FGFR Signaling Pathway.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel therapeutics. Its amenability to functionalization via robust cross-coupling methodologies allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. The demonstrated success of its analogs as potent kinase inhibitors underscores the potential of this scaffold in oncology. Further exploration of its utility in CNS disorders and other therapeutic areas is warranted. The continued application of rational drug design, guided by a deep understanding of SAR and target biology, will undoubtedly lead to the discovery of new and improved clinical candidates based on this versatile heterocyclic core.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Sabnis, R. W. (2025). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). (1984). PubMed. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI. [Link]
-
Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Institutes of Health. [Link]
-
Cao, Q., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2017). Taylor & Francis Online. [Link]
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine. (n.d.). MySkinRecipes. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). The Royal Society of Chemistry. [Link]
-
Central nervous system drugs. (n.d.). ScienceDirect. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. (2021). Nature. [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT. [Link]
-
. (n.d.). Royal Society of Chemistry. [Link]
-
Narayan, E., Fu, L., & Gribble, G. W. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]
-
A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). (2017). Royal Society of Chemistry. [Link]
-
1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. (2020). PubMed. [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2020). Frontiers. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]
-
Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. (2025). IRIS UniPA. [Link]
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). (n.d.). Pharmaffiliates. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Royal Society of Chemistry. [Link]
-
Polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide possessing strong diuretic properties. (2018). PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). National Institutes of Health. [Link]
-
6-Bromo-1-methyl-4-[2-(4-methylbenzylidene)hydrazinylidene]. (2011). National Institutes of Health. [Link]
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The pyrrolo[3,2-c]pyridine scaffold is a prevalent motif in medicinal chemistry, and the ability to functionalize it through C-N bond formation is of significant interest.[1][2] This guide offers a detailed examination of the reaction, from its mechanistic underpinnings to practical, field-tested protocols and troubleshooting advice.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[4] Its broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners make it an indispensable tool for drug discovery and development professionals.[3]
The substrate of focus, this compound, presents a unique set of challenges and opportunities. As an electron-rich heterocyclic system, its reactivity in cross-coupling reactions can differ significantly from simple aryl halides. The presence of multiple nitrogen atoms can also lead to catalyst inhibition. Therefore, a carefully optimized protocol is crucial for achieving high yields and purity.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.[6]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired N-substituted product and regenerating the active Pd(0) catalyst.[5][6]
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. Optimization may be required depending on the specific amine used.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol is designed for the coupling of a primary aromatic amine with this compound.
Table 1: Reagents and Reaction Conditions for Primary Amine Coupling
| Reagent/Parameter | Amount/Value | Molar Equiv. | Notes |
| This compound | 211 mg | 1.0 | --- |
| Aniline | 112 mg (109 µL) | 1.2 | Use a slight excess of the amine. |
| Pd₂(dba)₃ | 18.3 mg | 0.02 (2 mol%) | Palladium precatalyst. |
| XPhos | 28.6 mg | 0.06 (6 mol%) | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 | Strong, non-nucleophilic base. |
| Toluene | 5 mL | --- | Anhydrous and degassed. |
| Temperature | 100 °C | --- | --- |
| Reaction Time | 12-24 h | --- | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound (211 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.
-
Add aniline (109 µL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol is adapted for the coupling of a cyclic secondary amine.
Table 2: Reagents and Reaction Conditions for Secondary Amine Coupling
| Reagent/Parameter | Amount/Value | Molar Equiv. | Notes |
| This compound | 211 mg | 1.0 | --- |
| Morpholine | 105 mg (105 µL) | 1.2 | --- |
| BrettPhos Pd G3 | 18.1 mg | 0.02 (2 mol%) | Pre-catalyst with a bulky ligand. |
| Cesium Carbonate (Cs₂CO₃) | 652 mg | 2.0 | A milder base suitable for some secondary amines. |
| 1,4-Dioxane | 5 mL | --- | Anhydrous and degassed. |
| Temperature | 110 °C | --- | --- |
| Reaction Time | 18-24 h | --- | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Follow the same setup procedure as in Protocol 1, using the reagents and quantities listed in Table 2.
-
Heat the reaction at 110 °C for 18-24 hours, monitoring its progress.
-
Workup and purification are similar to Protocol 1.
Characterization and Data Analysis
The successful synthesis of the desired N-substituted 1-methyl-1H-pyrrolo[3,2-c]pyridin-6-amine can be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: Expect to see the disappearance of the signal corresponding to the N-H proton of the starting amine and the appearance of new signals for the coupled product. The aromatic protons of the pyrrolo[3,2-c]pyridine core will likely show shifts upon substitution. For example, in related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the proton at the 9-position (equivalent to the N-H of the pyrrole) appears around δ 9.10 ppm in CDCl₃.[7] The methyl group at the 1-position typically appears as a singlet.
-
¹³C NMR: The carbon atom at the 6-position will show a significant upfield shift upon C-N bond formation.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the expected product should be observed.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following section provides guidance on common issues and strategies for optimization.
Figure 2: Common issues in Buchwald-Hartwig amination and their potential causes.
Low or No Conversion:
-
Catalyst Activity: Ensure the palladium precatalyst is of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a more robust G3 or G4 palladacycle precatalyst.[8]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich heterocycles, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often necessary to promote reductive elimination.[6]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice.[4] If base-sensitive functional groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[8]
-
Solvent and Temperature: Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common choices.[9] Increasing the reaction temperature may be necessary for less reactive amines.
Side Product Formation:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen. It can be minimized by using bulkier ligands that favor reductive elimination over competing pathways.[10]
-
Homocoupling: Dimerization of the starting materials can sometimes occur. Optimizing the catalyst loading and reaction temperature can often suppress this side reaction.[8]
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of novel, functionalized heterocyclic compounds. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can successfully employ this transformation in their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a solid foundation for the application of this important reaction in drug discovery and development.
References
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ACS Figshare. Retrieved January 20, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved January 20, 2026, from [Link]
-
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022, February 21). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
A Practical Buchwald-Hartwig Amination of 2-Bromopyridines With Volatile Amines. (n.d.). Amanote Research. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
-
Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 20, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. (2023, January 21). MDPI. Retrieved January 20, 2026, from [Link]2096)
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Value of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1][2] Its rigid, bicyclic structure serves as an excellent bioisostere for the purine core of ATP, enabling competitive binding to the kinase hinge region. The strategic placement of nitrogen atoms allows for critical hydrogen bond interactions, anchoring small molecules within the ATP-binding pocket of numerous kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted oncology therapy.[3]
The precursor, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, is a highly versatile and valuable starting material for the synthesis of diverse kinase inhibitor libraries.[4] The bromine atom at the C6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling fine-tuning of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the N1-position of the pyrrole ring can enhance metabolic stability and modulate binding interactions.[1]
This guide provides an in-depth exploration of the synthesis of kinase inhibitors derived from this compound, offering detailed experimental protocols and explaining the scientific rationale behind the synthetic strategies.
Core Synthetic Strategies & Workflows
The derivatization of the this compound core primarily relies on two powerful cross-coupling methodologies to form C-C and C-N bonds, respectively. The selection of the appropriate coupling partner is dictated by the specific kinase target and the desired pharmacophore.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of derivatives of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: N-Methylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
Rationale: The methylation of the pyrrole nitrogen is a critical step to block a potential site of metabolic attack and to fill a hydrophobic pocket in some kinase active sites.[1] This procedure utilizes a strong base to deprotonate the pyrrole nitrogen, followed by quenching with an electrophilic methyl source.
Materials:
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization Data for this compound:
-
Molecular Formula: C₈H₇BrN₂
-
Molecular Weight: 211.06 g/mol
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.80 (s, 1H), 7.60 (s, 1H), 7.35 (d, J=3.3 Hz, 1H), 6.75 (d, J=3.3 Hz, 1H), 3.90 (s, 3H).
-
Expected Mass Spec (ESI+): m/z [M+H]⁺ = 210.9, 212.9.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for forming carbon-carbon bonds.[5][6] This reaction is ideal for introducing aryl or heteroaryl moieties at the C6-position, which often occupy the solvent-exposed region of the kinase ATP-binding site. The choice of palladium catalyst and ligand is crucial for efficient coupling, especially with heteroaryl halides.[7]
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic acid or pinacol ester (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water).
-
Heat the reaction mixture to 85-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key linkage in many kinase inhibitors that often forms a hydrogen bond with the kinase hinge region.[8][9] The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XantPhos or BINAP often providing excellent results for challenging heteroaryl substrates.[10][11] The use of a strong, non-nucleophilic base like sodium tert-butoxide is standard.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)
-
XantPhos or (±)-BINAP (0.04-0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium precursor, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(amino)-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
Target Kinases and Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against several key kinases involved in cancer progression.
Monopolar Spindle 1 (MPS1) Kinase
MPS1 is a critical component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures accurate chromosome segregation during mitosis.[1] Overexpression of MPS1 is common in many human cancers and is associated with chromosomal instability.[1] Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as highly potent and selective MPS1 inhibitors.[1]
Caption: MPS1 Kinase Signaling Pathway Inhibition.
Phosphoinositide 3-kinase (PI3K) Pathway
The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is one of the most common events in human cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold has been explored for the development of inhibitors targeting kinases within this pathway.[12][13]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Data Presentation: Biological Activity
The following tables summarize the reported in vitro biological activity of representative kinase inhibitors synthesized from a 1H-pyrrolo[3,2-c]pyridine scaffold. This data highlights the potential for generating highly potent compounds through the synthetic methods described.
Table 1: Activity of MPS1 Kinase Inhibitors [1]
| Compound | MPS1 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | HCT116 GI₅₀ (µM) |
| 8 | 0.025 | 0.043 | 0.55 |
| 29 | 0.12 | >10 | 1.1 |
| 65 | <0.001 | 0.28 | 0.16 |
Table 2: Activity of FMS Kinase Inhibitors [2]
| Compound | FMS IC₅₀ (nM) | Ovarian Cancer (SK-OV-3) GI₅₀ (µM) | Breast Cancer (MCF-7) GI₅₀ (µM) |
| KIST101029 | 96 | 0.23 | 0.44 |
| 1e | 60 | 0.32 | 0.49 |
| 1r | 30 | 0.15 | 0.26 |
Conclusion
This compound stands out as a strategic building block for the discovery of novel kinase inhibitors. The synthetic accessibility and the versatility of palladium-catalyzed cross-coupling reactions enable the creation of large, diverse chemical libraries. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to leverage this powerful scaffold in the pursuit of next-generation targeted therapies. The demonstrated high potency against critical oncology targets like MPS1 and FMS kinases underscores the therapeutic potential of compounds derived from this core structure.
References
-
Bavetsias, V., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Available at: [Link]
-
El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science OA. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Gsk-2636771. PubChem Compound Summary for CID 56949517. Available at: [Link]
-
Sharma, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Wikipedia. (2024). Janus kinase inhibitor. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Bertrand, T., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of PI3K-beta inhibitor GSK2636771. NCI Drug Dictionary. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Krska, S. W., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
Benaissa, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry. Available at: [Link]
- Kohlmann, J., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules. Available at: https://www.mdpi.com/1420-3049/25/24/5879
-
Benaissa, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Available at: [Link]
Sources
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
experimental procedure for N-arylation of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Application Note & Protocol
Strategic N-Arylation at the C6 Position of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine via Palladium-Catalyzed Cross-Coupling
Abstract: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous compounds with significant pharmacological activities.[1][2] The functionalization of this scaffold is critical for developing new chemical entities and exploring structure-activity relationships (SAR). This application note provides a detailed, field-proven guide for the N-arylation (amination) at the C6 position of this compound. We present two robust protocols based on the Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.[3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures for both conventional heating and microwave-assisted synthesis, and a comprehensive troubleshooting section.
Core Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3][4] Its development revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, superseding harsher classical methods like the Goldberg or Ullmann reactions in many applications.[3][5]
The choice to employ this methodology for the this compound substrate is deliberate. The N1 position of the pyrrole is protected by a methyl group, directing reactivity towards the C6-bromo position. Palladium-catalyzed methods are particularly effective for coupling amines to electron-deficient heterocyclic halides, a category to which our substrate belongs.[6][7]
The catalytic cycle, illustrated below, is the engine of this transformation. Understanding it is key to troubleshooting and optimizing the reaction.
Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination. This diagram illustrates the key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amidate complex, and reductive elimination to form the C-N bond and regenerate the catalyst.
Optimizing the Reaction: A Guide to Component Selection
The success of a Buchwald-Hartwig amination is not accidental; it is the result of a rational selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Selection Rationale & Causality | Recommended Choices |
| Palladium Source | The precatalyst must be efficiently reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common, reliable choice. Pd(OAc)₂ is also effective but requires reduction by a phosphine ligand or other components. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | This is the most critical parameter. The ligand stabilizes the palladium catalyst, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. For electron-deficient heterocycles like ours, bulky, electron-rich biaryl phosphine ligands or chelating phosphines are superior.[6] They accelerate the rate-limiting reductive elimination step. | Xantphos (Excellent for a broad range of amines), BINAP (Effective for primary and secondary amines), DavePhos (Good for challenging couplings)[6] |
| Base | The base's role is to deprotonate the coordinated amine (or the amine itself) to form the nucleophilic amide, which is necessary for the formation of the key palladium-amidate intermediate. A strong, non-nucleophilic base is required. The choice can influence reaction rate and side product formation.[4] | Cs₂CO₃ (Cesium carbonate, generally effective and mild), K₃PO₄ (Potassium phosphate, a good alternative), NaOtBu (Sodium tert-butoxide, very strong, useful for less reactive amines but can be less functional group tolerant) |
| Solvent | A high-boiling, anhydrous, aprotic solvent is required to facilitate the reaction, which is typically run at elevated temperatures. The solvent must fully dissolve the reactants and intermediates. | Dioxane , Toluene |
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis. An initial small-scale reaction is always recommended to optimize conditions for a specific amine coupling partner.
Figure 2: General Experimental Workflow. This flowchart outlines the standard sequence of operations from initial setup to final product characterization.
Protocol 1: Standard Buchwald-Hartwig Amination (Conventional Heating)
This protocol is a robust, general procedure adaptable for a wide range of primary and secondary amines, including anilines.[6][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (Aryl or Alkyl) (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane or Toluene (to make a 0.1 M solution based on the substrate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the chosen amine, Cesium Carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst and phosphine ligands are oxygen-sensitive.
-
Solvent Addition: Through the septum, add the required volume of anhydrous dioxane or toluene via a syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient, to afford the pure N-arylated product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a "green" and efficient alternative for rapid library synthesis.[9][10][11]
Materials:
-
Same as Protocol 1.
-
Microwave-safe reaction vial with a snap cap.
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (1.0 equiv), the amine (1.5 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Solvent Addition: Add anhydrous dioxane or toluene (2-4 mL).
-
Reaction Conditions: Securely cap the vial. Place it in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 20-60 minutes. Use the instrument's "fixed temperature" setting and monitor the internal pressure.
-
Work-up and Purification: After irradiation, ensure the vial has cooled to below 50 °C before opening. Follow the work-up and purification steps (6-9) as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a properly established inert atmosphere. Use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ or NaOtBu).3. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Debromination of starting material.2. Homocoupling of the amine or aryl halide. | 1. Use a milder base (Cs₂CO₃). Ensure the reaction is not run for an excessively long time.2. Ensure proper stoichiometry and inert atmosphere. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel.2. Ligand-related impurities are co-eluting. | 1. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing. Consider reverse-phase chromatography.2. Use a ligand scavenger resin or perform an acidic wash during work-up to remove the basic phosphine ligand. |
Conclusion
The N-arylation of this compound is a powerful transformation for generating diverse molecular libraries essential for drug discovery. The palladium-catalyzed Buchwald-Hartwig amination protocols detailed herein provide reliable and adaptable methods for achieving this goal. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently synthesize a wide array of C6-amino-substituted pyrrolo[3,2-c]pyridines for biological evaluation. The inclusion of a microwave-assisted protocol further empowers high-throughput synthesis, accelerating the pace of discovery.
References
-
Title: Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines Source: Royal Society of Chemistry URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site Source: Semantic Scholar URL: [Link]
-
Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides Source: PubMed URL: [Link]
-
Title: Microwave-assisted Efficient Copper-Promoted N-arylation of Amines With Arylboronic Acids Source: PubMed URL: [Link]
-
Title: Microwave-Assisted Synthesis of Arylated Pyrrolo[2,1- a ]Isoquinoline Derivatives via Sequential [3 + 2] Cycloadditions and Suzuki-Miyaura Cross-Couplings in Aqueous Medium Source: ResearchGate URL: [Link]
-
Title: Microwave-Assisted Heck Arylations of Non-Activated N-Acyl-3-pyrrolines with Arenediazonium Tetrafluoroborates Source: ScienceOpen URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]
Sources
- 1. Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Heck Arylations of Non-Activated N-Acyl-3-pyrrolines with Arenediazonium Tetrafluoroborates – ScienceOpen [scienceopen.com]
Application Notes and Protocols for the Purification of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine Reaction Products by Column Chromatography
Introduction
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a pivotal heterocyclic building block in contemporary drug discovery and development. As a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors for oncological applications, its purity is paramount to the integrity and success of subsequent synthetic transformations and biological assays.[1] This document provides a comprehensive guide to the purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles that govern the separation process.
Understanding the Molecule and Potential Impurities
The successful purification of any compound begins with a thorough understanding of its chemical properties and the likely impurities that may be present. This compound is a moderately polar molecule due to the presence of the nitrogen atoms in the pyrrolopyridine core and the bromine substituent.
Potential impurities in a typical synthesis could include:
-
Unreacted starting materials.
-
Partially reacted intermediates.
-
Isomeric byproducts.
-
Reagents and catalysts from the reaction.
A plausible synthetic route to the parent compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, involves several steps starting from 2-bromo-5-methylpyridine.[2] The subsequent N-methylation to afford the target compound would likely involve a methylating agent and a base. Therefore, impurities could include the unmethylated precursor and any byproducts from the methylation reaction.
Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC)
Before committing a crude reaction mixture to a preparative column, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to identify a mobile phase that provides good separation between the target compound and its impurities, with an ideal retention factor (Rf) of 0.2-0.4 for the product.[3]
Recommended TLC Protocol
-
Plate Preparation : Use commercially available silica gel 60 F254 TLC plates.
-
Sample Preparation : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting : Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. It is also advisable to spot the starting materials as references if available.
-
Elution : Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen mobile phase.
-
Visualization : After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light (254 nm).
Mobile Phase Selection and Optimization
For a molecule with the polarity of this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Expected Observation | Rationale |
| 9:1 | Target compound likely has a very low Rf (close to the baseline). | The mobile phase is not polar enough to effectively move the compound up the plate. |
| 7:3 | An ideal starting point for good separation and an optimal Rf. | This mixture often provides a good balance of polarity for many N-heterocyclic compounds. |
| 1:1 | The target compound may have a high Rf, potentially co-eluting with less polar impurities. | The mobile phase is too polar, causing the compound to travel with the solvent front. |
Based on literature for similar brominated heterocyclic compounds, a mobile phase of 30:70 ethyl acetate/hexane is a promising starting point for achieving an optimal Rf value.[4]
Preparative Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different scales.
Materials and Equipment
-
Glass chromatography column (e.g., 40-60 mm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (Hexane and Ethyl Acetate)
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Step-by-Step Purification Protocol
-
Column Packing (Slurry Method)
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to dislodge any air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the silica gel run dry at any stage.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading)
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the column. This technique generally provides better resolution than wet loading.
-
-
Elution and Fraction Collection
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is as follows:
-
Step 1: 95:5 Hexane:Ethyl Acetate (2 column volumes) - to elute non-polar impurities.
-
Step 2: 90:10 to 80:20 Hexane:Ethyl Acetate (5-10 column volumes) - the target compound is expected to elute in this range.
-
Step 3: 70:30 Hexane:Ethyl Acetate (2 column volumes) - to elute more polar impurities.
-
-
Collect fractions of a consistent volume (e.g., 20-25 mL).
-
-
Monitoring the Separation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot every few fractions on a TLC plate and elute with the optimized TLC solvent system.
-
Fractions containing only the spot corresponding to the target compound should be combined.
-
-
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. A less polar or more polar system may be required to achieve better separation. |
| Column overloading. | Use a larger column or load less crude material. | |
| Product Decomposition | The compound may be sensitive to the acidic nature of silica gel. | Consider using neutral or basic alumina as the stationary phase. Alternatively, the silica gel can be neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine. |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent to improve the band shape. |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A final "flush" with a highly polar solvent like 10% methanol in dichloromethane can be used to elute any remaining material. |
Data Summary
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (e.g., 7:3) |
| Mobile Phase (Column) | Gradient of Hexane:Ethyl Acetate (e.g., 95:5 to 70:30) |
| Target Rf Value | 0.2 - 0.4 |
| Loading Method | Dry Loading |
| Detection Method | UV (254 nm) |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound using column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following the systematic approach outlined, researchers can achieve high purity of this important synthetic intermediate, thereby ensuring the quality and reliability of their subsequent research and development efforts.
References
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 99, 117588. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of Industrial Microbiology & Biotechnology, 39(11), 1713–1718. Available at: [Link]
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | C9H11BrN2 | CID 67284981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridines
Introduction: The Significance of 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridines in Modern Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active molecules. The introduction of an aryl group at the 6-position and a methyl group at the 1-position has given rise to a class of compounds with significant therapeutic potential, including potent kinase inhibitors and anticancer agents.[1][2][3] The ability to synthesize these complex molecules on a large scale is paramount for advancing preclinical and clinical drug development programs.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridines. Moving beyond theoretical laboratory procedures, this document emphasizes the practical considerations, safety protocols, and process controls necessary for a robust and scalable manufacturing process suitable for producing kilogram quantities of the target active pharmaceutical ingredient (API) intermediate. The synthetic strategy is designed for efficiency, scalability, and control of the final product's quality attributes.
Overall Synthetic Strategy: A Multi-Step Approach to the Pyrrolo[3,2-c]pyridine Core
The presented synthetic route is a linear sequence that constructs the 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold from a readily available starting material. The key transformations include N-oxidation, nitration, enamine formation, reductive cyclization, N-methylation, and a final Suzuki-Miyaura cross-coupling to introduce the desired aryl moiety. Each step has been optimized for scalability and process control.
Caption: Overall synthetic workflow for the preparation of 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridines.
Part 1: Synthesis of Key Intermediates
This section details the preparation of the advanced intermediate, this compound, which serves as the immediate precursor for the final diversification via Suzuki-Miyaura coupling.
Step 1: N-Oxidation of 2-Bromo-5-methylpyridine
The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation activates the pyridine ring for subsequent electrophilic nitration at the 4-position. While various oxidizing agents can be employed, a scalable and safe option is the use of hydrogen peroxide in acetic acid or with a urea-hydrogen peroxide complex.[4][5][6][7]
Protocol 1: Kilogram-Scale N-Oxidation
Materials:
-
2-Bromo-5-methylpyridine (1.0 kg, 5.81 mol)
-
Glacial Acetic Acid (5.0 L)
-
Hydrogen Peroxide (35% aq. solution, 660 mL, 6.97 mol)
-
Sodium Hydroxide (50% w/w aq. solution)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Charge a 20 L jacketed glass reactor with 2-bromo-5-methylpyridine and glacial acetic acid.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Cool the reaction mixture to 15-20 °C.
-
Slowly add the hydrogen peroxide solution via a dropping funnel over 2-3 hours, maintaining the internal temperature below 30 °C. Caution: The reaction is exothermic.
-
After the addition is complete, slowly heat the reaction mixture to 70-75 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC until the starting material is <1%.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative peroxide test is obtained.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.
-
Dilute the residue with DCM (10 L) and cool to 10-15 °C.
-
Slowly add 50% sodium hydroxide solution to neutralize the acetic acid to a pH of 7-8, maintaining the temperature below 25 °C.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 L).
-
Combine the organic layers and wash with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-5-methylpyridine N-oxide as a solid.
Scale-Up Considerations & Safety:
-
Thermal Hazard: The N-oxidation is exothermic. Controlled addition of the oxidant and efficient cooling are critical to prevent a runaway reaction.
-
Peroxide Decomposition: Ensure complete quenching of residual peroxide before solvent removal to avoid potential hazards.
-
Work-up: The neutralization step is also exothermic and requires careful temperature control.
Step 2: Nitration of 2-Bromo-5-methylpyridine N-oxide
The nitration of the pyridine N-oxide at the 4-position is a critical step. The use of a mixed acid system (fuming nitric acid and sulfuric acid) is effective but requires stringent safety precautions, especially on a large scale.[7][8][9]
Protocol 2: Large-Scale Nitration
Materials:
-
2-Bromo-5-methylpyridine N-oxide (1.0 kg, 5.32 mol)
-
Concentrated Sulfuric Acid (98%, 3.0 L)
-
Fuming Nitric Acid (90%, 1.2 L, 26.6 mol)
-
Ice
-
Sodium Carbonate solution (saturated)
Procedure:
-
In a separate, appropriately sized vessel, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice/salt bath.
-
Charge a 20 L reactor with 2-bromo-5-methylpyridine N-oxide and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture to the reactor over 3-4 hours, maintaining the internal temperature below 10 °C. Extreme Caution: This is a highly exothermic and potentially hazardous reaction.
-
After the addition is complete, slowly warm the reaction to 60-65 °C and maintain for 2-3 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large quantity of crushed ice (approx. 10 kg) with vigorous stirring.
-
Slowly and carefully neutralize the acidic solution with a saturated sodium carbonate solution until the pH is ~7. This will cause significant gas evolution.
-
The product will precipitate as a yellow solid. Filter the solid and wash thoroughly with cold water.
-
Dry the solid under vacuum to obtain 2-bromo-5-methyl-4-nitropyridine N-oxide.
Scale-Up Considerations & Safety:
-
Runaway Reaction Potential: Nitration reactions are notoriously exothermic and can lead to runaway reactions if not properly controlled. Strict temperature control is essential.
-
Corrosive and Oxidizing Reagents: Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a well-ventilated area using appropriate personal protective equipment (PPE).
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic. The addition must be slow and controlled.
Step 3: Enamine Formation
The reaction of the 4-nitro-pyridine N-oxide with N,N-dimethylformamide dimethyl acetal (DMFDMA) forms a key enamine intermediate. This reaction is a crucial step in the Leimgruber-Batcho indole synthesis, a well-established method for constructing the pyrrole ring.[10][11][12][13]
Protocol 3: Kilogram-Scale Enamine Synthesis
Materials:
-
2-Bromo-5-methyl-4-nitropyridine N-oxide (1.0 kg, 4.29 mol)
-
N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) (1.5 L, 11.15 mol)
-
N,N-Dimethylformamide (DMF) (5.0 L)
Procedure:
-
Charge a 20 L reactor with 2-bromo-5-methyl-4-nitropyridine N-oxide and DMF.
-
Stir the mixture to form a slurry.
-
Add DMFDMA to the reactor.
-
Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The enamine product will precipitate.
-
Filter the solid product and wash with a small amount of cold DMF, followed by a non-polar solvent like heptane.
-
Dry the enamine intermediate under vacuum.
Scale-Up Considerations & Safety:
-
Reagent Stoichiometry: An excess of DMFDMA is typically used to drive the reaction to completion.
-
Product Isolation: The enamine is often a brightly colored solid and can be isolated by filtration. Ensure the product is thoroughly dried as residual solvent can interfere with the subsequent step.
Step 4: Reductive Cyclization to Form the Pyrrolo[3,2-c]pyridine Core
The reductive cyclization of the enamine intermediate is the key ring-forming step. A variety of reducing agents can be used, with iron powder in acetic acid being a cost-effective and scalable option.[6][10][11][14][15][16]
Protocol 4: Large-Scale Reductive Cyclization
Materials:
-
Enamine Intermediate (1.0 kg, ~3.46 mol)
-
Iron Powder (<100 mesh, 1.5 kg, 26.8 mol)
-
Glacial Acetic Acid (10.0 L)
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
Procedure:
-
Charge a 20 L reactor with the enamine intermediate and glacial acetic acid.
-
Stir to form a suspension.
-
Heat the mixture to 60-70 °C.
-
Slowly add the iron powder in portions over 2-3 hours. Caution: The reaction is exothermic, and hydrogen gas may be evolved. Ensure adequate ventilation.
-
After the addition is complete, maintain the temperature at 80-90 °C for 2-4 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and ethyl acetate.
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution to pH 7-8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate to give the crude 6-bromo-1H-pyrrolo[3,2-c]pyridine.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Scale-Up Considerations & Safety:
-
Exotherm and Gas Evolution: The reduction of the nitro group is highly exothermic. The portion-wise addition of the reducing agent is crucial for temperature control. Hydrogen gas may be evolved, requiring a well-ventilated area and inert atmosphere.
-
Work-up: The filtration of iron salts can be slow. Using a filter aid like celite is recommended. The neutralization step will generate significant amounts of carbon dioxide.
Step 5: N-Methylation
The final step in the synthesis of the key intermediate is the methylation of the pyrrole nitrogen. Dimethyl carbonate is an environmentally friendly and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[9][17][18][19][20]
Protocol 5: Kilogram-Scale N-Methylation
Materials:
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine (500 g, 2.51 mol)
-
Dimethyl Carbonate (DMC) (2.5 L)
-
Potassium Carbonate (powdered, 694 g, 5.02 mol)
-
N,N-Dimethylformamide (DMF) (1.0 L)
Procedure:
-
Charge a 10 L reactor with 6-bromo-1H-pyrrolo[3,2-c]pyridine, potassium carbonate, and DMF.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction to 120-130 °C and maintain for 6-8 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by crystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to afford this compound.
Scale-Up Considerations & Safety:
-
Reagent Choice: Dimethyl carbonate is a greener and safer methylating agent.
-
Temperature Control: The reaction requires elevated temperatures, so good heating and temperature control are necessary.
-
Purification: Crystallization is the preferred method for purification on a large scale to ensure high purity of the intermediate.
Part 2: Final Arylation via Suzuki-Miyaura Cross-Coupling
The final step introduces the desired aryl group at the 6-position of the pyrrolo[3,2-c]pyridine core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly versatile and tolerates a wide range of functional groups on the arylboronic acid partner.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of the final product.
Protocol 6: Kilogram-Scale Suzuki-Miyaura Coupling
Materials:
-
This compound (500 g, 2.37 mol)
-
Arylboronic Acid (1.1 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (e.g., 0.01-0.05 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane or Toluene/Water solvent mixture
-
Ethyl Acetate
-
Activated Carbon (for palladium scavenging)
Procedure:
-
Charge a 20 L reactor with this compound, the arylboronic acid, and the base.
-
Inert the reactor by purging with nitrogen.
-
Add the solvent system (e.g., 1,4-dioxane/water 4:1, 10 L).
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
To the organic solution, add a palladium scavenger such as activated carbon or a functionalized silica gel, and stir for 1-2 hours.
-
Filter through a pad of celite to remove the scavenger and catalyst residues.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the final product by crystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane).
Scale-Up Considerations & Safety:
-
Catalyst Selection and Loading: For large-scale synthesis, minimizing catalyst loading is economically important. Highly active catalysts with bulky phosphine ligands are often preferred.[1][21][22]
-
Exothermicity: While generally manageable, the exotherm of the Suzuki coupling should be monitored, especially during the initial heating phase.
-
Palladium Removal: Residual palladium in the final API is strictly regulated. The use of palladium scavengers and efficient crystallization are crucial for achieving low ppm levels of palladium.
-
Inert Atmosphere: Maintaining an inert atmosphere is important to prevent catalyst deactivation and side reactions.
Data Presentation: Summary of Reaction Parameters and Outputs
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) | Scale-Up Notes |
| 1 | N-Oxidation | H₂O₂/AcOH | Acetic Acid | 70-75 | 4-6 | 85-95 | >95 | Control exotherm during H₂O₂ addition. |
| 2 | Nitration | HNO₃/H₂SO₄ | Sulfuric Acid | 60-65 | 2-3 | 80-90 | >97 | Strict temperature control is critical for safety. |
| 3 | Enamine Formation | DMFDMA | DMF | 80-85 | 4-6 | 90-98 | >98 | Product precipitates upon cooling. |
| 4 | Reductive Cyclization | Fe/AcOH | Acetic Acid | 80-90 | 2-4 | 70-85 | >95 (after cryst.) | Control exotherm and H₂ evolution. |
| 5 | N-Methylation | (CH₃O)₂CO, K₂CO₃ | DMF | 120-130 | 6-8 | 80-90 | >98 (after cryst.) | Greener and safer methylation method. |
| 6 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Dioxane/Water | 80-100 | 2-6 | 75-95 | >99 (after cryst.) | Palladium removal is a critical quality attribute. |
In-Process Controls and Analytical Methods
Robust in-process controls (IPCs) are essential for ensuring the consistency and quality of each intermediate and the final product.[14][23][24][25]
-
High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of each reaction, determine the purity of isolated intermediates, and quantify impurities.
-
Gas Chromatography (GC): Employed for residual solvent analysis in the final product and key intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of intermediates and the final product.
-
Mass Spectrometry (MS): Provides molecular weight confirmation.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to quantify residual palladium in the final product.
Conclusion
The scale-up synthesis of 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridines presents a multi-faceted challenge that requires careful consideration of reaction conditions, safety, and purification strategies. The detailed protocols and insights provided in this guide offer a robust framework for the successful and efficient production of these valuable pharmaceutical intermediates. By implementing the described procedures and adhering to the principles of process safety and quality control, researchers and drug development professionals can confidently advance their programs from the laboratory to pilot and commercial-scale manufacturing.
References
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link]
-
The Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
-
the leimgruber-batcho indole synthesis. HETEROCYCLES. [Link]
- CN102249995A - Synthetic method for preparing pyridine N-oxide - Google P
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC - NIH. [Link]
-
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow**. hitec zang. [Link]
-
Advanced Analytical Techniques for Quality Control in GMP Synthesis. JOCPR. [Link]
-
(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
-
In-Process Control Methods for API Manufacturing | Ensuring Consistent Quality. [Link]
-
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. ChemRxiv. [Link]
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]
-
Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Link]
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Taylor & Francis Online. [Link]
-
Nitropyridines, Their Synthesis and Reactions. Semantic Scholar. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
-
N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate | Request PDF. ResearchGate. [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Sci-Hub. [Link]
-
Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups | Request PDF. ResearchGate. [Link]
-
Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates | Request PDF. ResearchGate. [Link]
-
Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. MDPI. [Link]
- FR2843114A1 - PROCESS FOR MONOMETHYLATION OF NITROGEN HETEROCYCLES - Google P
-
Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. ResearchGate. [Link]
-
A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. [Link]
-
Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. Beilstein Journals. [Link]
-
Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. ACS Publications. [Link]
-
Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. [Link]
-
Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. [Link]
-
Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. PMC - NIH. [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
-
Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.rug.nl [research.rug.nl]
- 20. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Sci-Hub. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides / Organic Letters, 2006 [sci-hub.box]
- 23. hitec-zang.de [hitec-zang.de]
- 24. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of CNS Drug Candidates from 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the starting material, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 2091221-98-4), for the discovery and preclinical development of novel Central Nervous System (CNS) drug candidates. The inherent drug-like properties of this scaffold, including its potential to cross the blood-brain barrier, make it an attractive starting point for targeting CNS disorders.[2] This guide will detail a strategic workflow from initial library synthesis and in silico screening to a cascade of in vitro and in vivo assays designed to identify and characterize promising lead compounds, with a primary focus on the serotonin 2A (5-HT2A) receptor, a key target in psychiatric and neurological diseases.
Introduction: The Rationale for Targeting the CNS with a Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolopyridine core is a versatile pharmacophore found in numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a defined orientation for substituent groups, facilitating specific interactions with biological targets. The this compound scaffold offers several strategic advantages for CNS drug discovery:
-
Synthetic Tractability: The bromine atom at the 6-position is a versatile handle for introducing molecular diversity through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold.
-
Blood-Brain Barrier (BBB) Penetration: The overall physicochemical properties of the scaffold are amenable to modification to achieve the requisite lipophilicity and polarity for crossing the BBB, a critical hurdle for CNS drug efficacy.[2]
-
Proven Biological Activity: Related pyrrolopyridine derivatives have demonstrated activity as kinase inhibitors and have been investigated for diseases of the nervous system, suggesting a favorable interaction profile with CNS targets.[1]
This guide proposes a focused, target-based drug discovery campaign, hypothesizing that derivatives of this compound can be potent and selective modulators of the 5-HT2A receptor. The 5-HT2A receptor is implicated in the pathophysiology of schizophrenia, depression, and other psychiatric disorders.[3] Agonists can have hallucinogenic properties, while antagonists are known to possess antipsychotic and antidepressant effects.[3]
Overall Drug Discovery Workflow
The following diagram outlines the proposed workflow for the development of CNS drug candidates from the starting material.
Caption: High-level workflow for CNS drug discovery.
Phase 1: Library Synthesis and Initial Screening
The initial phase focuses on creating a diverse library of compounds from the 6-bromo starting material and identifying initial "hits" with affinity for the 5-HT2A receptor.
Protocol: Synthesis of a 6-Aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine Library via Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the arylation of similar heterocyclic cores.[4]
Objective: To synthesize a library of diverse analogs by replacing the bromine atom at the 6-position with various aryl and heteroaryl moieties.
Materials:
-
This compound
-
A diverse set of commercially available aryl and heteroaryl boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, heating/stirring modules, and purification equipment (e.g., flash chromatography system)
Procedure:
-
Reaction Setup: In a microwave vial or round-bottom flask, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) followed by the palladium catalyst (0.05-0.10 eq).
-
Reaction: Heat the mixture with stirring. For microwave synthesis, a typical condition is 100-125 °C for 20-40 minutes. For conventional heating, 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 6-substituted product.
-
Characterization: Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Recommended Value | Rationale |
| Boronic Acid Equivalents | 1.2 - 1.5 | Ensures complete consumption of the starting material. |
| Catalyst Loading | 5-10 mol % | Balances reaction efficiency with cost and ease of removal. |
| Reaction Temperature | 100-125 °C (Microwave) | Accelerates the reaction, reducing reaction times significantly. |
| Solvent System | Dioxane/Water | A common and effective solvent system for Suzuki couplings. |
Application Note: In Silico Screening of the Virtual Library
Prior to synthesis, a virtual library can be screened using molecular docking to prioritize analogs with a higher probability of binding to the 5-HT2A receptor.
Methodology:
-
Receptor Preparation: Utilize a high-resolution crystal or cryo-EM structure of the human 5-HT2A receptor in its active or inactive state. Prepare the receptor structure by adding hydrogens, assigning charges, and minimizing its energy.
-
Ligand Preparation: Generate 3D conformers of the virtual library of 6-substituted-1-methyl-1H-pyrrolo[3,2-c]pyridines and assign appropriate charges.
-
Molecular Docking: Dock the prepared ligands into the orthosteric binding site of the 5-HT2A receptor using software such as AutoDock Vina or Glide.
-
Analysis: Score and rank the poses based on their predicted binding affinity (e.g., docking score). Prioritize compounds for synthesis that show favorable interactions with key residues in the 5-HT2A binding pocket.
Protocol: High-Throughput 5-HT2A Receptor Binding Assay
This protocol is designed for a 96-well format to rapidly screen the synthesized library for affinity to the 5-HT2A receptor.[5]
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human 5-HT2A receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist)
-
Non-specific binding control: Ketanserin (1 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer in a 96-well plate.
-
Assay Mix Preparation: In a separate container, prepare the assay mix containing the cell membranes and [³H]ketanserin in the assay buffer. The final concentration of [³H]ketanserin should be close to its Kd value (e.g., 0.5 nM).
-
Reaction Incubation: To each well of the filter plate, add the test compound, the non-specific binding control (ketanserin), or vehicle. Add the assay mix to initiate the binding reaction.
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle shaking.
-
Termination and Washing: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each compound concentration. Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Decision Criteria: Compounds with a Ki < 1 µM are considered "hits" and will be advanced to functional assays.
Phase 2: In Vitro Characterization of Hits
This phase focuses on determining the functional activity of the initial hits and assessing their basic drug-like properties.
Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)
This assay determines whether a compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium levels.[3][6]
Objective: To characterize the functional activity (agonism or antagonism) and potency (EC₅₀ or IC₅₀) of hit compounds at the human 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to the calcium pathway (e.g., Gαq), such as CHO-K1 or U2OS cells.[3]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Reference agonist: Serotonin (5-HT)
-
Reference antagonist: Ketanserin
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition and Measurement (Agonist Mode):
-
Place the plate in the fluorescence reader.
-
Add serial dilutions of the test compounds to the wells.
-
Measure the fluorescence intensity kinetically for 2-3 minutes to detect a calcium response.
-
-
Compound Addition and Measurement (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes.
-
Add a concentration of serotonin that gives a submaximal response (EC₈₀).
-
Measure the fluorescence intensity kinetically.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax (relative to serotonin).
-
Antagonist Mode: Plot the inhibition of the serotonin response against the compound concentration to determine the IC₅₀.
-
| Parameter | Interpretation | Next Steps |
| Potent Agonist | Low EC₅₀, high Emax | Investigate for potential psychedelic or therapeutic applications. |
| Potent Antagonist | Low IC₅₀ | Prioritize for development as an antipsychotic or antidepressant. |
| Partial Agonist | Low EC₅₀, partial Emax | Consider for nuanced modulation of the 5-HT2A system. |
| No Activity | High EC₅₀/IC₅₀ | Deprioritize for this target. |
Protocol: Early ADME - Human Liver Microsome Stability Assay
This assay provides an early indication of a compound's metabolic stability.[7][8][9]
Objective: To determine the in vitro metabolic stability (half-life, t₁/₂) and intrinsic clearance (CLint) of compounds in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare a reaction mixture containing HLMs in phosphate buffer.
-
Initiation: Pre-warm the reaction mixture and test compounds to 37°C. Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint).
Interpretation: Compounds with a longer half-life (>30 minutes) and lower intrinsic clearance are generally preferred as they are likely to have better in vivo stability.
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay predicts a compound's ability to cross the BBB. A common model is the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based transwell assays.[10]
Objective: To assess the passive permeability of compounds across an artificial or cell-based BBB model.
Materials (PAMPA-BBB):
-
96-well filter plates (donor plate) and 96-well acceptor plates
-
A lipid solution mimicking the BBB (e.g., porcine brain lipid extract in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Donor Plate: Add the lipid solution to the filter membrane of the donor plate and allow it to impregnate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Add Compounds: Add solutions of the test compounds in PBS to the donor plate wells.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) for each compound.
Interpretation: Compounds with high permeability (Pe > 4.0 x 10⁻⁶ cm/s) are more likely to cross the BBB.
Phase 3: Lead Optimization and Safety Assessment
Based on the data from Phase 2, promising compounds (leads) are selected for further chemical modification to improve their properties (potency, selectivity, ADME profile).
Application Note: Structure-Activity Relationship (SAR) Expansion
The goal of this stage is to systematically modify the lead compounds to understand the relationship between their chemical structure and biological activity.
Strategy:
-
Systematic Modification: Synthesize new analogs by varying the substituents at the 6-position of the pyrrolopyridine core. Explore a range of electronic (electron-donating and -withdrawing groups) and steric properties.
-
Bioisosteric Replacement: Replace key functional groups with bioisosteres to improve properties like metabolic stability or solubility.
-
Iterative Testing: Subject each new analog to the in vitro assay cascade (binding, functional, ADME, BBB) to build a comprehensive SAR dataset.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
Application Notes & Protocols: Microwave-Assisted Synthesis with 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: Accelerating Discovery with a Privileged Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous biologically active agents, particularly kinase inhibitors for targeted cancer therapy and compounds active in the central nervous system.[1] The strategic functionalization of this core is paramount in drug discovery programs. 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine emerges as a critical building block, where the synthetically versatile bromine atom at the C6 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions.[1][2]
Conventional synthetic methods often require long reaction times, high temperatures, and can result in significant byproduct formation, complicating purification.[3] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that leverages microwave irradiation to dramatically accelerate chemical reactions.[4][5] By directly and efficiently heating the reaction mixture, MAOS offers significant advantages over traditional methods, including:
-
Drastically Reduced Reaction Times: Transforming reactions that take hours or days into minutes.[3][4]
-
Improved Chemical Yields: Minimizing thermal degradation and side reactions leads to cleaner product profiles.[5][6]
-
Enhanced Purity: The reduction in byproducts simplifies downstream purification processes.[3]
-
Energy Efficiency & Green Chemistry: Lower energy consumption and the potential for solvent-free reactions align with sustainable chemistry principles.[6][7]
This document provides detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this compound, designed for researchers, scientists, and drug development professionals seeking to rapidly generate diverse chemical libraries.
Part 1: Core Principles of Microwave-Assisted Cross-Coupling
The Mechanism of Microwave Heating
Unlike conventional heating which relies on slow thermal conduction, microwave synthesis utilizes the ability of microwave radiation to interact directly with polar molecules in the reaction mixture. This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in the mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant intermolecular friction, resulting in rapid and uniform heating of the entire sample volume.[3]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[3]
This direct energy transfer is what allows for the precise temperature control and rapid heating profiles that accelerate chemical reactions so effectively.[4]
Foundational Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. The protocols in this guide focus on three of the most powerful methods for derivatizing the this compound scaffold.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound (typically a boronic acid). It is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based byproducts. A base is required to activate the boronic acid for the crucial transmetalation step.[8]
Buchwald-Hartwig Amination: Forging C(sp²)–N Bonds
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing direct access to arylamines. It has become an indispensable tool in pharmaceutical synthesis, where the arylamine moiety is a common feature. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[9][10]
Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira coupling connects an aryl halide with a terminal alkyne, yielding arylalkynes. This reaction is exceptionally valuable for constructing rigid molecular frameworks and as a precursor to more complex heterocyclic systems. The classic protocol uses a dual catalyst system of palladium and a copper(I) salt, though copper-free versions have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[11][12][13]
Part 2: Experimental Protocols & Workflows
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: To synthesize 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives via a rapid, microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials & Equipment:
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Cs₂CO₃ (2 M aqueous solution)
-
Solvent: 1,4-Dioxane or DME
-
Equipment: Microwave synthesizer, 10 mL microwave process vial, magnetic stir bar, analytical balance, standard laboratory glassware.
Detailed Step-by-Step Methodology:
-
Vial Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Addition of Solids: To the vial, add this compound (100 mg, 0.47 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent and Base Addition: Add the solvent (e.g., 1,4-Dioxane, 4 mL) followed by the aqueous base solution (e.g., 2M K₂CO₃, 2 mL).
-
Sealing: Securely cap the vial with a new septum cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture at the specified temperature and time (see table below), with magnetic stirring enabled. A standard starting point is 120-150°C for 15-20 minutes.[14]
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50°C), quench the reaction with water (10 mL). Extract the aqueous phase with ethyl acetate or DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Presentation: Suzuki Coupling Examples
| Entry | Arylboronic Acid | Catalyst (mol%) | Conditions (Temp, Time) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | 140 °C, 15 min | 85 - 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | 140 °C, 15 min | 88 - 96 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3%) | 150 °C, 20 min | 80 - 90 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | 130 °C, 20 min | 75 - 85 |
Yields are illustrative and based on typical outcomes for similar heterocyclic systems.[14][15][16]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 143468-13-7 [chemicalbook.com]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. heteroletters.org [heteroletters.org]
protecting group strategies for 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Application Notes & Protocols
Topic: Protecting Group Strategies for the Selective Functionalization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1-methyl-1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The 6-bromo substituted derivative is a critical building block, offering a reactive handle for diversification, primarily through metal-catalyzed cross-coupling reactions. However, the selective functionalization of this C6-Br bond presents a significant chemical challenge. The inherent basicity and nucleophilicity of the pyridine nitrogen (N7) can lead to catalyst inhibition and undesirable side reactions. This application note provides a comprehensive guide to protecting group strategies for the N7 position of this compound, ensuring high-yield, selective transformations at the C6 position. We will detail the rationale for protection, compare leading protecting group candidates, and provide step-by-step protocols for their application and removal in the context of a Suzuki-Miyaura cross-coupling workflow.
Introduction: The Synthetic Challenge
This compound is a bifunctional heterocyclic compound with distinct reactive domains. The pyrrole nitrogen is alkylated with a methyl group, rendering it unreactive for further N-substitution. The two primary sites for synthetic manipulation are the electron-rich pyrrole ring and the electron-deficient pyridine ring, which bears the C6-bromo handle.
The key to unlocking the synthetic potential of this molecule lies in selectively transforming the C-Br bond. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation. However, the Lewis basic lone pair on the pyridine nitrogen at N7 poses a significant obstacle. It can coordinate to the palladium catalyst, leading to the formation of inactive complexes, thereby poisoning the catalytic cycle and drastically reducing reaction yields. Furthermore, under certain conditions, the N7 position is susceptible to unwanted alkylation or oxidation.
Therefore, a robust synthetic strategy requires temporarily masking the N7 lone pair with a suitable protecting group. An ideal protecting group for this system must:
-
Be installed efficiently and in high yield.
-
Remain stable under the conditions of C6 functionalization (e.g., basic, heated conditions of Suzuki coupling).
-
Be removed under mild conditions that do not compromise the newly installed functional group or the core heterocyclic structure.
This guide will focus on the most effective strategies to achieve this chemoselectivity.
Strategic Overview of Protection
The primary objective is to temporarily reduce the basicity and coordinating ability of the N7 atom. Two principal strategies are highly effective for this purpose: formation of an N-oxide or protection with a sulfonyl group. The choice depends on the specific downstream reaction conditions and the desired electronic properties of the intermediate.
Caption: General workflow for selective C6 functionalization.
Comparative Analysis of N7-Protecting Groups
The selection of an appropriate protecting group is paramount. Below is a comparison of the two most viable options for the 7-azaindole system.
Table 1: Comparison of Key Protecting Groups for the Pyridine N7 Position
| Feature | N-Oxide | Benzenesulfonyl (Bs) |
| Protection Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | Benzenesulfonyl chloride (Bs-Cl) |
| Protection Conditions | Mild, typically DCM at 0 °C to rt | Basic, e.g., NaH in DMF |
| Deprotection Reagent | PPh₃, PCl₃, or H₂/Pd | Strong base (e.g., NaOH) or acid hydrolysis |
| Stability | Stable to base, Suzuki coupling conditions. Labile to strong reducing agents. | Stable to many acidic and oxidative conditions. Labile to strong nucleophiles/bases. |
| Key Advantages | Simple to install and remove. Electron-withdrawing nature can aid in some C-H functionalizations. | Strongly deactivates the nitrogen. Forms a stable pyridinium salt. |
| Key Disadvantages | Can be susceptible to rearrangement or deoxygenation under certain conditions. Adds an oxygen atom which may have solubility implications. | Installation can require strong bases. Deprotection conditions can be harsh for sensitive substrates. |
Detailed Protocols
Strategy 1: N-Oxide Protection and Deprotection
Formation of the N-oxide is an excellent strategy that effectively masks the Lewis basicity of the N7 atom by engaging its lone pair in a bond with oxygen. The resulting N-oxide is stable to the basic conditions typically employed in Suzuki-Miyaura cross-coupling.[4]
Caption: N-Oxide protection and deprotection cycle.
Protocol 4.1.1: Protection via N-Oxide Formation
-
Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-oxide.
Protocol 4.1.2: Deprotection of the N-Oxide
-
Setup: Dissolve the N-oxide intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene.
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting residue can be purified by silica gel chromatography to remove triphenylphosphine oxide and any remaining starting material.
Strategy 2: N-Benzenesulfonyl Protection
Protecting the N7 atom with a benzenesulfonyl (Bs) group creates a pyridinium salt, which strongly deactivates the nitrogen. This method is often used in the synthesis of complex azaindole derivatives.[1]
Protocol 4.2.1: Protection with Benzenesulfonyl Chloride
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise under a nitrogen atmosphere.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes.
-
Reagent Addition: Add benzenesulfonyl chloride (Bs-Cl, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Protocol 4.2.2: Deprotection of the N-Benzenesulfonyl Group
-
Setup: Dissolve the N-benzenesulfonyl protected compound (1.0 eq) in a mixture of methanol and water.
-
Reagent Addition: Add a strong base, such as sodium hydroxide (NaOH, 5-10 eq).
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours until the deprotection is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, neutralize with aqueous HCl, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts, concentrate, and purify by column chromatography.
Application Workflow: Selective Suzuki-Miyaura Coupling
This section provides an integrated protocol for the synthesis of a 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine, using the N-oxide protecting group strategy, which is often preferred for its milder application and removal conditions.
Caption: Integrated workflow for C6-arylation.
Detailed Protocol:
-
N-Oxide Formation: Following Protocol 4.1.1 , convert this compound to its corresponding N-oxide.
-
Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the N-oxide intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[4]
-
Purge the vessel with nitrogen or argon.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude coupled product by silica gel chromatography.
-
-
N-Oxide Deprotection: Following Protocol 4.1.2 , deoxygenate the purified coupled product to yield the final 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Conclusion
The selective functionalization of this compound at the C6 position is a crucial operation for the synthesis of novel compounds in drug discovery. The key to success is the strategic protection of the pyridine N7 atom to prevent catalyst inhibition and side reactions. Both N-oxide and N-sulfonyl protecting groups offer viable pathways, with the N-oxide strategy often providing a milder and more versatile route compatible with popular cross-coupling reactions. By following the detailed protocols outlined in this application note, researchers can confidently and efficiently access a wide array of C6-substituted 7-azaindole derivatives for further investigation.
References
-
[Various Authors] . (2011). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. ResearchGate. [Link]
-
Muchowski, J. M., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry. [Link]
-
[Various Authors] . (2019). Pyrrole Protection. ResearchGate. [Link]
-
[Various Authors] . (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Science Publishing. [Link]
-
Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry. [Link]
-
Corma, A., et al. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
-
Aisworth, C., & Shill, C. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications. [Link]
-
Wikipedia contributors . (2023). Protecting group. Wikipedia. [Link]
-
Willingdon College, Sangli . Protection and deprotection. Willingdon College Publication. [Link]
-
[Various Authors] . (2020). Protection and Deprotection of Common Functional Groups. ResearchGate. [Link]
-
Douglass, F., et al. (2005). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]
-
Aisworth, C., & Shill, C. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. [Link]
-
Romagnoli, R., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Reagentia . This compound. Reagentia Product Page. [Link]
-
Sahoo, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
[Various Authors] . (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
MySkinRecipes . 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes Product Page. [Link]
-
Guccione, S., et al. (1993). Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. Il Farmaco. [Link]
-
[Various Authors] . (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. [Link]
-
Jarowicki, K., & Kocienski, P. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Feldman, K. S., & Vidulova, D. B. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. [Link]
-
[Various Authors] . (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
[Various Authors] . (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
[Various Authors] . (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
- [Various Inventors]. (2016). Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
-
PubChem . 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. PubChem Database. [Link]
-
[Various Authors] . (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile N-methylated azaindole core in their synthetic programs. Substituted pyrrolo[3,2-c]pyridines are crucial pharmacophores in numerous drug discovery efforts, and the Suzuki coupling is a paramount method for their elaboration.[1][2]
However, the unique electronic properties of this heteroaromatic system—namely the electron-rich pyrrole ring fused to a pyridine core—can present specific challenges that lead to inconsistent results and suboptimal yields. The lone pair on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to inhibition.[3] This guide provides a structured, in-depth approach to troubleshooting common issues and rationally optimizing reaction conditions to achieve high-yielding, reproducible outcomes.
Troubleshooting Guide: Common Yield Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?
Potential Causes:
-
Inefficient Catalyst System: The chosen palladium source and ligand may not be active enough for this specific substrate. The oxidative addition to the electron-rich pyrrolopyridine ring can be sluggish with standard catalysts.[4][5]
-
Catalyst Inhibition/Decomposition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Additionally, improper reaction setup can lead to the formation of inactive palladium black.[3]
-
Suboptimal Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[6][7] An inappropriate or low-quality base can halt the catalytic cycle.
-
Poor Reagent Solubility: If the starting material, boronic acid, or catalyst system is not adequately dissolved at the reaction temperature, the reaction will be slow or fail entirely.[8][9]
Recommended Solutions:
-
Re-evaluate the Catalyst and Ligand:
-
Good Starting Point: If you are using a general catalyst like Pd(PPh₃)₄, consider switching to a more robust, pre-formed catalyst.[10] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and reliable choice for many heteroaromatic couplings.[1][10]
-
For Difficult Couplings: For particularly challenging or sterically hindered coupling partners, employ modern Buchwald-type ligands. These are bulky, electron-rich monophosphine ligands that excel at promoting both the oxidative addition and reductive elimination steps.[5] Consider using pre-catalysts incorporating ligands like SPhos or XPhos .[3]
-
-
Select a More Effective Base:
-
While aqueous K₂CO₃ is common, it may not be optimal. For nitrogen-containing heterocycles, stronger, non-nucleophilic bases often give better results.
-
Potassium Phosphate (K₃PO₄): An excellent choice that is effective under both aqueous and anhydrous conditions. It is known to perform well in challenging Suzuki reactions.[3][11]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in difficult couplings, due to its high solubility and basicity.[12][13] Ensure it is finely ground and dry before use.
-
-
Optimize the Solvent System:
-
A mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base.
-
1,4-Dioxane/Water (e.g., 4:1 or 5:1): A classic and effective solvent system.[4][14]
-
2-Methyltetrahydrofuran (2-MeTHF)/Water: A greener and often superior alternative to THF or dioxane, offering excellent solubility and phase separation during workup.[4][15]
-
Toluene/Water or CPME/Water: Good choices for higher temperature reactions if needed, though often not necessary with modern catalysts.
-
Q2: I'm observing significant protodebromination, resulting in the formation of 1-methyl-1H-pyrrolo[3,2-c]pyridine. How do I minimize this side reaction?
Potential Causes:
-
Slow Transmetalation: This is the most common cause. If the transfer of the organic group from boron to palladium is slow, the Ar-Pd(II)-X intermediate has a longer lifetime and can be intercepted by proton sources (like water or alcohols), leading to reductive cleavage of the C-Br bond.[3]
-
Boronic Acid Instability: The boronic acid itself can undergo protodeboronation (hydrolysis to the corresponding arene) under the reaction conditions, reducing its effective concentration and competing with the desired transmetalation.[4]
Recommended Solutions:
-
Switch to a Boronate Ester:
-
Boronic acids can be unstable.[16] The best way to prevent both protodebromination and protodeboronation is to use a more stable boron reagent. Pinacol boronate esters (Bpin) are generally more stable to chromatography, air, and the reaction conditions.[17][18] MIDA boronates are another excellent option for controlled, slow release of the boronic acid.
-
-
Use Anhydrous Conditions:
-
If protodebromination is severe, eliminating water can help. Use a non-hydroxide base like finely ground anhydrous K₃PO₄ in a dry solvent like dioxane or toluene.[5] Note that even with anhydrous K₃PO₄, a tiny amount of water is sometimes necessary to facilitate the reaction, but this can be optimized.[5]
-
-
Accelerate the Transmetalation/Reductive Elimination Steps:
-
Using bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) not only speeds up the initial oxidative addition but also accelerates the subsequent steps of the catalytic cycle, minimizing the lifetime of intermediates prone to side reactions.[4]
-
Q3: The reaction is messy, with significant homocoupling of my boronic acid to form a biaryl byproduct. What is going wrong?
Potential Causes:
-
Oxygen in the Reaction Mixture: This is a primary culprit. Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.
-
Excessive Boronic Acid: Using a very large excess of the boronic acid can favor this side reaction.
-
High Temperatures: Very high temperatures can sometimes promote decomposition and homocoupling pathways.
Recommended Solutions:
-
Ensure Rigorous Degassing:
-
This is critical for all Suzuki couplings. Before heating, thoroughly degas your solvent and the entire reaction mixture. The most effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes, followed by setting up the reaction under a positive pressure of the inert gas.[12] Alternatively, use three cycles of vacuum/inert gas backfill on the sealed reaction flask.[19]
-
-
Control Stoichiometry:
-
Use a modest excess of the boron reagent. Typically, 1.2 to 1.5 equivalents is sufficient to drive the reaction to completion without promoting excessive homocoupling.
-
-
Use a More Stable Boron Reagent:
-
As mentioned previously, boronate esters are less prone to side reactions, including homocoupling, compared to boronic acids.[18]
-
Frequently Asked Questions (FAQs)
-
What is the best general-purpose catalyst to start with for this substrate? For initial screening, Pd(dppf)Cl₂ is a highly reliable and versatile catalyst.[1][10] It is air-stable, easy to handle, and effective for a wide range of heteroaromatic substrates. A loading of 3-5 mol % is a good starting point.
-
How do I choose between K₂CO₃, K₃PO₄, and Cs₂CO₃? The role of the base is to form the more nucleophilic borate species [RB(OH)₃]⁻, which is the active transmetalating agent.[7]
-
K₂CO₃: A mild and inexpensive base, often used in aqueous systems. It's a good first choice for simple couplings but can be less effective for challenging substrates.[10]
-
K₃PO₄: A stronger base that is highly effective for coupling N-heterocycles and can be used in both aqueous and anhydrous systems. It is often a superior choice to K₂CO₃.[11]
-
Cs₂CO₃: A very strong base that often provides the highest yields, especially for sluggish reactions or sterically hindered substrates. Its higher solubility in organic solvents can be advantageous.[12][13]
-
-
Is microwave heating beneficial for this reaction? Yes, microwave irradiation can be highly effective for Suzuki couplings of heteroaromatic halides. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[13] If you have access to a microwave reactor, it is worth screening this as a variable.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting.
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.3 eq.)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq., 5 mol %)
-
K₃PO₄ (finely ground, 2.5 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and finely ground K₃PO₄.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. [19]4. Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C (or in a microwave reactor set to the desired temperature, e.g., 120 °C for 20-30 min). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (or the reaction stalls).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Summary: Recommended Conditions for Heteroaryl Halides
The following table summarizes empirically successful conditions for Suzuki couplings of various nitrogen-containing heteroaryl bromides, which can serve as a guide for optimization.
| Catalyst / Pre-catalyst | Ligand | Base | Solvent System | Temp (°C) | Notes & Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME / H₂O | 80 | A highly reliable starting point for many N-heterocycles. [1][10] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | Excellent for electron-rich or sterically hindered substrates. [3] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane / H₂O | 60-100 | Effective for coupling various unprotected azoles. [20] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | Microwave conditions can significantly accelerate the reaction. [13] |
References
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Dreher, S. D., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Available at: [Link]
-
Chiacchio, U., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. (n.d.). Table 2. Effect of solvents for the Suzuki-Miyaura reaction. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Mondal, T., et al. (2020). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Catalysis. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Semantics Scholar. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]
-
Semantics Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Available at: [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. Available at: [Link]
-
Sci-Hub. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura.... Available at: [Link]
-
Sherwood, J. (2020). Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. Available at: [Link]
-
Degutis, J., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available at: [Link]
-
Vitale, P., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. Available at: [Link]
-
Bio-Rad. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
McQuade, D. T., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design / Chemistry – A European Journal, 2008 [sci-hub.box]
- 9. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Boron Suzuki Coupling | Borates Today [borates.today]
- 18. nbinno.com [nbinno.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the functionalization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile heterocyclic scaffold. The insights provided herein are based on established principles of cross-coupling chemistry and experience with related bromopyridine systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.
FAQ 1: I am observing significant amounts of a biaryl byproduct derived from my boronic acid in a Suzuki-Miyaura coupling. What is causing this homocoupling, and how can I minimize it?
Answer:
Homocoupling of boronic acids to form symmetrical biaryls is a prevalent side reaction in Suzuki-Miyaura couplings.[1][2] This occurs when two molecules of the boronic acid react with each other, reducing the yield of your desired cross-coupled product and complicating purification.
Causality of Homocoupling:
The primary culprit behind boronic acid homocoupling is often the presence of Pd(II) species in the reaction mixture, especially in the absence of the aryl halide.[2] This can be exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][3] The proposed mechanism involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).
Troubleshooting Guide for Homocoupling:
| Potential Cause | Troubleshooting Steps | Rationale |
| Atmospheric Oxygen | Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction. | Minimizing oxygen prevents the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][3] |
| Pd(II) Precatalyst | Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst that rapidly reduces to Pd(0) in situ. The addition of a mild reducing agent, like potassium formate, can also help maintain the catalyst in its active Pd(0) state.[4] | This reduces the concentration of Pd(II) available to participate in the homocoupling catalytic cycle.[4] |
| Base | Use the mildest base that still promotes the desired reaction. In some cases, switching from a strong base like NaOH or KOH to a weaker base like K₂CO₃ or Cs₂CO₃ can reduce homocoupling. | The choice of base can influence the rate of competing reactions. A milder base may favor the desired cross-coupling pathway. |
| Reaction Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Avoid using a large excess. | While a slight excess can drive the cross-coupling to completion, a large excess increases the probability of the homocoupling side reaction. |
Experimental Workflow for Minimizing Homocoupling:
Caption: Troubleshooting workflow for reducing boronic acid homocoupling.
FAQ 2: My reaction is yielding the debrominated starting material, 1-methyl-1H-pyrrolo[3,2-c]pyridine, instead of the desired coupled product. What is this side reaction and how can I prevent it?
Answer:
The formation of the debrominated (or hydrodehalogenated) starting material is a common side reaction in many cross-coupling reactions.[2] This process, often referred to as protodebromination, involves the replacement of the bromine atom with a hydrogen atom.
Causality of Protodebromination:
Protodebromination can occur through several pathways. In palladium-catalyzed reactions, after the oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture.[2] This is followed by reductive elimination to yield the debrominated product and regenerate the Pd(0) catalyst. Common hydride sources include solvent molecules (e.g., alcohols), amines, or even water.
In the context of Suzuki couplings, a related side reaction is protodeborylation of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[5][6] This is particularly problematic for heteroaryl boronic acids.[2]
Troubleshooting Guide for Protodebromination:
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydride Source | Use anhydrous solvents and reagents. If an alcohol is used as a solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF. If using an amine base that can act as a hydride donor, consider an alternative inorganic base. | This minimizes the presence of adventitious hydride sources that can lead to protodebromination. |
| Slow Transmetalation | Optimize the reaction conditions to accelerate the transmetalation step. This can involve changing the base, solvent, or ligand. For Suzuki reactions, ensure the boronic acid is of high quality and consider using boronic esters (e.g., MIDA boronates) which can be more stable.[5] | A faster transmetalation will allow the desired cross-coupling to outcompete the undesired protodebromination pathway. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands. These ligands can promote the reductive elimination step of the desired cross-coupling, making it faster than the protodebromination pathway.[7] | The electronic and steric properties of the ligand have a profound impact on the relative rates of the steps in the catalytic cycle.[7] |
FAQ 3: In a Buchwald-Hartwig amination, I am observing low yields and the formation of the debrominated starting material. What is causing this?
Answer:
Low yields and debromination in Buchwald-Hartwig aminations are often linked. A key side reaction that can compete with the desired reductive elimination of the C-N bond is β-hydride elimination.[8]
Causality of β-Hydride Elimination:
While the this compound substrate itself does not have β-hydrogens relative to the bromine, the amine coupling partner might. If the amine has a hydrogen on a carbon atom beta to the nitrogen, the palladium-amido intermediate can undergo β-hydride elimination. This forms an imine and a palladium-hydride species. The palladium-hydride can then reductively eliminate with the aryl group to form the debrominated arene.[8]
Troubleshooting Guide for Buchwald-Hartwig Side Reactions:
| Potential Cause | Troubleshooting Steps | Rationale |
| β-Hydride Elimination | Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos). | These ligands create a sterically hindered environment around the palladium center, which can disfavor the transition state for β-hydride elimination and promote the desired C-N reductive elimination.[7][9] |
| Slow Reductive Elimination | Increase the reaction temperature, if the substrates are stable. The choice of base can also influence the rate of reductive elimination. | A faster reductive elimination will outcompete the β-hydride elimination pathway. |
| Inhibited Catalyst | The pyridine nitrogen in your substrate can potentially coordinate to the palladium catalyst, inhibiting its activity.[10] Using a ligand that binds strongly to palladium can help prevent this. | Stronger binding ligands can prevent the substrate from acting as an inhibitor. |
Logical Relationship Diagram for Buchwald-Hartwig Amination:
Caption: Key side reactions in Buchwald-Hartwig amination and mitigation strategies.
FAQ 4: I am attempting a Sonogashira coupling and observing significant formation of a diyne (Glaser coupling product). How can I suppress this side reaction?
Answer:
The formation of a diyne, resulting from the homocoupling of the terminal alkyne, is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling.[11]
Causality of Alkyne Homocoupling:
This side reaction is primarily mediated by the copper(I) co-catalyst.[11] In the presence of an oxidant (often atmospheric oxygen), copper(I) can catalyze the oxidative coupling of two terminal alkyne molecules. While the palladium catalyst is central to the cross-coupling, the copper is essential for the transmetalation step with the alkyne. However, it can also promote this undesired homocoupling.
Troubleshooting Guide for Alkyne Homocoupling:
| Potential Cause | Troubleshooting Steps | Rationale |
| Copper-Mediated Homocoupling | Reduce the amount of copper(I) catalyst to the minimum required for the reaction to proceed efficiently (e.g., 1-2 mol%). In some cases, a "copper-free" Sonogashira protocol can be employed, although this may require more forcing conditions or specialized ligands.[11] | Minimizing the copper catalyst concentration reduces the rate of the homocoupling side reaction. |
| Atmospheric Oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. | Oxygen promotes the oxidative Glaser coupling pathway. |
| Base and Solvent | The choice of amine base/solvent can influence the outcome. Using a bulkier amine base might disfavor the formation of the copper-acetylide dimers required for homocoupling. | The reaction environment can be tuned to favor the desired cross-coupling over homocoupling. |
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study | Organometallics - ACS Publications.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC).
- Protodeboronation - Wikipedia.
- A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - NIH.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine - Benchchem.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
- Ligand design for cross-couplings: phosphines - YouTube.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Buchwald–Hartwig amination - Wikipedia.
- What is the mechanism of the reaction between 4 - bromopyridine hydrochloride and Grignard reagents? - Blog.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate.
- Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine - Benchchem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
- Grignard Reaction - Organic Chemistry Portal.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a - ResearchGate.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- Sonogashira coupling - Wikipedia.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate.
- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube.
- Cross-coupling reaction - Wikipedia.
- This compound (1 x 100 mg) | Reagentia.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine - MySkinRecipes.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH.
- 2243222-49-1|6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine - BLDpharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyrrolopyridine Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions, with a specialized focus on the synthesis of pyrrolopyridine scaffolds. These frameworks are pivotal in medicinal chemistry and drug development. However, the success of these coupling reactions hinges on the stability and activity of the palladium catalyst. Catalyst deactivation is a frequent and frustrating issue that can lead to low yields, stalled reactions, and irreproducible results.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to diagnose, troubleshoot, and prevent common catalyst deactivation pathways. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Quick Help: Frequently Asked Questions (FAQs)
Q1: My reaction turned black, and a precipitate formed. What happened?
This is likely the formation of palladium black, which consists of aggregated, inactive elemental palladium.[1] This is a common deactivation pathway that occurs when the active, ligand-stabilized Pd(0) species loses its coordinating ligands and clumps together.[2]
-
Immediate Action: Check your ligand-to-palladium ratio. Insufficient ligand is a primary cause. Also, ensure your reaction is rigorously degassed, as oxygen can degrade phosphine ligands and oxidize the active catalyst.[1]
Q2: The reaction started well but stalled before reaching completion. Why?
This "stalling" behavior often points to gradual catalyst deactivation or poisoning during the reaction.
-
Potential Causes:
-
Slow Ligand Degradation: The ligands stabilizing your catalyst may be slowly degrading over the course of the reaction.[3]
-
Product Inhibition: The newly formed pyrrolopyridine product might coordinate to the palladium center, inhibiting further catalytic cycles.
-
Impurity Poisoning: Trace impurities in your reagents or solvents can act as catalyst poisons, slowly shutting down the reaction.[4][5]
-
Q3: My yields are consistently low and irreproducible. Where should I start looking?
Low and variable yields are often traced back to the quality and handling of reagents and the reaction setup.
-
Key Areas to Investigate:
-
Reagent Purity: Boronic acids can degrade over time (protodeboronation), and aryl halides may contain inhibitors.[6][7] Use freshly purified or high-purity reagents.
-
Solvent Quality: Ensure solvents are anhydrous and, for ethereal solvents like THF or dioxane, peroxide-free.[7] Some solvent contaminants are known catalyst poisons.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your degassing procedure is effective and that a positive pressure of inert gas (Argon or Nitrogen) is maintained throughout the reaction.
-
Q4: Can I use a Pd(II) precatalyst directly, or do I need to reduce it first?
Yes, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ are commonly used. They are typically reduced in situ to the active Pd(0) state by a phosphine ligand or one of the organometallic coupling partners.[8][9] However, this reduction step consumes some of your reagents and can be a source of variability.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a systematic approach is required to identify the root cause of catalyst deactivation. This section is organized by the primary symptom observed in the reaction.
Symptom 1: Low or No Conversion
A low-yielding reaction is the most common problem. The following workflow provides a logical path to diagnose the issue.
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield coupling reactions.
Potential Causes & Corrective Actions
| Potential Cause | Scientific Rationale & Diagnostic Steps | Corrective Actions & Optimization |
| Ineffective Catalytic Cycle | The fundamental steps of the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—may be kinetically slow or inhibited.[10] The oxidative addition of an aryl halide to Pd(0) is often the rate-determining step.[3] Sterically hindered or electron-rich pyrrolopyridines can make this step particularly challenging. | 1. Increase Temperature: Carefully increase the reaction temperature in 10-20°C increments. 2. Change Ligand: Switch to a more electron-rich and sterically bulky ligand (e.g., a Buchwald-type biarylphosphine) to promote both oxidative addition and reductive elimination.[11] 3. Increase Catalyst Loading: As a last resort for difficult couplings, increasing the catalyst loading from 1 mol% to 3-5 mol% can improve yields, but may not be cost-effective.[1] |
| Reagent/Substrate Degradation | Boronic acids are susceptible to protodeboronation, especially at elevated temperatures or in the presence of excess water, rendering them inactive for transmetalation.[6] | 1. Use Boronic Esters: Switch to a more stable pinacol (Bpin) boronic ester.[6] 2. Use Fresh Reagents: Ensure boronic acid/ester and aryl halide are pure and stored correctly. 3. Control Base Addition: Add the base portion-wise or use a weaker base if substrate is base-sensitive. |
| Catalyst Poisoning | Impurities in reagents or solvents can irreversibly bind to the palladium center, blocking active sites. Common poisons include sulfur compounds, other halides (from impure starting materials), and certain nitrogen-containing heterocycles.[5] Even trace amounts of water can hydrolyze cyanide sources in cyanation reactions, forming highly reactive HCN that deactivates the catalyst.[12] | 1. Run a High-Purity Control: Use the highest purity reagents and anhydrous, degassed solvents available. If this reaction succeeds, it confirms a poisoning issue.[5] 2. Purify Starting Materials: Recrystallize solid reagents and distill liquid reagents. 3. Use Scavengers: If the poison is known (e.g., sulfur), specific scavengers can be added. |
| Solvent Effects | The solvent plays a critical role in stabilizing the catalyst, modulating reactivity, and ensuring all components remain in solution.[13][14] A poor solvent choice can lead to catalyst precipitation or slow reaction rates. Polar aprotic solvents (e.g., DMF, MeCN) can stabilize charged palladium intermediates differently than non-polar solvents (e.g., Toluene, Dioxane), sometimes affecting selectivity and catalyst stability.[13][15] | 1. Screen Solvents: Test a range of solvents, such as Toluene, Dioxane, THF, or DMF.[16] 2. Consider Biphasic Systems: For some Suzuki couplings, a mixture like Toluene/Water or THF/Water can be highly effective.[4][16] |
Symptom 2: Catalyst Precipitation (Palladium Black or Mirror)
The visible crashing out of palladium from the solution is a clear sign of gross catalyst instability.
The Palladium Catalytic Cycle and Deactivation Pathways
The stability of the Pd(0)L₂ intermediate is paramount. Deactivation occurs when this species is compromised.
Caption: Simplified catalytic cycle and common deactivation pathways originating from the active Pd(0) species.
Causes and Solutions for Catalyst Precipitation
| Cause | Scientific Rationale & Diagnostic Steps | Corrective Actions |
| Insufficient Ligand | The phosphine ligands (L) stabilize the Pd(0) center and prevent aggregation. If the Pd:L ratio is too low (e.g., < 1:2 for monodentate ligands), or if the ligand dissociates too readily, the "naked" Pd(0) atoms will aggregate and precipitate as inactive palladium black.[1][11] | 1. Increase Ligand Ratio: Ensure a sufficient excess of ligand. A Pd:L ratio of 1:2 to 1:4 is a good starting point for monodentate phosphines. 2. Use Chelating Ligands: Bidentate (chelating) ligands (e.g., Xantphos, dppf) are less prone to dissociation and can offer greater catalyst stability. |
| High Reaction Temperature | Excessive heat can accelerate ligand dissociation and degradation, leading to catalyst aggregation. | 1. Lower Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Choose Thermally Stable Ligands: Select ligands known for their thermal robustness, such as bulky biarylphosphines. |
| High Catalyst Concentration | Overloading the reaction with catalyst can sometimes promote aggregation, especially if solubility limits are exceeded or if the rate of aggregation is second-order with respect to the catalyst concentration. | 1. Reduce Catalyst Loading: If using high loadings (>5 mol%), try reducing it. 2. Slow Addition: For large-scale reactions, adding the catalyst solution slowly to the heated reaction mixture can prevent localized high concentrations. |
Analytical Protocols for Diagnosing Deactivation
When troubleshooting proves inconclusive, advanced analytical techniques can provide direct evidence of the deactivation mechanism.
| Technique | Information Gained | Sample Preparation & Analysis |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium on a solid sample.[17][18] This can confirm if the catalyst has been oxidized from the active Pd(0) to an inactive Pd(II) state or reduced to metallic Pd(0) in the case of heterogeneous catalysts.[5][19] | Carefully filter the reaction mixture, wash the solid residue (which contains the catalyst and/or precipitate) with a non-coordinating solvent, and dry under vacuum. The solid sample is then analyzed. |
| Transmission Electron Microscopy (TEM) | Visualizes the size and morphology of palladium particles.[17] It is the definitive method to confirm the formation of palladium nanoparticles (i.e., palladium black) and can reveal changes in particle size (sintering) during the reaction.[20] | Prepare a sample by dispersing the solid residue from the reaction in a solvent, sonicating, and depositing a drop onto a TEM grid.[20] |
| ³¹P NMR Spectroscopy | Monitors the integrity of phosphine ligands. The appearance of new peaks, particularly a signal around +30 ppm corresponding to phosphine oxide, provides direct evidence of ligand oxidation.[3] | Take an aliquot of the reaction mixture at various time points, filter, and acquire a ³¹P NMR spectrum. Compare to the spectrum of the fresh ligand. |
Catalyst Reactivation Protocols
In some cases, a deactivated catalyst can be regenerated, which is particularly relevant for expensive heterogeneous catalysts.
Protocol 1: Oxidative Reactivation of Pd(0) Aggregates
This protocol is intended for heterogeneous catalysts that have been deactivated by reduction to metallic Pd(0) nanoparticles.[19]
-
Isolate the Catalyst: Filter the catalyst from the reaction mixture. Wash thoroughly with the reaction solvent, followed by a low-boiling solvent like acetone or ethanol to remove adsorbed organics.
-
Dry the Catalyst: Dry the isolated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Oxidative Treatment: Treat the dried catalyst with a mild oxidizing agent. A common method involves stirring the catalyst in a solution of benzoquinone (BQ) in a suitable solvent.[19][21] Caution: Handle oxidizing agents with appropriate care.
-
Wash and Dry: After the oxidative treatment, filter the catalyst again, wash extensively to remove the oxidant and byproducts, and dry under vacuum.
-
Test Activity: Evaluate the performance of the reactivated catalyst in a small-scale test reaction.
Note: The success of reactivation is not guaranteed and depends heavily on the nature of the deactivation. Poisoning by strong binders like sulfur is often irreversible.
References
- Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.). BenchChem.
- Oxidative addition and palladium coupling - csbsju.edu. (n.d.). College of Saint Benedict & Saint John's University.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Developing Ligands for Palladium(II)
- DFT Investigation of a Nonclassical Oxidative Addition-Reductive Elimination Pathway in the Pd(0)/Pd(II)/Pd(0) Cycle for Dual Hydroamination of Cycloheptatriene to Tropene. (2025). The Journal of Organic Chemistry.
- Reactivation of alumina supported palladium catalysts. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Oxid
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube.
- Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022).
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. (2025).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
- Problem with Palladium Mirror forming in Heck coupling. (2021). Reddit.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. (n.d.). BenchChem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.). Journal of the American Chemical Society.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- palladium coupling catalyst activ
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2025).
- Heck Reaction. (2023). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. oxidative addition and palladium coupling [employees.csbsju.edu]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the Buchwald-Hartwig amination of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. This electron-rich aza-indole core presents unique challenges, including potential catalyst inhibition and competing side reactions. This document provides in-depth, field-proven insights and practical solutions to help you optimize your reaction conditions for maximal yield and purity.
Core Principles: The Roles of Base and Solvent in Aza-Indole Couplings
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heterocyclic substrates like this compound is highly dependent on a synergistic relationship between the base, solvent, and ligand.
-
The Base: The primary role of the base is to deprotonate the amine nucleophile (or the resulting palladium-amine complex) to generate the palladium-amido species, which is essential for reductive elimination.[1][2] The choice of base—from strong alkoxides to milder carbonates—directly impacts reaction kinetics, functional group tolerance, and the potential for side reactions.[3]
-
The Solvent: The solvent must first and foremost solubilize all reaction components.[1] Insolubility is a common but often overlooked cause of reaction failure.[4] Beyond solubility, the solvent's polarity influences the stability of charged intermediates and the efficacy of the base. In non-polar solvents like toluene, anionic bases are required to deprotonate the neutral palladium-amine complex, whereas polar solvents can alter the catalyst's resting state and reactivity profile.[5][6][7]
Below is a diagram illustrating the fundamental catalytic cycle, which is the foundation for understanding our optimization strategies.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
Low or zero conversion is the most common issue and typically points to a fundamental problem with the reaction setup or conditions. Before making drastic changes to the core components (ligand, base, solvent), perform these initial checks.
-
Atmospheric Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[4][8] Ensure your reaction flask was thoroughly purged with an inert gas (argon is preferred) and that a positive pressure was maintained throughout the entire experiment. Solvents must be rigorously degassed before use.
-
Reagent Quality and Purity: Trace amounts of water can hydrolyze the base and deactivate the catalyst.[4] Use anhydrous solvents and ensure your amine and aryl bromide are pure. The quality of the palladium source is also critical; modern, air-stable pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the catalyst in-situ from sources like Pd(OAc)₂.[1][3]
-
Solubility: Visually inspect your reaction mixture at temperature. If the starting materials, particularly the base, are not at least partially dissolved, the reaction cannot proceed efficiently.[1][4] Poor solubility is a frequent cause of failure.
Caption: A logical workflow for troubleshooting low conversion.
Q2: How do I select the optimal base for this specific aza-indole substrate?
The choice of base is a critical optimization parameter. For the this compound system, you must balance reactivity with the potential for side reactions.
Strong bases generally provide faster reaction rates but are less forgiving.[2] Weaker bases offer broader functional group tolerance but may require higher temperatures or more active catalyst systems.[3][4]
Decision Framework:
-
For Maximum Reactivity (No Sensitive Groups): Start with a strong base like NaOtBu or KOtBu. They are highly effective but can promote side reactions if not carefully controlled.[3]
-
For Substrates with Sensitive Functionality (e.g., esters): Use a weaker inorganic base like Cs₂CO₃ or K₃PO₄. These are less likely to cause decomposition of your starting materials or products.[2]
-
For Challenging Couplings: If weaker bases fail, a strong, non-nucleophilic amide base like LHMDS can be effective, especially for enabling reactions at lower temperatures.[2]
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKaH (Conjugate Acid) | Common Solvents | Key Considerations |
|---|---|---|---|---|
| NaOtBu / KOtBu | Strong Alkoxide | ~19 | Toluene, Dioxane | High reactivity, fast rates; can be incompatible with base-sensitive functional groups.[2] |
| LHMDS | Strong Amide | ~26 | THF, Toluene | Very strong; allows for lower reaction temperatures and tolerates some protic groups.[2] |
| Cs₂CO₃ | Weak Inorganic | ~10 | Dioxane, DMF, Toluene | Good functional group tolerance; its solubility in organic solvents is better than other carbonates.[1] |
| K₃PO₄ | Weak Inorganic | ~12.3 | Dioxane, Toluene | Excellent functional group tolerance; often used for amidation and couplings of sensitive heterocycles.[2] |
Q3: What is the best solvent system, and how does it interact with the chosen base?
The ideal solvent system provides good solubility for all components while promoting catalyst activity. For aza-indoles, the most common and effective solvents are aprotic.
-
Toluene: A non-polar standard. It is an excellent choice when using strong alkoxide bases.[5][9] Its higher boiling point allows for a broad temperature range.
-
1,4-Dioxane: A polar aprotic solvent. It often provides better solubility for polar substrates and inorganic bases like Cs₂CO₃ and K₃PO₄.[1][8]
-
Tetrahydrofuran (THF): Another polar aprotic option, but its lower boiling point limits the accessible temperature range.
Solvent-Base Interaction: The interplay is crucial. Using an inorganic base like K₃PO₄ in a non-polar solvent like toluene can lead to poor results due to the base's insolubility.[5][6] In such cases, switching to a more polar solvent like dioxane is recommended to improve the base's efficacy. Conversely, strong alkoxide bases perform exceptionally well in less polar environments like toluene.[7]
Table 2: Properties of Common Solvents
| Solvent | Type | Boiling Point (°C) | Key Properties & Use Cases |
|---|---|---|---|
| Toluene | Aromatic, Non-polar | 111 | Standard for many couplings, especially with strong bases (NaOtBu). Must be rigorously degassed.[9] |
| 1,4-Dioxane | Ethereal, Polar Aprotic | 101 | Good for dissolving inorganic bases (K₃PO₄, Cs₂CO₃) and polar substrates. Must be anhydrous.[1] |
| THF | Ethereal, Polar Aprotic | 66 | Useful for lower-temperature reactions. Can be beneficial for substrates with poor solubility in toluene. |
| DMF | Polar Aprotic | 153 | Use with caution. While it can aid solubility, it may lead to catalyst deactivation with certain bases.[5][6] |
Q4: I'm observing a significant amount of a side product corresponding to the mass of my starting material minus bromine (hydrodehalogenation). How can I suppress this?
Hydrodehalogenation is a common side reaction where the bromine atom is replaced by hydrogen. It arises from a pathway that competes directly with the desired C-N bond formation, often involving β-hydride elimination from a palladium-amido intermediate.[10][11]
Mitigation Strategies:
-
Ligand Choice is Key: This is your most powerful tool. Using bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) sterically encumbers the palladium center.[11][12] This accelerates the rate of the desired reductive elimination step, allowing it to outcompete the undesired β-hydride elimination pathway.[13]
-
Amine Structure: Primary amines are generally more prone to causing hydrodehalogenation than secondary amines.[11]
-
Temperature Control: Sometimes, slightly lowering the reaction temperature can disfavor the side reaction, though this may also slow the desired coupling.
Caption: Competing pathways leading to product vs. side product.
Q5: Could the pyridine nitrogen on my substrate be inhibiting the catalyst? What are the signs, and how can I mitigate this?
Yes, this is a known challenge with pyridine-containing substrates. The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that inhibits catalytic turnover.[1][11]
Signs of Inhibition:
-
The reaction stalls after partial conversion.
-
Higher catalyst loading is required compared to simpler aryl bromides.
-
The reaction is sluggish even under otherwise optimal conditions.
Mitigation Strategies:
-
Use Bulky Ligands: Similar to preventing hydrodehalogenation, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) create a sterically crowded environment around the palladium. This can physically block the pyridine nitrogen from coordinating to the metal center, keeping the catalyst active and in the catalytic cycle.
-
Ligand Screening: If you suspect catalyst inhibition, screening a panel of modern, sterically demanding ligands is the most effective approach to solving the problem.[3]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE).
Protocol 1: General Starting Point for Amination
This protocol provides a robust starting point for coupling this compound with a secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a positive flow of argon, add the this compound, XPhos Pd G3, and NaOtBu to the Schlenk flask.
-
Seal the flask, remove from the glovebox (if used), and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Place the sealed flask in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Screening Experiment for Base and Solvent Optimization
This protocol is designed for parallel screening to quickly identify the optimal base and solvent combination.
Setup:
-
Use a parallel synthesis reaction block with multiple vials.
-
Prepare a stock solution of the this compound and the amine in a suitable solvent (e.g., a small amount of toluene) to ensure accurate dispensing.
-
Pre-weigh the different bases and catalyst/ligand systems into individual reaction vials.
Procedure:
-
To each vial containing a unique base and catalyst, add the stock solution of the aryl bromide and amine.
-
Add the screening solvent to each respective vial.
-
Seal the vials, purge the system with argon, and heat to the desired temperature (e.g., 100 °C) with stirring.
-
After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS to determine the relative conversion to the desired product.
-
Based on the results, the most promising condition can be selected for a larger-scale reaction.
References
- D. S. Surry and S. L. Buchwald, "Role of the base in Buchwald-Hartwig amination," PubMed, 2014. [Online].
- "Buchwald–Hartwig amination," Wikipedia. [Online].
- D. S. Surry and S. L. Buchwald, "Role of the Base in Buchwald–Hartwig Amination," The Journal of Organic Chemistry, 2014. [Online].
- "Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles," Benchchem. [Online].
- "The Role of the Base in Buchwald-Hartwig Amination," ResearchGate. [Online].
- "Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine," Benchchem. [Online].
- "Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities," Organometallics - ACS Publications. [Online].
- "Optimization of the Buchwald-Hartwig reaction," ResearchGate. [Online].
- "Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2," ResearchGate. [Online].
- "Optimization of Buchwald-Hartwig amination conditions," Benchchem. [Online].
- "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine," Royal Society of Chemistry. [Online].
- "Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines," Benchchem. [Online].
- "Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines," Benchchem. [Online].
- "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?," Chemical Insights. [Online].
- "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Online].
- Y. Wang, et al., "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure," ACS Omega, 2020. [Online].
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives. This class of compounds is pivotal in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors for therapeutic use.[1] Achieving high purity is critical for subsequent synthetic steps and for obtaining accurate biological data. This guide is designed to help you navigate common purification challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound derivative?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-bromo-5-methylpyridine or its N-oxide derivative.[2][3]
-
Isomeric Impurities: The bromination of the pyrrolopyridine core can sometimes yield constitutional isomers. For instance, bromination of pyrrole and its derivatives can lead to a mixture of 2-bromo and 3-bromo isomers, which can be challenging to separate due to their similar polarities.[4][5]
-
Over-brominated Species: The use of excess brominating agents like N-bromosuccinimide (NBS) can result in the formation of di- or even tri-brominated pyrrolopyridine derivatives.[4][5]
-
Reagents and Catalysts: Residual reagents from the synthetic steps, such as palladium catalysts from Suzuki couplings, acids, bases (e.g., potassium carbonate), and coupling agents, can contaminate the final product.[2]
-
Solvents: Residual solvents from the reaction and work-up, such as ethyl acetate, dichloromethane, or methanol, are common and can often be identified by NMR spectroscopy.[6]
Q2: My NMR spectrum shows more than one major product after bromination. What could be the issue?
A2: The presence of multiple major products following bromination often points to the formation of isomers. The regioselectivity of bromination on the pyrrolo[3,2-c]pyridine scaffold can be influenced by reaction conditions. Depending on the brominating agent and solvent system used, you may obtain a mixture of constitutional isomers that are difficult to distinguish and separate.[4][5] High-resolution mass spectrometry (HRMS) can confirm if the unexpected products are indeed isomers of your target compound. For separating these challenging isomers, high-performance liquid chromatography (HPLC) may be necessary.[6][7]
Q3: Can I use preparative TLC to purify my this compound derivative?
A3: Yes, preparative thin-layer chromatography (prep TLC) is a suitable method for purifying small quantities (typically up to 100 mg) of your compound.[6] It is particularly useful for quickly obtaining a small amount of pure material for analytical purposes or for preliminary biological screening.
Q4: Is HPLC a recommended purification method for these derivatives?
A4: HPLC is a powerful tool for purifying this compound derivatives, especially when dealing with difficult-to-separate impurities like constitutional isomers.[6][7] Both normal-phase and reversed-phase (typically with a C18 column) HPLC can be effective. For chiral derivatives, specialized chiral stationary phases are essential for separating enantiomers.[7]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Low recovery of the desired product after purification by column chromatography is a frequent challenge. The following table provides potential causes and actionable solutions.
| Potential Cause | Troubleshooting Suggestion |
| Compound Streaking or Tailing on the Column | Optimize the solvent system. A good starting point for this class of compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6] Consider adding a small amount of a basic modifier like triethylamine to the mobile phase to improve the peak shape of these nitrogen-containing heterocycles. |
| Compound Insolubility in the Loading Solvent | Ensure your crude material is fully dissolved before loading it onto the column. If solubility is an issue, you can use a stronger solvent for dissolution but use the minimum volume possible to avoid band broadening. A "dry loading" technique, where the crude product is adsorbed onto silica gel before being added to the column, is often the best approach.[7] |
| Improper Column Packing | A poorly packed column with channels or cracks will lead to poor separation and reduced yield. Ensure the silica gel is packed uniformly as a slurry. |
| Compound Degradation on Silica Gel | The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral or basic alumina as the stationary phase or deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent.[6] |
Issue 2: Persistent Impurities After Purification
Even after purification, you may still observe impurities in your final product by NMR or LC-MS.
| Potential Cause | Troubleshooting Suggestion |
| Co-eluting Impurities | If an impurity has a very similar polarity to your desired product, a single column chromatography step may not be sufficient. Consider a multi-step purification strategy. For example, you could perform a recrystallization followed by column chromatography, or use a different chromatographic technique such as reversed-phase HPLC.[6] |
| Unreacted Starting Materials or Reagents | Thoroughly review your reaction work-up. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic starting materials and reagents.[8][9] |
| Isomeric Impurities | As mentioned, the synthesis of pyrrolopyridines can lead to the formation of constitutional isomers that are very difficult to separate by standard flash chromatography.[6] High-performance liquid chromatography (HPLC) is often required for effective separation.[7] |
| Residual Solvents in NMR | Peaks from residual solvents can be mistaken for impurities. Consult NMR solvent impurity charts to identify common solvent peaks. To remove residual solvents, dry your sample under high vacuum, possibly with gentle heating. |
Issue 3: Difficulty with Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, but it can sometimes be challenging to initiate.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Solvent Choice | The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solubility tests with a range of solvents to find the optimal one. |
| Oiling Out | If your compound "oils out" instead of crystallizing, it means the solution is supersaturated. Try using a more dilute solution or a solvent system where the compound is less soluble. |
| Slow or No Crystal Formation | Crystal formation can be a slow process. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding the solution with a tiny crystal of the pure compound is also a very effective method.[6] If crystals still do not form, you can try adding a small amount of a non-polar "anti-solvent" to decrease the solubility of your compound.[10] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. For better resolution, it is highly recommended to use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product and any impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent.
-
Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the hot solvent selected in the previous step.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting the purification of this compound derivatives.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the most appropriate purification method.
References
- Gilow, H. M., & Walker, D. E. (1982). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 47(12), 2251–2255.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
- Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses, 91, 221-232.
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Semantic Scholar. (2023).
- Reagentia. This compound (1 x 100 mg).
- Irwin, W. J., Wibberley, D. G., & Cooper, G. (1971). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic, 3870.
- ChemicalBook. This compound(2091221-98-4) 1 H NMR.
- Ambeed. 2091221-98-4 | this compound.
- MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
- BenchChem. (2025).
- Jiang, M., et al. (2025). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry.
- Welch Materials. (2024).
- PubMed Central. (2025).
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. lookchem.com [lookchem.com]
- 5. Bromination of pyrrolo[1,2-c]pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Debromination of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for synthetic strategies involving 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and drug development, particularly for the synthesis of kinase inhibitors and agents targeting the central nervous system.[1][2] However, its utility is often challenged by a common side reaction: the unwanted cleavage of the C-Br bond, a process known as debromination or hydrodehalogenation.[3][4]
This premature loss of the bromine atom leads to the formation of 1-methyl-1H-pyrrolo[3,2-c]pyridine as a significant byproduct, which reduces the yield of the desired product and complicates purification. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you mitigate this issue and achieve successful reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Debromination
This section is designed to provide rapid, actionable solutions to common problems encountered during reactions with this compound.
Q1: I'm observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What is the most common cause and the first thing I should change?
A1: The most critical factor in suppressing debromination in palladium-catalyzed cross-coupling reactions is the catalyst system, specifically the choice of ligand.[3][5] The formation of a palladium-hydride (Pd-H) intermediate is the primary cause of debromination, and the ligand's structure directly influences the relative rates of the desired productive reaction versus this unwanted side reaction.[3][6]
Causality: Bulky and electron-rich phosphine ligands are highly effective at preventing debromination.[3] These ligands create a sterically hindered environment around the palladium center, which accelerates the rate of reductive elimination (the final step that forms your desired C-C bond) to outcompete the hydrodehalogenation pathway.[3] Standard, less bulky ligands like PPh₃ are often insufficient.
Immediate Action:
-
Switch to a Biarylphosphine Ligand: Replace your current ligand with a bulky, electron-rich option. Excellent starting choices include XPhos, SPhos, or RuPhos. These have a proven track record of minimizing debromination with N-heterocyclic halides.[3][5]
-
Use a Pre-formed Catalyst: Consider using a well-defined palladium pre-catalyst that incorporates these bulky ligands (e.g., XPhos Pd G3). This ensures the correct ligand-to-metal ratio and promotes the formation of the active catalytic species.[3]
Q2: I've switched to a bulky ligand (XPhos), but debromination is still a significant issue. What should I investigate next?
A2: Your choice of base is the next most likely culprit. Strong bases, particularly in the presence of trace amounts of water or alcohol, can facilitate the formation of the problematic Pd-H species.[3][5]
Causality: Strong alkoxide bases (e.g., NaOtBu, K OtBu) can react with protic impurities to generate hydride sources. Additionally, some bases can directly participate in the generation of Pd-H species.
Immediate Action:
-
Change to a Weaker Base: Switch from strong organic bases to weaker, anhydrous inorganic bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to promote debromination.[3][5][6]
-
Ensure Anhydrous Conditions: Use flame-dried glassware and ensure your base is anhydrous. If using K₃PO₄, grinding it into a fine powder can improve reproducibility.[7]
Q3: My ligand and base have been optimized, but the problem persists. Could the solvent be contributing?
A3: Absolutely. The reaction solvent can influence the stability of intermediates and the solubility of reagents, both of which can impact the prevalence of side reactions.
Causality: Polar aprotic solvents like DMF or protic solvents can sometimes serve as a source of hydrides or promote pathways leading to debromination.[3][8]
Immediate Action:
-
Switch to Aprotic, Non-Polar Solvents: If you are using DMF, NMP, or an alcohol-containing solvent system, consider switching to an aprotic, less polar solvent like toluene or 1,4-dioxane .[8] These solvents have been shown to reduce the rate of debromination in many cross-coupling systems.
-
Degas Thoroughly: Regardless of the solvent, ensure it is rigorously degassed before use to remove oxygen, which can degrade catalysts and lead to side reactions.[5]
Q4: I am attempting a lithium-halogen exchange to form an organometallic reagent, but I only isolate the debrominated starting material. How can I fix this?
A4: Direct lithiation of electron-deficient N-heterocycles like pyrrolopyridines with strong organolithium reagents (e.g., n-BuLi, t-BuLi) is often problematic and can lead to extensive side reactions, including debromination.
Causality: The high reactivity of n-BuLi can lead to competing pathways. A milder approach is needed to favor the desired halogen-metal exchange.
Immediate Action:
-
Use a Knochel-Hauser Base (TMPMgCl·LiCl): This magnesium-based reagent is excellent for performing selective deprotonation/metallation without causing debromination.
-
Try a Halogen-Metal Exchange Reagent: Use isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) at low temperatures (-20 °C to 0 °C). This reagent is highly effective for performing bromine-magnesium exchange on sensitive aromatic and heteroaromatic systems.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving debromination issues.
Caption: A decision tree to guide troubleshooting for debromination.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of debromination in palladium-catalyzed reactions?
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This reactive intermediate can be generated from various sources within the reaction mixture, including trace water, alcohol solvents, certain amine bases, or even through the decomposition of phosphine ligands.[3] Once formed, the Pd-H species can intercept the Ar-Pd(II)-Br intermediate in the catalytic cycle. Instead of proceeding to transmetalation, this intermediate can undergo reductive elimination to form the undesired debrominated product (Ar-H) and regenerate the Pd(0) catalyst, which re-enters the unwanted cycle.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Q2: Why is the this compound scaffold particularly prone to this side reaction?
A2: N-heterocyclic halides, such as bromopyridines and bromoindoles, are generally more susceptible to debromination than their simple aryl bromide counterparts.[3] The electron-deficient nature of the pyridine ring can influence the stability of the Ar-Pd intermediate and may lower the activation energy for the undesired hydrodehalogenation pathway. The presence of the fused pyrrole ring further modulates the electronic properties of the system.
Q3: Are there any preventative measures I can take before starting my reaction?
A3: Yes, proactive measures are key to success.
-
Reagent Purity: Always use high-purity reagents and anhydrous, degassed solvents.[3][5] Impurities are a primary source of the protons and hydrides that fuel the debromination reaction.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the entire setup and reaction.[6] Oxygen can damage the catalyst, leading to less efficient coupling and more side reactions.
-
Temperature Control: Debromination can have a higher activation energy than the desired coupling.[3] Running the reaction at the lowest effective temperature (e.g., starting at 80 °C instead of 110 °C) can often tip the balance in favor of your desired product.
Data-Driven Recommendations
The choice of reaction parameters is critical. The tables below summarize the impact of different components on the outcome of cross-coupling reactions.
Table 1: Comparison of Common Ligands for Cross-Coupling of N-Heterocyclic Halides
| Ligand | Class | Key Characteristics | Typical Performance vs. Debromination |
| PPh₃ | Monodentate Phosphine | Standard, low steric bulk | Poor: Often leads to significant debromination. |
| dppf | Bidentate Phosphine | More robust than PPh₃ | Moderate: An improvement, but may not be sufficient. |
| XPhos | Biarylphosphine | Very bulky, electron-rich | Excellent: Highly effective at suppressing debromination.[3] |
| SPhos | Biarylphosphine | Very bulky, electron-rich | Excellent: Similar performance to XPhos.[3][5] |
| IPr | N-Heterocyclic Carbene | Strong σ-donor, bulky | Very Good: Often effective in preventing dehalogenation.[9] |
Table 2: Effect of Base and Solvent Choice on Debromination
| Base | Solvent | Expected Debromination | Rationale |
| NaOtBu | Dioxane | High | Strong base can promote Pd-H formation. |
| K₂CO₃ | Toluene/H₂O | Moderate to High | Aqueous conditions can be a proton source. |
| K₃PO₄ | Toluene | Low | Weak, anhydrous base in a non-polar solvent is ideal.[3][6] |
| Cs₂CO₃ | Dioxane | Low | Mild base, effective in aprotic systems.[5] |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is provided as a robust starting point for the Suzuki-Miyaura coupling of this compound, designed specifically to minimize debromination.
1. Reagent Preparation and Degassing:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous, finely ground potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Seal the tube with a septum and perform a minimum of three vacuum/argon backfill cycles to thoroughly remove air from the solid reagents.[6]
2. Reaction Setup:
-
Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required (e.g., XPhos, 2.2 mol%).
-
Via syringe, add anhydrous, degassed toluene to the Schlenk tube to achieve the desired concentration (typically 0.1-0.2 M).
-
Briefly sparge the resulting slurry with argon for another 5 minutes to ensure all components are oxygen-free.
3. Reaction Execution and Monitoring:
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. Look for the consumption of starting material and the appearance of both the desired product and the potential debrominated byproduct.
4. Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to isolate the desired coupled product.
Analytical Methods for Quantifying Debromination
Accurate assessment of the reaction outcome is crucial for effective optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and quantifying the desired product and the more volatile debrominated byproduct.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for real-time reaction monitoring. It allows for the clear identification of starting material, product, and byproduct based on their mass-to-charge ratios.[12]
-
Proton NMR (¹H NMR): After purification, ¹H NMR can be used to confirm the structure. For crude reaction mixtures, quantitative ¹H NMR (qNMR) can determine the precise ratio of product to byproduct by integrating unique, well-resolved signals for each compound.
References
- Benchchem. (n.d.). Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center.
-
Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962–5967. Retrieved from [Link]
- Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Sci-Hub.
-
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
- Benchchem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
-
PubMed. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
- Benchchem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
-
PubMed. (n.d.). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
-
YouTube. (2023). How Do You Optimize Chemical Reaction Yields? Chemistry For Everyone. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Benchchem. (n.d.). How to avoid debromination in pyridine coupling reactions.
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]
-
PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved from [Link]
-
PubMed. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the formation of homocoupled byproducts. This guide provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to enhance the yield and purity of your desired cross-coupled products.
Understanding the Challenge: Homocoupling in Suzuki Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in creating carbon-carbon bonds.[1][2] However, a common pitfall is the formation of a symmetrical biaryl byproduct through the homocoupling of the boronic acid reagent.[3] This side reaction not only consumes valuable starting material, reducing the overall yield, but also introduces purification challenges due to structural similarities with the target molecule.
When working with electron-rich and nitrogen-containing heteroaromatics like this compound, specific electronic and coordination properties can exacerbate this issue. This guide will walk you through the mechanistic underpinnings of homocoupling and provide actionable strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of boronic acid homocoupling in my Suzuki reaction?
A1: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) (Pd(II)) species in your reaction mixture.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4] This Pd(II) species can then directly facilitate the homocoupling of two boronic acid molecules, which also serves as a pathway to regenerate the active Pd(0) catalyst.[5][6]
Q2: How does the choice of palladium source influence homocoupling?
A2: Your choice of palladium source is critical. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require an initial reduction to the catalytically active Pd(0) state. This reduction can be mediated by the boronic acid, leading to homocoupling as a byproduct.[3][5] In contrast, using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can circumvent this initial reduction step and often leads to lower levels of homocoupling.[3] Modern precatalysts, like those developed by Buchwald, are engineered to generate the active Pd(0) species cleanly and efficiently, which can also help minimize side reactions.[3][5]
Q3: Can the purity of my boronic acid affect homocoupling rates?
A3: Absolutely. The purity of your boronic acid is paramount.[7] Impurities can poison the palladium catalyst, leading to reduced catalytic activity or complete reaction failure.[7] Furthermore, some impurities can actively promote side reactions, including homocoupling, which complicates purification and diminishes the yield of your desired product.[7]
Q4: My substrate is a heteroaromatic bromide. Are there special considerations for this compound?
A4: Yes. Heteroaromatic halides, particularly those containing nitrogen, present unique challenges. The pyrrolopyridine core can act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis. The electronic properties of this specific heterocycle can also influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For substrates like this, careful selection of the supporting ligand for the palladium catalyst is crucial to achieve high selectivity for the cross-coupling pathway over homocoupling.
Troubleshooting Guide: A Mechanistic Approach
If you are observing significant homocoupling, a systematic approach to troubleshooting is essential. The following sections break down key reaction parameters and provide targeted solutions.
Issue 1: Inadequate Inert Atmosphere
The "Why": As established, oxygen is a primary contributor to homocoupling by oxidizing Pd(0) to Pd(II).[4] Rigorous exclusion of oxygen is one of the most effective strategies to suppress this side reaction.[6][8]
Troubleshooting Steps:
-
Solvent Degassing: Ensure all solvents, including water, are thoroughly degassed before use. Common methods include:
-
Nitrogen/Argon Sparging: Bubble a fine stream of inert gas through the solvent for at least 15-20 minutes. For larger volumes, extend this time.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
Reaction Setup: Assemble your reaction vessel under a positive pressure of nitrogen or argon. Use glassware that has been oven-dried to remove adsorbed moisture and oxygen.
-
Subsurface Sparge: Before adding the catalyst, consider a brief subsurface sparge of the reaction mixture with nitrogen or argon.[6][8] This is a highly efficient method for removing dissolved oxygen.[6]
Issue 2: Suboptimal Catalyst System
The "Why": The ligand bound to the palladium center dictates its reactivity and stability. For heteroaromatic substrates, the right ligand can accelerate the desired cross-coupling steps while sterically or electronically disfavoring the pathways that lead to homocoupling.
Troubleshooting Steps:
-
Ligand Selection:
-
Bulky, Electron-Rich Ligands: Employ bulky and electron-donating phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[3][9] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the crucial reductive elimination step of the desired product.[3]
-
Avoid Air-Sensitive Ligands: Be mindful that some phosphine ligands are susceptible to oxidation, which can lead to catalyst deactivation and promote side reactions.
-
-
Catalyst Source:
-
Switch to Pd(0): If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or a dedicated precatalyst.
-
Consider a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of free Pd(II) without disrupting the catalytic cycle, thereby suppressing homocoupling.[6][8]
-
Issue 3: Incorrect Base or Stoichiometry
The "Why": The base plays a multifaceted role in the Suzuki reaction, including the activation of the boronic acid for transmetalation.[1][10] An inappropriate base can either be too aggressive, leading to degradation of the boronic acid (protodeboronation), or it can influence the palladium species in a way that favors homocoupling.
Troubleshooting Steps:
-
Base Selection:
-
Weaker Inorganic Bases: Often, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and less likely to promote side reactions compared to strong bases like sodium hydroxide.
-
Solubility: The solubility of the base is a key factor. A partially soluble base can sometimes provide a slow, steady concentration of the active species, which can be beneficial.
-
-
Reagent Stoichiometry:
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[11]
-
Excess of Aryl Halide: Using a slight excess (1.1-1.2 equivalents) of the this compound can help to ensure that the boronic acid is consumed primarily through the desired cross-coupling pathway.
-
Visualizing the Problem and Solution
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the interfering homocoupling pathway.
Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The detrimental homocoupling pathway often initiated by oxygen.
Optimized Experimental Protocol
This protocol provides a robust starting point for minimizing homocoupling when using this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst | Starts in the active Pd(0) state, avoiding reductive homocoupling.[3] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands promote reductive elimination and can suppress homocoupling.[3][9] |
| Base | K₃PO₄ or K₂CO₃ | Weaker bases are less likely to cause boronic acid degradation. |
| Solvent | Dioxane/Water or Toluene/Water | Aprotic solvents are generally preferred; thorough degassing is critical.[3] |
| Atmosphere | Rigorously Inert (Argon or Nitrogen) | Minimizes oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.[6][8] |
| Stoichiometry | 1.1 - 1.2 eq. of Boronic Acid | A slight excess can drive the reaction to completion without excessive homocoupling. |
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD..
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Suzuki reaction - Wikipedia. Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity - American Chemical Society. American Chemical Society.
- mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium - Benchchem. BenchChem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
impact of ligand choice on the efficiency of cross-coupling with 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for researchers utilizing 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 6-bromo-1-methyl-7-azaindole) in cross-coupling reactions. This guide, structured in a question-and-answer format, provides expert insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of ligand selection and reaction optimization for this versatile heterocyclic scaffold.
Part 1: Frequently Asked Questions (General Troubleshooting)
This section addresses common issues encountered during cross-coupling reactions with the this compound substrate.
Q1: My cross-coupling reaction is failing or giving very low yields. What are the first things I should check?
A1: When a reaction with this compound fails, begin by assessing the fundamentals before extensive re-optimization.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction setup was properly degassed (e.g., via 3-5 vacuum/inert gas backfill cycles or by sparging the solvent with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas throughout the experiment.[1]
-
Reagent Purity: The purity of all reagents is critical. The boronic acid/ester should be pure, as impurities can lead to side reactions like homocoupling.[2] Amines should be purified to remove oxide impurities. Solvents must be anhydrous and free of peroxides.
-
Base Quality: Many bases used in cross-coupling (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) are hygroscopic. Use freshly opened bottles or material stored in a desiccator. Grinding the base to a fine powder can also improve reproducibility.[3]
-
Catalyst Activity: Ensure your palladium source and ligand are not degraded. If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), this reduction step can be a point of failure. Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3/G4) can often provide more reliable results.[1]
Q2: I'm observing significant protodehalogenation (replacement of bromine with hydrogen). How can I prevent this?
A2: Protodehalogenation is a common side reaction, especially with electron-rich heterocycles. It occurs when a hydride source intercepts the palladium complex after oxidative addition.
-
Causality: The 1-methyl-1H-pyrrolo[3,2-c]pyridine ring system is electron-rich due to the pyrrole moiety, which can make the initial oxidative addition of the Pd(0) catalyst into the C-Br bond the rate-limiting step.[3][4] If this step is slow, competing side reactions like protodehalogenation can dominate.
-
Troubleshooting Steps:
-
Ligand Choice: Switch to a more electron-rich and bulky ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate oxidative addition and subsequent reductive elimination, thereby outcompeting the protodehalogenation pathway.[2][5]
-
Base and Solvent: The source of the hydride is often the solvent or base. Avoid alcohol solvents if possible. While some water can be beneficial in Suzuki couplings, ensure it is not excessive. Use a non-coordinating, strong base like Cs₂CO₃ or K₃PO₄.
-
Temperature: Lowering the reaction temperature may disfavor the side reaction, but this must be balanced with achieving a reasonable rate for the desired coupling.
-
Q3: The pyridine nitrogen on my substrate seems to be inhibiting the palladium catalyst. Is this a known issue and how can I address it?
A3: Yes, this is a well-known challenge. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] This is particularly problematic with substrates like 7-azaindoles.
-
Mechanism of Inhibition: The substrate itself can act as a ligand, competing with the desired phosphine or NHC ligand and forming stable, off-cycle palladium complexes that are catalytically inactive.
-
Solutions:
-
Bulky Ligands: The most effective strategy is to use sterically hindered ligands. The bulk of ligands like SPhos, XPhos, or RuPhos physically blocks the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst active and on the correct catalytic cycle.[7]
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes help by favoring the formation of the desired catalytically active species over substrate-inhibited complexes. However, excessive ligand can also inhibit the reaction, so this requires careful optimization.[8]
-
Part 2: Ligand Selection & Optimization Guides
The choice of ligand is the most critical parameter for achieving high efficiency in cross-coupling reactions with this compound.
Ligand Selection Decision Tree
This diagram provides a logical workflow for initial ligand screening based on the desired transformation.
Guide to Suzuki-Miyaura Coupling
Q: Which ligands are most effective for the Suzuki-Miyaura coupling of this compound with arylboronic acids?
A: For this electron-rich heterocyclic system, bulky, electron-rich monodentate biaryl phosphine ligands are the clear front-runners.
-
Expertise & Experience: Standard ligands like PPh₃ often give low conversion due to slow oxidative addition and catalyst inhibition. The Buchwald-type ligands, specifically SPhos and XPhos , are designed to address these issues. Their steric bulk prevents catalyst inhibition by the pyridine nitrogen, while their electron-donating nature accelerates the rate-limiting oxidative addition step.[2][9] In a one-pot sequential diarylation of a related N-methyl-7-azaindole, SPhos was found to be critical for achieving high yields for the coupling at the C6 position.[9]
-
Trustworthiness: Using a well-defined precatalyst like SPhos Pd G3 or XPhos Pd G4 ensures reliable formation of the active Pd(0) species, leading to more reproducible results than in situ generation from Pd(OAc)₂ or Pd₂(dba)₃.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Key Advantages & Reference |
| SPhos | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene / EtOH | 110 | Critical for C6 arylation on N-methyl-7-azaindole.[9] |
| XPhos | Pd₂(dba)₃ / XPhos | t-BuONa | t-BuOH | 110 | Effective in cascade reactions on aminopyridines.[10] |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | Classic choice, but may be inefficient for this substrate.[11] |
| dppf | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane / H₂O | 100 | Common for heteroaryl couplings, but may be less active than Buchwald ligands here.[12] |
Guide to Buchwald-Hartwig Amination
Q: I need to perform a C-N coupling on this compound. What is the best ligand strategy?
A: For C-N bond formation on azaindole scaffolds, bidentate phosphine ligands with a wide "bite angle," such as Xantphos , are exceptionally effective.
-
Expertise & Experience: The geometry imposed by wide bite-angle ligands like Xantphos facilitates the crucial reductive elimination step, which is often the rate-limiting step in C-N couplings. For the closely related N-substituted 4-bromo-7-azaindole, the combination of a palladium source (Pd(OAc)₂ or Pd₂(dba)₃), Xantphos , and a base like Cs₂CO₃ in dioxane was found to be a highly general and efficient system for coupling with amides, amines, and amino acid esters.[13][14]
-
Trustworthiness: The protocol using Xantphos has been demonstrated to be robust, even for multi-gram scale synthesis on the 7-azaindole core, underscoring its reliability.[13] For certain amine substrates, another well-regarded bidentate ligand, BINAP , has also proven effective for the amination of bromopyridines.[15][16]
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Key Advantages & Reference |
| Xantphos | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Proven, general system for C-N coupling on N-substituted 7-azaindoles.[13] |
| BINAP | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | Effective for coupling various amines to bromopyridines.[15][16] |
| DavePhos | Pd₂(dba)₃ / DavePhos | t-BuONa | Toluene | 110 | An alternative bulky monophosphine ligand.[10] |
Guide to Sonogashira Coupling
Q: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A: The classic Sonogashira conditions, employing a palladium source, a phosphine ligand like triphenylphosphine (PPh₃) , and a copper(I) iodide (CuI) co-catalyst, remain the most reliable starting point for this transformation.
-
Expertise & Experience: While advanced ligand systems exist, the Sonogashira reaction on bromopyridine and azaindole scaffolds is well-precedented with catalysts like PdCl₂(PPh₃)₂ or an in situ system of a Pd(0) source and PPh₃.[6][11][17] The copper co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Trustworthiness & Challenges: Be aware that Sonogashira reactions on some bromopyridine derivatives can be challenging. A study on 6-bromo-3-fluoro-2-cyanopyridine reported low yields under standard conditions, suggesting that the substrate is sensitive and optimization may be required.[18] Careful exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling) is essential for a clean reaction.
Part 3: Experimental Protocols & Workflows
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
This workflow guides the logical process of diagnosing and solving a failed reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and Its Isomeric Variants
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, a member of the 6-azaindole family, represents a scaffold of significant interest in medicinal chemistry.[1][2] Its utility as a synthetic intermediate necessitates robust analytical methodologies to ensure purity, confirm identity, and differentiate it from potential process-related impurities, particularly positional isomers.
This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this guide will leverage predictive models and comparative analysis with structurally related, characterized compounds. The focus will be on the causality behind experimental choices and the self-validating nature of the described protocols.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, particularly for distinguishing between positional isomers.[3] The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule, providing a unique fingerprint.
Predicted ¹H NMR Spectral Data for this compound
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would be expected to show four distinct signals: one singlet for the N-methyl group and three signals in the aromatic region corresponding to the protons on the pyrrolopyridine core.
| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-7 | ~8.5 - 8.7 | Singlet (s) | N/A |
| H-4 | ~7.5 - 7.7 | Singlet (s) | N/A |
| H-2 | ~7.2 - 7.4 | Doublet (d) | ~3.0 - 3.5 |
| H-3 | ~6.6 - 6.8 | Doublet (d) | ~3.0 - 3.5 |
| N-CH₃ | ~3.8 - 4.0 | Singlet (s) | N/A |
Justification for Predictions:
-
Aromatic Protons: The protons on the pyridine ring (H-4 and H-7) are expected to be deshielded (appear at a higher ppm) compared to those on the pyrrole ring (H-2 and H-3) due to the electron-withdrawing nature of the pyridine nitrogen. The bromine atom at the 6-position will further influence the electronic environment.
-
N-Methyl Group: The N-methyl protons are attached to a nitrogen atom within an aromatic system and are typically found in the 3.8-4.0 ppm range.
-
Coupling Constants: The coupling between H-2 and H-3 on the pyrrole ring is a characteristic ³J coupling and is expected to be in the range of 3.0-3.5 Hz. The protons at positions 4 and 7 are not adjacent to other protons, hence they are predicted to be singlets.
Comparative ¹H NMR Data of Related Pyrrolopyridines
To substantiate our predictions, a comparison with experimentally determined ¹H NMR data for structurally similar compounds is invaluable.
| Compound | H-7 (ppm) | H-4 (ppm) | H-2 (ppm) | H-3 (ppm) | N-CH₃ (ppm) | Reference |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 8.73 (s) | 7.56 (s) | 7.31 (d, J=3.3) | 6.74 (d, J=3.3) | - | [4] |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.10 (s) | 7.80 (s) | 7.35 (d, J=3.2) | 6.80 (d, J=3.2) | - | [4] |
This comparative data supports the predicted chemical shifts and coupling constants for the target molecule.
Differentiating Isomeric Impurities with ¹H NMR
A common challenge in the synthesis of substituted heterocycles is the formation of positional isomers. For this compound, potential isomeric impurities could include other brominated and methylated pyrrolopyridine structures.
Example Comparison: this compound vs. a Hypothetical 4-Bromo Isomer
| Feature | This compound | 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (Predicted) |
| Proton at C-4 | Singlet | Absent |
| Proton at C-6 | Absent | Singlet |
| Coupling Pattern of Pyridine Protons | Two singlets (H-4, H-7) | One singlet (H-7) and one doublet (H-6) coupled to H-5 |
Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the structure by establishing proton-proton and proton-carbon correlations, respectively.[3]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals.
| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-7a | ~145 - 148 |
| C-4a | ~140 - 143 |
| C-6 | ~115 - 118 |
| C-4 | ~110 - 113 |
| C-7 | ~130 - 133 |
| C-2 | ~125 - 128 |
| C-3 | ~100 - 103 |
| C-3a | ~128 - 131 |
| N-CH₃ | ~32 - 35 |
Justification for Predictions: The chemical shifts are predicted based on the known effects of nitrogen and bromine on aromatic carbon signals and by comparison with data for similar heterocyclic systems. The carbon attached to the bromine (C-6) is expected to be in the 115-118 ppm range.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire data with a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Section 2: Mass Spectrometry – Confirming Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum of this compound
The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Expected Molecular Ion:
-
Molecular Formula: C₈H₇BrN₂
-
Molecular Weight:
-
For ⁷⁹Br: 210.98 g/mol
-
For ⁸¹Br: 212.98 g/mol
-
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Ion | Notes |
| 211/213 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 196/198 | [M-CH₃]⁺ | Loss of a methyl radical. |
| 132 | [M-Br]⁺ | Loss of a bromine radical. |
Differentiating Isomers with Mass Spectrometry
While positional isomers have the same molecular weight, their fragmentation patterns can sometimes differ, although often subtly. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion and its fragments, lending further confidence to the structural assignment.[4] Techniques like GC-MS can also be used to separate isomers before they enter the mass spectrometer.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the elution of the compound, for example, starting at 100 °C and ramping to 280 °C.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-350.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and key fragment ions.
Section 3: Analytical Workflow and Data Integration
A robust analytical workflow integrates multiple techniques to provide a comprehensive and self-validating characterization of the target compound.
Caption: Integrated workflow for the synthesis and analysis of this compound.
Conclusion
References
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2303108. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link]
-
Aromatic positional isomers: Topics by Science.gov. Science.gov. Available at: [Link]
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. Available at: [Link]
-
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
What are the best structural characterization techniques for positional isomers? ResearchGate. Available at: [Link]
-
This compound (1 x 100 mg). Reagentia. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]
-
6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. PubChem. Available at: [Link]
-
Mastering Organic Synthesis: The Versatility of 6-Bromo-1H-pyrrolo[3,2-c]pyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Pharmaffiliates. Available at: [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and Other Bromo-pyridines in Cross-Coupling Reactions
Introduction: The Privileged Pyridine Scaffold and the Nuances of Its Reactivity
In the landscape of medicinal chemistry and drug development, pyridine-based structures are exceptionally prevalent, forming the core of numerous therapeutic agents.[1][2] Their utility stems from their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. However, the functionalization of the pyridine ring, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, is not always straightforward. The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing effect, creating a π-deficient system that significantly influences its reactivity compared to benzene.[3][4] This guide provides an in-depth comparison of the reactivity of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine , a key heterocyclic building block, with its simpler counterparts—2-, 3-, and 4-bromopyridine—in the context of palladium-catalyzed cross-coupling reactions. By examining the structural and electronic factors at play, we aim to provide researchers with predictive insights and practical guidance for their synthetic endeavors. This compound is a valuable intermediate for synthesizing pharmaceutical compounds, including kinase inhibitors for cancer therapy.[5]
Pillar 1: Understanding the Electronic Landscape of Bromo-pyridines
The reactivity of a bromo-pyridine in a cross-coupling reaction is fundamentally governed by the ease with which a Palladium(0) catalyst can insert into the carbon-bromine (C-Br) bond—a process known as oxidative addition. The rate of this step is highly sensitive to the electronic density at the carbon atom bearing the bromine.
-
Simple Bromo-pyridines: The pyridine nitrogen is electronegative and deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution and facilitates oxidative addition.[3][4] This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen. Consequently, the general reactivity trend for bromo-pyridines in many Suzuki-Miyaura coupling reactions is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine .[6] The C-Br bonds at the 2- and 4-positions are more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
This compound: This molecule, a 7-azaindole derivative, presents a more complex electronic profile. It features a pyridine ring fused to an electron-rich pyrrole ring. The pyrrole moiety acts as an electron-donating group, pushing electron density into the pyridine ring. This donation partially counteracts the electron-withdrawing effect of the pyridine nitrogen. The bromine atom is at the 6-position, which is meta to the pyridine nitrogen. In a simple pyridine, the 3- (and 5-) position is the most electron-rich and least reactive. However, in this fused system, the electron donation from the pyrrole ring enhances the overall electron density, which could potentially modulate the reactivity at the 6-position, making it differ significantly from a simple 3-bromopyridine. This versatile structure is a cornerstone for chemists, allowing for various derivatization strategies including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7]
Pillar 2: Comparative Analysis in Key Cross-Coupling Reactions
The true measure of reactivity is observed in practice. Below, we compare the performance of this compound with other bromo-pyridines in three cornerstone palladium-catalyzed reactions.
A. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its mild conditions and broad functional group tolerance.[2][8] The choice of base is critical, as it activates the organoboron species to form a more nucleophilic boronate complex, facilitating the rate-determining transmetalation step.[1]
The general reactivity order of Ar-X in Suzuki couplings is I > Br > OTf >> Cl.[8] For bromo-pyridines, the conditions required often depend on the bromine's position. While 2- and 4-bromopyridine can couple under various conditions, 3-bromopyridine can be more challenging, sometimes requiring stronger bases or more active catalysts.
For This compound , its structural similarity to 3-bromopyridine is offset by the fused pyrrole ring. Experimental evidence shows it undergoes efficient Suzuki coupling. For instance, its derivatives have been coupled with various arylboronic acids to generate potent anticancer agents.[9] The conditions often employ robust catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases such as K₂CO₃ or K₃PO₄.
Data Presentation: Comparative Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-1-R-1H-pyrrolo[3,2-c]pyridine | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 | Good | [9][10] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [6] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [6] |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 95 | [6] |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions and should be interpreted with caution as they are compiled from different sources.
B. Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful method for constructing aryl amines.[11][12] The reaction involves a Pd-catalyzed coupling between an aryl halide and an amine in the presence of a base. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[13]
The reactivity trends for bromo-pyridines in Buchwald-Hartwig amination generally follow those of Suzuki coupling. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.
For This compound , its participation in C-N coupling is essential for building libraries of pharmacologically active compounds. Given its electronic nature, successful amination typically requires a well-chosen catalyst system, such as Pd₂(dba)₃ with a ligand like BINAP or XPhos, and a strong, non-nucleophilic base like NaOtBu. Studies on the selective amination of related 6-bromo-heterocycles have demonstrated that this position is highly amenable to functionalization under the right conditions.[14]
C. Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) salt.[15] The reaction is valued for its reliability in forming C(sp²)-C(sp) bonds.
The reactivity of bromo-pyridines in Sonogashira coupling is also influenced by the C-Br bond's polarization. Research on related substrates, such as 6-bromo-3-fluoro-2-cyanopyridines, shows that the 6-position readily undergoes Sonogashira coupling with a wide range of terminal alkynes in high yields.[16][17] This suggests that This compound would be an excellent substrate for this transformation, likely proceeding efficiently under standard conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like TEA or DIPEA).
Pillar 3: Experimental Protocols & Visualizations
To translate theory into practice, we provide representative protocols and visual aids to conceptualize the underlying processes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromo-pyridine substrate (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-pyridine, arylboronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromo-pyridine substrate (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Add the bromo-pyridine substrate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired arylamine.
Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion and Forward Outlook
While the general reactivity trend of simple bromo-pyridines is well-established, This compound presents a nuanced case. Its reactivity is a composite of the deactivating effect of the pyridine nitrogen at the meta position and the counteracting electron-donating effect of the fused pyrrole ring.
Our analysis indicates that the 6-bromo position on this scaffold is highly competent in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While its reactivity may not be as high as that of 2- or 4-bromopyridine, the electron-donating pyrrole ring appears to make it a more favorable substrate than simple 3-bromopyridine, readily participating in these transformations under optimized conditions. The selection of a suitable high-activity catalyst system, often involving bulky, electron-rich phosphine ligands, remains a critical parameter for success. The proven versatility of this compound solidifies its status as an indispensable building block for the synthesis of complex, biologically active molecules.
References
- A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. Benchchem.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
-
Pyridine. Wikipedia. Available from: [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Available from: [Link]
-
Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. The Journal of Chemical Physics. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available from: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available from: [Link]
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. Available from: [Link]
- Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N. Benchchem.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available from: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available from: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
-
This compound (1 x 100 mg). Reagentia. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Available from: [Link]
-
One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H). Sci-Hub. Available from: [Link]
-
Mastering Organic Synthesis: The Versatility of 6-Bromo-1H-pyrrolo[3,2-c]pyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available from: [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
-
Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. Sci-Hub. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]
-
Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. Available from: [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC - NIH. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
From Inert Scaffold to Potent Bio-agents: A Comparative Guide to the Biological Activity of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and Its Derivatives
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to serve as versatile platforms for discovering new drugs. The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is one such scaffold.[1][2] As a bioisostere of the naturally occurring indole ring, it is a cornerstone in the design of compounds targeting a wide array of biological processes.[3] A key feature of the azaindole core is its nitrogen arrangement, which mimics the hydrogen bonding pattern of adenine, the core of adenosine triphosphate (ATP). This allows azaindole-based molecules to effectively compete with ATP for binding within the hinge region of protein kinases, making them a prolific source of kinase inhibitors.[1][4]
This guide delves into the striking contrast between the parent compound, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, and the potent, biologically active molecules born from its chemical modification. We will explore how derivatization transforms this synthetically useful but biologically inert scaffold into highly specific inhibitors with therapeutic potential against cancer and inflammatory diseases.
Part 1: The Parent Compound — A Chemist's Tool, Not a Biological Effector
The subject of our analysis, this compound, is primarily valued as a synthetic intermediate.[5][6] In drug discovery campaigns, compounds like this are crucial building blocks. The "bromo" group at the 6-position is not present to confer biological activity; rather, it serves as a highly versatile chemical "handle." This handle allows chemists to employ powerful cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to precisely attach a diverse array of chemical groups.[7][8]
There is no significant literature reporting intrinsic biological activity for this compound itself. Its role is analogous to a blank canvas—it holds immense potential but requires the artist's (the chemist's) touch to create a masterpiece. The core directive in its use is derivatization: the strategic replacement of the bromine atom to unlock biological function.
Part 2: The Derivatization Strategy — Forging Potency Through Carbon-Carbon Bonds
The transformation from an inert parent compound to a potent drug candidate is exemplified by the Suzuki cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between the 6-position of the pyrrolo[3,2-c]pyridine core and a new aryl group, introduced in the form of a boronic acid. This process generates vast libraries of novel derivatives, each with a unique substitution at the critical 6-position.
Caption: General workflow for derivatization via Suzuki cross-coupling.
This strategy is central to Structure-Activity Relationship (SAR) studies, where researchers systematically alter the 'R' group and measure the corresponding change in biological activity. The data from these studies reveal which chemical features are essential for potency and selectivity.
Part 3: Comparative Analysis — From Inactive to Active
The true measure of success for this strategy lies in the experimental data. By comparing the biological activity of the derivatives to the baseline (the inactive parent compound), a clear picture of induced potency emerges.
Case Study 1: Potent Anticancer Activity by Targeting Microtubules
Recent research has focused on designing 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, a validated anticancer strategy.[8] By using a derivative of our parent compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, researchers synthesized a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and tested their ability to kill cancer cells.[8] The results demonstrate a dramatic increase in biological activity compared to the starting material.
| Compound ID | 6-Aryl Substituent (R-Group) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent Cmpd | -Br | Not Reported (Assumed Inactive) | Not Reported (Assumed Inactive) | Not Reported (Assumed Inactive) |
| 10a | Phenyl | 1.35 | 1.52 | 1.68 |
| 10c | m-tolyl | 0.98 | 1.13 | 1.25 |
| 10k | 4-ethoxyphenyl | 0.45 | 0.51 | 0.63 |
| 10m | 4-chlorophenyl | 0.88 | 0.95 | 1.02 |
| 10n | 4-nitrophenyl | 0.67 | 0.73 | 0.81 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| Data synthesized from Li et al., Bioorganic & Medicinal Chemistry, 2024.[8] |
Analysis: The parent compound, a mere synthetic starting point, gives rise to derivatives with potent antiproliferative activities. The data clearly shows that the nature of the aryl group introduced at the 6-position is critical for activity. The substitution of bromine with a simple phenyl ring (10a) induces micromolar activity. Further optimization, culminating in the indol-5-yl group (10t), enhances the potency into the nanomolar range, yielding a highly effective anticancer agent.[8] This represents a profound amplification of biological function, achieved entirely through derivatization.
Case Study 2: Selective FMS Kinase Inhibition for Cancer and Inflammatory Disease
FMS kinase (or CSF-1R) is a receptor tyrosine kinase that plays a critical role in the proliferation of macrophages and is over-expressed in various cancers and inflammatory conditions like rheumatoid arthritis.[9] A series of diarylamide and diarylurea derivatives built upon the pyrrolo[3,2-c]pyridine scaffold were evaluated as FMS kinase inhibitors.
| Compound ID | FMS Kinase IC₅₀ (nM) | Potency vs. Lead Cmpd |
| Parent Cmpd | Not Applicable | - |
| KIST101029 (Lead) | 96 | 1.0x |
| 1e | 60 | 1.6x |
| 1r | 30 | 3.2x |
| Data synthesized from El-Gamal et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.[9] |
Analysis: Again, the derivatization of the core scaffold yields highly potent molecules. Compound 1r demonstrates an IC₅₀ of just 30 nM, making it over three times more potent than the initial lead compound.[9] Importantly, further testing revealed that compound 1r was highly selective for FMS kinase over a panel of 39 other kinases, a critical feature for a successful therapeutic agent that minimizes off-target effects.[9] This selectivity is not an inherent property of the parent scaffold but is engineered through the specific chemical decorations attached to it.
Caption: Simplified FMS kinase signaling pathway and point of inhibition.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate this data must be robust. Below are representative protocols for the synthesis and biological evaluation of these derivatives.
Protocol 1: Synthesis of a 6-Aryl Derivative via Suzuki Coupling
This protocol describes a general method for synthesizing 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridines.
-
Reagent Preparation: In a microwave-safe vial, combine this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (K₂CO₃, 5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 equivalents).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen gas through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 125 °C for 25-30 minutes.[8]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography to yield the final 6-aryl derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific protein kinase.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, perform the following additions:
-
2.5 µL of the serially diluted test compound or DMSO (as a control).
-
2.5 µL of the target kinase (e.g., FMS kinase) in an appropriate kinase assay buffer.
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure data comparability.[11]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Signal Generation):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]
Caption: Workflow for a luminescence-based in vitro kinase assay.
Conclusion and Future Outlook
The evidence is unequivocal: while this compound is biologically unremarkable on its own, it serves as an exceptionally valuable scaffold for the generation of potent and specific bioactive agents. The strategic derivatization at its 6-position transforms it from an inert building block into molecules capable of potently inhibiting complex cellular machinery, such as microtubule dynamics and protein kinase signaling.[8][9]
The stark contrast in activity between the parent compound and its derivatives underscores a fundamental principle of modern drug discovery: molecular scaffolds provide the framework, but targeted chemical modifications unlock therapeutic potential. Future research will undoubtedly continue to leverage this versatile 6-azaindole core, exploring new substitutions and therapeutic targets to develop the next generation of precision medicines.
References
-
Prudent, R., Vassal-Stermann, E., Nguyen, C. H., et al. (2013). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 168(3), 663–676. Available at: [Link]
-
El-Gamal, A. A., Fayed, B. A., Al-Amiery, A. A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1109–1116. Available at: [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 99, 117589. Available at: [Link]
-
Singh, U. P., & Kumar, S. (2021). Azaindole Therapeutic Agents. Current Organic Chemistry, 25(14), 1698–1714. Available at: [Link]
-
Khurana, L., Ali, H. I., Olszewska, T., et al. (2016). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(10), 920–924. Available at: [Link]
-
Martens, S. lab. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
-
Rathod, V., Valamla, P., & Kumar, A. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 56-62. Available at: [Link]
-
Al-Ostath, A. I., Al-Obaid, A. M., Al-Qurashi, N. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Available at: [Link]
-
Singh, U. P., & Kumar, S. (2021). Azaindole therapeutic agents. ResearchGate. Available at: [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]
-
Ückert, A. K., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8710. Available at: [Link]
-
Anbarasan, T., Perumal, S., Manivel, G., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available at: [Link]
-
Scott, K. A., Manall, A., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1793–1814. Available at: [Link]
-
Zuercher, W. J., & Glicksman, M. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved January 19, 2026, from [Link]
-
Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved January 19, 2026, from [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinase Inhibitory Activity: A Comparative Guide for Compounds Derived from 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a validated kinase inhibitor is paved with rigorous experimental scrutiny. The 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of the validation of such compounds, grounded in scientific integrity and practical insights. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of key validation assays, using a potent FMS kinase inhibitor derived from this scaffold as a central case study.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of purine, a fundamental component of ATP. This structural mimicry allows compounds derived from this scaffold to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. The strategic placement of a bromine atom at the 6-position provides a versatile handle for synthetic elaboration, enabling the exploration of a wide chemical space to optimize potency and selectivity against specific kinase targets. Furthermore, the 1-methyl group can influence the compound's physicochemical properties and its orientation within the kinase active site.
Recent studies have highlighted the potential of this scaffold in targeting various kinases. Notably, a series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine framework have demonstrated potent inhibitory activity against FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), a key player in the proliferation and survival of monocytes and macrophages and a target in oncology and inflammatory diseases.[1][2]
Comparative Analysis of Kinase Inhibitory Activity: A Case Study
To illustrate the validation process, we will focus on a series of pyrrolo[3,2-c]pyridine derivatives that have been evaluated for their FMS kinase inhibitory activity. Among these, two compounds, 1e and 1r , emerged as particularly potent inhibitors.[1][2]
| Compound | Target Kinase | IC50 (nM) | Reference Compound (KIST101029) IC50 (nM) |
| 1e | FMS | 60 | 96 |
| 1r | FMS | 30 | 96 |
Table 1: Comparative IC50 values of pyrrolo[3,2-c]pyridine derivatives against FMS kinase.[1][2]
As shown in Table 1, both compounds 1e and 1r exhibited significantly improved potency against FMS kinase compared to the lead compound, KIST101029. Compound 1r , with an IC50 of 30 nM, was found to be 3.2 times more potent than the reference compound.[1] This demonstrates the successful optimization of the pyrrolo[3,2-c]pyridine scaffold for FMS inhibition.
Kinase Selectivity Profiling: The Key to a Successful Inhibitor
A critical aspect of kinase inhibitor validation is determining its selectivity. To this end, the most potent compound, 1r , was screened against a panel of 40 kinases at a concentration of 1 µM.[1][3] The results revealed a high degree of selectivity for FMS kinase.
| Kinase | % Inhibition at 1 µM |
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
Table 2: Selectivity profile of compound 1r against key kinases.[1][3]
The data indicates that while compound 1r potently inhibits FMS, it shows significantly less activity against other kinases like FLT3 and c-MET at the same concentration. This selectivity is crucial for minimizing off-target effects and potential toxicities in a therapeutic setting. The more than 33-fold selectivity for FMS over other tested kinases underscores the potential of this scaffold for developing targeted therapies.[1][3]
Experimental Workflows for Validating Kinase Inhibitory Activity
The validation of a kinase inhibitor involves a multi-tiered approach, starting with biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement and functional effects.
Biochemical Assays: The First Line of Validation
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. The choice of assay depends on various factors, including the specific kinase, the availability of reagents, and the desired throughput.
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[4] They are highly sensitive and not easily prone to interference from compounds. However, the use of radioactivity poses safety and disposal challenges.[4]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[5] They are non-radioactive, highly sensitive, and amenable to high-throughput screening.[6]
-
Fluorescence-Based Assays (e.g., LanthaScreen®): These assays utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect either the binding of an inhibitor to the kinase or the phosphorylation of a substrate. They are also suitable for high-throughput applications.
The following diagram illustrates a decision-making workflow for selecting an appropriate biochemical kinase assay.
Caption: Decision tree for selecting a biochemical kinase assay.
The ADP-Glo™ Kinase Assay is a robust and versatile method for measuring kinase activity by quantifying the amount of ADP produced.[5]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction to produce a luminescent signal.[5]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to validate that the compound engages its target within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[7]
CETSA® is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) to its target protein stabilizes the protein against thermal denaturation. By heating cells treated with the compound and then measuring the amount of soluble target protein remaining, one can infer target engagement.
Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Treatment:
-
Culture cells to an appropriate density and treat them with the synthesized compound or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the relative amount of soluble protein as a function of temperature to generate thermal shift curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion: A Pathway to Validated Kinase Inhibitors
The validation of kinase inhibitory activity for compounds synthesized from the this compound scaffold requires a systematic and multi-faceted approach. By combining potent and selective inhibition in biochemical assays with confirmed target engagement in cellular contexts, researchers can build a robust data package to support the advancement of these promising compounds in the drug discovery pipeline. The methodologies and comparative insights provided in this guide serve as a foundational framework for the rigorous evaluation of novel kinase inhibitors, ultimately contributing to the development of new targeted therapies.
References
-
Pelago Bioscience. (n.d.). What is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience website.
-
El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[1][3]
-
Taylor & Francis. (2018). Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Retrieved from Taylor & Francis Online.[3]
-
Figshare. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Retrieved from Figshare.[2]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from Reaction Biology website.[6]
-
CETSA. (n.d.). CETSA. Retrieved from CETSA website.[7]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website.[8]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). The challenge of selecting protein kinase assays for lead discovery optimization. Journal of biomolecular screening, 5(2), 67–73.[4]
-
Kores, M. A., et al. (2006). A high-throughput radiometric kinase assay. Nature protocols, 1(3), 1383–1389.[9]
-
van den Berg, S., et al. (2016). The relevance of homogeneous radiometric assays in modern drug discovery. Drug discovery today, 21(2), 264–272.[10]
-
El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[11]
-
Zegzouti, H., et al. (2009). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Assay and drug development technologies, 7(6), 560–572.[5]
-
KIST DSpace. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Retrieved from KIST DSpace.[12]
-
BellBrook Labs. (2011). Comparison of ADP Detection Methods Used for High Throughput Screening. Retrieved from BellBrook Labs website.[13]
-
Auld, D. S., et al. (2008). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 6(4), 505–516.[14]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace at KIST: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies [pubs.kist.re.kr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 6-Aryl-1H-pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest from medicinal chemists. Its rigid, planar structure and versatile substitution points make it an ideal starting point for the design of potent and selective inhibitors targeting a range of biomolecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass, 6-aryl-1H-pyrrolo[3,2-c]pyridines, comparing their development as potent anticancer agents through two distinct mechanisms: tubulin polymerization inhibition and FMS kinase inhibition. We will dissect the causal relationships behind experimental design choices, present comparative data, and provide actionable experimental protocols for researchers in the field.
The 6-Aryl-1H-pyrrolo[3,2-c]pyridine Scaffold: A Platform for Targeted Drug Design
The core structure of interest is defined by a pyrrole ring fused to a pyridine ring, with a crucial aryl substitution at the C6 position. The N1 position of the pyrrole ring is another key site for modification, profoundly influencing the compound's biological target and potency. The strategic placement of different functionalities at these positions allows for the fine-tuning of interactions with specific protein targets.
Caption: Core structure and key modification points (R1, R2) of the scaffold.
This guide will compare two successful applications of this scaffold, demonstrating how divergent substitutions at the R1 and R2 positions can direct the molecule to entirely different biological targets with high affinity.
Application I: Targeting Microtubule Dynamics as Colchicine-Binding Site Inhibitors
A prominent application of this scaffold is in the development of potent anticancer agents that function as microtubule-targeting agents. Specifically, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been designed as colchicine-binding site inhibitors (CBSIs)[1][2].
Expertise & Experience: The Rationale Behind the Design
The design mimics the structure of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The 1-(3,4,5-trimethoxyphenyl) group serves as the "A-ring," which is known to be critical for binding to the colchicine site on β-tubulin. The 6-aryl group functions as the "B-ring." The rigid 1H-pyrrolo[3,2-c]pyridine core acts as a linker, locking the A and B rings in a specific conformation to enhance binding affinity[1][3].
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the 6-aryl "B-ring" have yielded significant insights into the structural requirements for potent antiproliferative activity. The activity of these compounds was evaluated against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer)[1][3].
Table 1: Comparative Antiproliferative Activity (IC₅₀, μM) of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs
| Compound | 6-Aryl (R2) Moiety | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 10a | Phenyl | >40 | >40 | >40 |
| 10c | 3-Methylphenyl | 0.81 | 1.03 | 1.25 |
| 10n | 4-Nitrophenyl | 0.65 | 0.83 | 0.97 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.002 |
Data synthesized from multiple sources[1][3].
Key SAR Insights:
-
Unsubstituted Phenyl Ring (10a): An unsubstituted phenyl group at the C6 position results in a loss of activity, highlighting the need for specific interactions at this position.
-
Substituted Phenyl Rings (10c, 10n): The introduction of small electron-donating (methyl) or electron-withdrawing (nitro) groups on the phenyl ring restores and enhances activity, suggesting that both electronic and steric factors are at play.
-
Heterocyclic Rings (10t): The most significant leap in potency was achieved by replacing the phenyl ring with a heterocyclic system. Compound 10t , featuring an indolyl moiety as the B-ring, demonstrated the most potent antiproliferative activities, with IC₅₀ values in the nanomolar range (0.12 to 0.21 µM)[1][2]. This suggests that the indole's hydrogen-bonding capabilities and unique shape provide optimal interactions within the colchicine binding pocket.
Mechanism of Action
The potent antiproliferative effects of these compounds are directly linked to their ability to inhibit tubulin polymerization.
-
Tubulin Polymerization Inhibition: Compound 10t was shown to potently inhibit tubulin polymerization at concentrations as low as 3 µM[4].
-
Cell Cycle Arrest: Further mechanistic studies revealed that 10t induces cell cycle arrest in the G2/M phase, a hallmark of microtubule-destabilizing agents[2][3].
-
Apoptosis Induction: This cell cycle arrest ultimately leads to programmed cell death (apoptosis)[2][4].
Molecular docking studies suggest that compound 10t fits into the colchicine binding site on tubulin, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349, thereby preventing the polymerization of α- and β-tubulin heterodimers into microtubules[1][2].
Application II: Targeting FMS Kinase (CSF-1R)
By altering the substitution pattern on the same 1H-pyrrolo[3,2-c]pyridine scaffold, a different class of inhibitors targeting FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R) was developed. FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation of monocyte/macrophage lineage cells and is over-expressed in various cancers and inflammatory diseases[5].
Expertise & Experience: The Rationale Behind the Design
In this series, the core scaffold is functionalized with diarylamide or diarylurea moieties. This design strategy aims to occupy the ATP-binding pocket of the kinase. The pyrrolo[3,2-c]pyridine core acts as a hinge-binding motif, while the extended side chains explore other regions of the active site to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
A series of diarylamides and diarylureas built upon the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase. This work led to the discovery of compounds significantly more potent than the initial lead, KIST101029[5].
Table 2: Comparative Inhibitory Potency against FMS Kinase
| Compound | Key Structural Feature | FMS Kinase IC₅₀ (nM) | BMDM IC₅₀ (nM) |
| KIST101029 | Lead Compound | 96 | 195 |
| 1e | Diarylurea | 60 | N/A |
| 1r | Optimized Diarylurea | 30 | 84 |
Data sourced from[5]. BMDM = Bone Marrow-Derived Macrophages.
Key SAR Insights:
-
Urea Linker: The diarylurea linker proved to be a key component for high potency. Compound 1r was the most potent analog, with an FMS kinase IC₅₀ of 30 nM, making it over three times more potent than the lead compound[5].
-
Selectivity: Compound 1r was tested against a panel of 40 kinases and demonstrated excellent selectivity for FMS kinase. Its inhibition of other kinases like FLT3 and c-MET was significantly lower, indicating a selectivity of over 33-fold towards FMS[5].
-
Cellular Potency: The enhanced enzymatic inhibition translated to improved cellular activity. Compound 1r was 2.3-fold more potent than the lead compound in inhibiting bone marrow-derived macrophages (BMDM)[5].
-
Antiproliferative Activity: In cancer cell lines (ovarian, prostate, and breast), compound 1r displayed potent antiproliferative activity with IC₅₀ values ranging from 0.15 to 1.78 µM. Crucially, it showed high selectivity for cancer cells over normal fibroblast cells (up to 38-fold)[5].
Experimental Protocols & Workflows
To facilitate further research, we provide standardized protocols for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This protocol describes the final Suzuki cross-coupling step, which is a versatile and high-yield method for generating the target C6-aryl compounds[1][3].
Caption: General workflow for the synthesis of C6-aryl substituted analogs.
Step-by-Step Methodology:
-
Preparation: To a microwave vial, add the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16, 0.1 mmol), the desired substituted arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol)[1].
-
Solvent Addition: Add 1,4-dioxane (6 mL) and H₂O (2 mL) to the vial.
-
Degassing: Degas the mixture by bubbling nitrogen gas through it for 5-10 minutes.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor for 26 minutes at 125 °C[1].
-
Extraction: After cooling, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product using column chromatography to yield the final compound.
Protocol 2: In Vitro Antiproliferative MTT Assay
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (e.g., 0.1% DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Analysis & Future Outlook
The SAR studies on the 6-aryl-1H-pyrrolo[3,2-c]pyridine scaffold clearly demonstrate its remarkable versatility.
| Feature | Tubulin Inhibitors | FMS Kinase Inhibitors |
| Target | β-Tubulin (Colchicine Site) | FMS Kinase (ATP-binding Pocket) |
| Key N1-Substituent (R1) | 1-(3,4,5-trimethoxyphenyl) | H (part of amide/urea linkage) |
| Key C6-Substituent (R2) | Aryl/Heterocycle (e.g., Indole) | Aryl (part of amide/urea linkage) |
| Mechanism | Disruption of microtubule dynamics | Inhibition of tyrosine kinase signaling |
| Result | G2/M cell cycle arrest, apoptosis | Inhibition of macrophage proliferation |
| Therapeutic Area | Oncology | Oncology, Inflammatory Diseases |
This comparative analysis underscores a fundamental principle in medicinal chemistry: subtle changes in the substitution pattern of a core scaffold can dramatically shift its biological activity and therapeutic application. The pyrrolo[3,2-c]pyridine core is an exceptional platform that can be tailored to fit vastly different protein active sites.
Future Directions:
-
Pharmacokinetic Optimization: While potent inhibitors have been identified, future work should focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties to develop candidates suitable for clinical trials.
-
Exploration of N1-Substituents: For the tubulin inhibitors, while the 1-(3,4,5-trimethoxyphenyl) group is highly effective, exploring other substituents at the N1 position, including the 1-methyl group as originally queried, could yield novel inhibitors with different properties or selectivity profiles.
-
Novel Targets: The inherent versatility of this scaffold suggests it could be adapted to target other proteins, particularly other kinases or protein-protein interactions, opening new avenues for drug discovery.
Conclusion
The 6-aryl-1H-pyrrolo[3,2-c]pyridine scaffold is a validated and highly adaptable platform for the design of potent and selective inhibitors. The successful development of distinct compound series targeting either tubulin or FMS kinase showcases how strategic chemical modifications can redirect a molecule's biological purpose. The comprehensive SAR data presented in this guide provides a solid foundation and valuable insights for researchers aiming to leverage this privileged structure in the ongoing quest for novel therapeutics.
References
- Vertex AI Search. (2024). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors.
-
Zheng, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link][1][2]
-
Zheng, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed, National Center for Biotechnology Information. Available at: [Link][2][4]
-
Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1109-1116. Available at: [Link][5]
-
Zheng, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link][3]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis for 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine Coupling Reactions
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine, a 6-azaindole isomer, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for the development of novel therapeutics targeting a wide range of diseases. The functionalization of this core structure, particularly through the strategic introduction of diverse substituents at the 6-position, is a critical step in the synthesis of new chemical entities with enhanced potency and selectivity. Palladium-catalyzed cross-coupling reactions are indispensable tools for achieving this molecular diversification.
This guide provides a comparative analysis of various palladium catalysts for the coupling of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, a key intermediate in many synthetic routes. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, offering field-proven insights to aid researchers in catalyst selection and reaction optimization.
Theoretical Framework: A Primer on Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these transformations, while having reaction-specific variations, typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand, profoundly influences the catalyst's stability, activity, and selectivity. Ligands modulate the steric and electronic properties of the palladium center, impacting each step of the catalytic cycle. For electron-rich heteroaromatics like this compound, careful selection of the catalyst system is paramount to achieving high yields and avoiding unwanted side reactions.
Comparative Analysis of Palladium Catalysts for Coupling Reactions
While direct, side-by-side comparative studies on this compound are not extensively documented in publicly available literature, we can draw valuable insights from studies on structurally similar 7-azaindole derivatives and specific examples of pyrrolo[3,2-c]pyridine functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for introducing aryl, heteroaryl, or vinyl groups. For the coupling of a similar substrate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, a successful Suzuki cross-coupling reaction has been reported to generate 6-aryl-substituted products.[1] While the specific catalyst was not detailed in the summary, typical conditions for such transformations on related heteroaryl bromides often employ palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) with a suitable base like potassium carbonate.[2]
For challenging heteroaryl couplings, catalyst systems with bulky, electron-rich phosphine ligands are often superior.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | Moderate to High | A classic, often effective system. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-8 | High | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2-4 | Very High | N-Heterocyclic Carbene (NHC) ligands like IPr offer high stability and activity. |
This table represents typical conditions and expected performance based on literature for similar heteroaryl bromides.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Studies on the amination of N-substituted 4-bromo-7-azaindoles have demonstrated the efficacy of specific palladium catalyst systems. A combination of a palladium precursor and a specialized phosphine ligand is crucial for high yields.
After extensive screening for the amination of N-substituted 4-bromo-7-azaindoles, a combination of Pd(OAc)₂ with Xantphos as the ligand and Cs₂CO₃ as the base in dioxane was found to be highly effective.[3] Substituting Pd(OAc)₂ with Pd₂(dba)₃ resulted in a slight decrease in yield.[3] Other bulky biarylphosphine ligands such as SPhos and XPhos in combination with Pd₂(dba)₃ gave lower yields.[3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | ~100 | 1-3 | High | Xantphos is a bidentate ligand with a large bite angle, which can be beneficial for reductive elimination. |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | ~100 | 1-3 | Good to High | Often interchangeable with Pd(OAc)₂. |
| Pd₂(dba)₃ / XPhos | XPhos | NaOt-Bu | Toluene | 100 | 4-12 | Moderate to High | XPhos is a very bulky and electron-rich ligand, often effective for challenging substrates. |
This table is based on data for the amination of N-substituted 4-bromo-7-azaindoles and represents a strong starting point for the target molecule.[3]
Heck Reaction: Vinylation of the Heteroaromatic Core
The Heck reaction allows for the introduction of vinyl groups, providing a gateway to further functionalization. For the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles via a cascade C-N cross-coupling/Heck reaction, a Pd₂(dba)₃/XPhos/t-BuONa system has been shown to be effective.[4]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Et₃N | DMF | 100-120 | 12-24 | Moderate | A classical Heck catalyst system. |
| Pd₂(dba)₃ / XPhos | XPhos | t-BuONa | Toluene | 100-120 | 8-16 | Good to High | The bulky XPhos ligand can enhance catalyst activity and stability. |
| Herrmann's Catalyst | - | NaOAc | NMP | 120-140 | 6-12 | High | A palladacycle precatalyst known for its high thermal stability and activity. |
This table presents common catalyst systems for Heck reactions on heteroaryl bromides, with specific insights from azaindole synthesis.
Experimental Protocols: A Practical Guide
The following are generalized protocols that serve as a starting point for the optimization of coupling reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv) and a ligand (e.g., SPhos, 0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water or 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and the phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv).
-
Add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene).
-
Add the amine (1.1-1.5 equiv) and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycles and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura reaction and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical workflow for screening palladium catalysts.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly viable and versatile strategy. While direct comparative data for this specific substrate is emerging, a wealth of information from structurally related azaindoles provides a strong foundation for catalyst selection and methods development. For Suzuki-Miyaura reactions, systems employing bulky phosphine ligands or N-heterocyclic carbenes are likely to be most effective. In Buchwald-Hartwig aminations, the judicious choice of a bidentate phosphine ligand such as Xantphos is a promising starting point. For Heck reactions, both traditional and palladacycle-based catalysts offer potential routes to vinylated products.
As the importance of the pyrrolo[3,2-c]pyridine scaffold continues to grow, it is anticipated that more detailed comparative studies will become available, further refining our understanding of the optimal catalytic systems for its derivatization.
References
-
Reddy, D. et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry8 , 1870–1879 (2012). Available at: [Link]
-
Henderson, J. L., McDermott, S. M. & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters12 , 4438–4441 (2010). Available at: [Link]
-
Aparecida de Souza, M. V., da Silva, A. C. M. & Ferreira, M. L. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts8 , 460 (2018). Available at: [Link]
-
de Souza, M. V. A., da Silva, A. C. M. & Ferreira, M. L. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts8 , 460 (2018). Available at: [Link]
-
Henderson, J. L., McDermott, S. M. & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters12 , 4438–4441 (2010). Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry8 , 1870-1879 (2012). Available at: [Link]
-
Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed (2012). Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Semantic Scholar (2012). Available at: [Link]
-
Wang, Y. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry268 , 116223 (2024). Available at: [Link]
-
Loureiro, M. A. et al. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters18 , 3250–3253 (2016). Available at: [Link]
-
Kashani, S. K., Jessiman, J. E. & Gupton, B. F. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv (2021). Available at: [Link]
-
Jessiman, J. E. et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development26 , 1846–1857 (2022). Available at: [Link]
-
Request PDF. ResearchGate Available at: [Link]
-
Kannaboina, P., Kumar, K. A. & Das, P. Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters16 , 2972–2975 (2014). Available at: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate Available at: [Link]
-
Oldenhuis, N. J., Louie, J. & Hartwig, J. F. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters10 , 3481–3484 (2008). Available at: [Link]
-
Pultar, F. et al. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology10 , 5454–5463 (2020). Available at: [Link]
-
Bipyridyl palladium embedded porous organic polymer as highly efficient and reusable heterogeneous catalyst for Suzuki–Miyaura coupling reaction. RSC Publishing Available at: [Link]
-
Dhakshinamoorthy, A. & Pitchumani, K. Heck Reaction—State of the Art. Catalysts7 , 267 (2017). Available at: [Link]
-
Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing Available at: [Link]
-
Koranne, A. et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances13 , 23351–23377 (2023). Available at: [Link]
-
Wang, Y. et al. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem18 , e202500953 (2025). Available at: [Link]
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate Available at: [Link]
-
Mastering Organic Synthesis: The Versatility of 6-Bromo-1H-pyrrolo[3,2-c]pyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Exploring Chemical Synthesis: The Utility of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in R&D. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Aslam, S. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules22 , 179 (2017). Available at: [Link]
-
Pomarnacka, E., Kornicka, A. & Drze⁄d ̨zon, J. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica69 , 895–903 (2012). Available at: [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives by HPLC
For researchers, scientists, and drug development professionals, the meticulous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug discovery. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will explore the rationale behind experimental choices, present detailed protocols, and compare HPLC with alternative analytical techniques, all grounded in scientific principles and regulatory standards.
The Criticality of Purity in Drug Development
The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents. The introduction of a bromine atom and a methyl group, as in this compound, creates a versatile intermediate for further functionalization, often through cross-coupling reactions like the Suzuki-Miyaura coupling.
However, each synthetic step introduces the potential for impurities, including starting materials, by-products, and degradation products. These impurities can impact the safety, efficacy, and stability of the final drug substance. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds, making it ideal for most pharmaceutical compounds.[1] Its high resolving power, sensitivity, and reproducibility allow for the separation, identification, and quantification of the main component and its impurities.
Choosing the Right HPLC Method: A Comparative Approach
The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte and its potential impurities. For this compound derivatives, which are generally polar heterocyclic compounds, reversed-phase HPLC is the most common and effective approach.
| HPLC Method | Principle | Advantages for this compound Derivatives | Considerations |
| Reversed-Phase (RP) HPLC | Separation based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). | - Excellent for separating polar and moderately non-polar compounds. - Wide variety of columns and conditions available. - Amenable to gradient elution for separating complex mixtures of impurities with varying polarities. | - Peak shape of basic pyridine nitrogens can be challenging due to interactions with residual silanols on the silica-based stationary phase. This can be mitigated by using end-capped columns or mobile phase additives. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | - Essential if the synthesized derivative is chiral and the therapeutic activity is stereospecific. | - Method development can be more complex, requiring screening of different CSPs and mobile phases. - Not necessary for achiral derivatives. |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. | - Significantly faster analysis times. - Improved resolution and sensitivity.[2] | - Requires specialized UPLC instrumentation capable of handling higher backpressures. |
Expert Insight: For initial purity screening and routine quality control of this compound derivatives, a well-developed reversed-phase HPLC method is the most pragmatic choice. The potential for peak tailing of the basic pyridine moiety can be effectively addressed by using a modern, high-purity, end-capped C18 column and incorporating a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase to ensure protonation of the basic sites and improve peak symmetry.
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This section provides a detailed, step-by-step methodology for the purity assessment of a representative this compound derivative. This protocol is a starting point and should be optimized and validated for each specific derivative according to ICH Q2(R2) guidelines.[3]
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: A well-characterized reference standard of the this compound derivative with known purity.
-
Synthesized Sample: The batch of the synthesized this compound derivative to be tested.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV spectrum of the analyte) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Sample Preparation
-
Reference Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized sample and dissolve it in 100 mL of the sample diluent to obtain a concentration of approximately 0.1 mg/mL.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure its performance. This is achieved through a series of system suitability tests as prescribed by pharmacopeias such as the USP General Chapter <621> and the European Pharmacopoeia Chapter 2.2.46.[4][5][6][7][8][9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the reference standard |
Data Analysis and Purity Calculation
The purity of the synthesized sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness through Self-Validation: This protocol incorporates a self-validating system. The system suitability tests ensure that the chromatographic system is performing adequately on the day of analysis. The use of a well-characterized reference standard allows for accurate peak identification and serves as a benchmark for the method's performance.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Assessment.
Identifying Potential Impurities: A Proactive Approach
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. For this compound derivatives, impurities can arise from various stages:
-
Starting Materials: Unreacted 6-Bromo-1H-pyrrolo[3,2-c]pyridine or the methylating agent.
-
By-products of Methylation: Isomeric products (e.g., methylation at a different nitrogen or on the pyridine ring).
-
By-products of Suzuki Coupling: Homocoupling of the boronic acid or ester, and impurities from the phosphine ligands used in the palladium catalyst.[8][11][12]
-
Degradation Products: Forced degradation studies, as recommended by ICH guidelines, can help identify potential degradation products that may form under stress conditions such as heat, light, acid, base, and oxidation.[4][8]
Expert Insight: Coupling HPLC with mass spectrometry (HPLC-MS) is a powerful tool for the identification of unknown impurities. The mass-to-charge ratio provided by the mass spectrometer can help in elucidating the structure of these minor components.[3][6]
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity assessment, other techniques can provide complementary and, in some cases, advantageous information.
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound Derivatives |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard.[3][4][6][7][10][12][13][14] | - A primary analytical method that does not require a reference standard of the analyte. - Provides structural information. - Can quantify non-chromophoric impurities. | - Lower sensitivity compared to HPLC. - Requires a highly pure and stable internal standard. - Signal overlap can complicate quantification. | Excellent for providing an orthogonal purity value and for certifying the purity of the reference standard used in HPLC. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary under the influence of an electric field.[5][14][15][16][17] | - High separation efficiency. - Low sample and reagent consumption. - Different separation selectivity compared to HPLC. | - Lower sensitivity for some detection methods. - Less robust than HPLC for routine QC. | Can be a valuable orthogonal technique, especially for separating closely related impurities that are difficult to resolve by RP-HPLC. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase.[9] | - Fast separations. - Environmentally friendly (reduced organic solvent consumption). - Good for preparative separations. | - Requires specialized instrumentation. - Not as widely applicable as HPLC. | A potential "green" alternative to normal-phase HPLC for the purification of synthetic intermediates. |
Logical Relationship in Method Selection
Caption: Decision tree for selecting a purity assessment method.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of synthesized this compound derivatives is a critical step in the drug development pipeline. Reversed-phase HPLC stands out as the primary and most robust technique for this purpose. However, a comprehensive purity profile is best achieved through a multi-faceted approach. By complementing HPLC with orthogonal techniques like qNMR and CE, and by employing HPLC-MS for impurity identification, researchers can build a complete and trustworthy picture of their synthesized compounds. Adherence to regulatory guidelines from ICH, USP, and Ph. Eur. throughout method development and validation ensures the scientific integrity of the data and ultimately contributes to the development of safe and effective medicines.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ResearchGate. [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
2.3. Mass spectrometry in impurity profiling. ResearchGate. [Link]
-
Capillary electrophoresis in pharmaceutical analysis. PubMed. [Link]
-
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Quantitative NMR Spectroscopy.docx. University of Wisconsin-Madison. [Link]
-
Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. medcraveonline.com [medcraveonline.com]
- 9. hpst.cz [hpst.cz]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.chemscene.com [file.chemscene.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. tandfonline.com [tandfonline.com]
A Comparative In Vitro Analysis of Novel 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives as Potent Anti-Cancer Agents
This guide provides an in-depth comparative analysis of the in vitro efficacy of novel compounds derived from the 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document details the experimental validation of these compounds against established therapeutic benchmarks, focusing on their potential as both kinase inhibitors and microtubule-destabilizing agents. We will explore the causality behind the experimental designs and provide detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP and thus serving as a promising framework for the development of kinase inhibitors.[1] Recent advancements have highlighted derivatives of this compound as particularly promising candidates in oncology. These novel compounds have demonstrated potent activity through two primary mechanisms of action: inhibition of FMS-like tyrosine kinase 3 (FMS) and disruption of tubulin polymerization. This guide will objectively compare the in vitro performance of these novel derivatives against established drugs: Pexidartinib for FMS kinase inhibition, and Combretastatin A-4 and Colchicine for tubulin polymerization inhibition.
Section 1: FMS Kinase Inhibition: A Comparative Analysis
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a key regulator of macrophage and osteoclast development and function. Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[2] Novel derivatives of this compound have been identified as potent FMS kinase inhibitors.
Comparative Efficacy Against Pexidartinib
Pexidartinib (PLX3397) is an FDA-approved kinase inhibitor that targets CSF1R, KIT, and FLT3.[3][4][5] To evaluate the relative potency of the novel pyrrolo[3,2-c]pyridine derivatives, a direct comparison of their half-maximal inhibitory concentrations (IC50) against FMS kinase was performed.
| Compound | FMS Kinase IC50 (nM) | Reference |
| Novel Pyrrolo[3,2-c]pyridine Derivative 1r | 30 | |
| Pexidartinib (PLX3397) | 20 | [6] |
| Lead Compound KIST101029 | 96 |
As the data indicates, the novel derivative 1r demonstrates comparable potency to the established drug Pexidartinib, and a significant improvement over the initial lead compound.
Experimental Protocol: In Vitro FMS Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against FMS kinase. The assay measures the inhibition of phosphorylation of a GFP-labeled substrate by the kinase.
Materials:
-
Recombinant human FMS kinase
-
GFP-labeled substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer
-
Test compounds (novel derivatives and Pexidartinib)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the test compound dilution. b. Add 4 µL of a solution containing FMS kinase and the GFP-labeled substrate in kinase reaction buffer. c. Initiate the reaction by adding 4 µL of ATP solution. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Add 10 µL of a solution containing the Terbium-labeled antibody in TR-FRET dilution buffer to stop the reaction. b. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 495 nm. The ratio of these emissions is used to calculate the percent inhibition.
Causality of Experimental Choices: The TR-FRET format is chosen for its high sensitivity, low background, and homogeneous nature, which minimizes pipetting steps and is amenable to high-throughput screening. The use of a specific concentration of ATP (near the Km value) ensures that the assay is sensitive to competitive inhibitors.
Caption: Workflow for the in vitro FMS kinase inhibition assay.
FMS Signaling Pathway
FMS activation by its ligand, CSF-1, triggers downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which promote cell proliferation and survival. Inhibition of FMS by the novel pyrrolo[3,2-c]pyridine derivatives blocks these pro-survival signals.
Caption: Simplified FMS signaling pathway and point of inhibition.
Section 2: Tubulin Polymerization Inhibition and Cytotoxicity
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[4] Agents that interfere with microtubule dynamics are potent anti-cancer drugs. Novel this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Efficacy Against Combretastatin A-4 and Colchicine
Combretastatin A-4 and Colchicine are well-characterized microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[6][7][8] The anti-proliferative activity of the novel pyrrolo[3,2-c]pyridine derivatives was compared against these standards in various cancer cell lines.
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Novel Pyrrolo[3,2-c]pyridine Derivative 10t | 0.12 | 0.15 | 0.21 | |
| Combretastatin A-4 | 0.003 | 0.004 | 0.003 | |
| Colchicine | 0.008 | 0.012 | 0.015 |
While Combretastatin A-4 and Colchicine exhibit higher potency, the novel derivative 10t still demonstrates significant anti-proliferative activity in the sub-micromolar range, indicating its potential as a valuable anti-cancer agent.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter dye
-
Test compounds (novel derivatives, Combretastatin A-4, Colchicine)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a tubulin polymerization reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter dye.
-
Assay Execution: a. Dispense the reaction mixture into the wells of a pre-warmed 96-well plate. b. Add the test compounds at desired concentrations. c. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Data Acquisition: Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes). An increase in fluorescence indicates tubulin polymerization.
Causality of Experimental Choices: The fluorescence-based method offers a continuous and real-time measurement of tubulin polymerization, providing kinetic data on the inhibitory effects of the compounds. Maintaining the reaction at 37°C is crucial as tubulin polymerization is a temperature-dependent process.
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HeLa, SGC-7901, or MCF-7 cells
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Causality of Experimental Choices: The MTT assay is a robust and widely accepted method for assessing cytotoxicity. The incubation time with the compounds is chosen to allow for sufficient time for the anti-proliferative effects to manifest.
Microtubule Dynamics and Cell Cycle Arrest
Inhibition of tubulin polymerization by the novel pyrrolo[3,2-c]pyridine derivatives disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Caption: Pathway of microtubule disruption and apoptosis induction.
Conclusion
The novel compounds derived from the this compound scaffold exhibit promising in vitro anti-cancer activity through dual mechanisms of FMS kinase inhibition and disruption of tubulin polymerization. The data presented in this guide demonstrates their potency in comparison to established drugs, highlighting their potential for further development as therapeutic agents. The detailed protocols provided herein offer a robust framework for the continued investigation and characterization of this exciting new class of compounds.
References
- Dalton, S. E., & Nuki, G. (2020). Colchicine --- update on mechanisms of action and therapeutic uses.
- Plexxikon Inc. (n.d.). Pexidartinib mechanism of action.
- Lamb, Y. N., & Scott, L. J. (2019). Pexidartinib: First Global Approval. Drugs, 79(15), 1715-1721.
- Daiichi Sankyo. (n.d.). TURALIO® (pexidartinib) Mechanism of Action.
- Altogen Biosystems. (n.d.). MCF-7 Culture Protocol.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for CSF1R.
- Synapse. (2024, July 17).
- Massive Bio. (2026, January 11). Pexidartinib Hydrochloride.
- Wikipedia. (n.d.). Pexidartinib.
- Dr. Oracle. (2025, February 17). What is the mechanism of action of colchicine?
- Ubigene. (2025, May 13). Expert Insights | HeLa - Gene-editing Cell for Beginners.
- Altogen Biosystems. (n.d.).
- ResearchGate. (2012, March 14). How to culture MCF7 cells?
- Farnham Lab. (n.d.).
- Angelidis, C., Kotsialou, Z., Kossyvakis, C., Vrettou, A. R., Zacharoulis, A., Kolokathis, F., ... & Deftereos, S. (2018). Colchicine Pharmacokinetics and Mechanism of Action. Current pharmaceutical design, 24(6), 659-663.
- Aboul-Enein, H. Y., & El-Ragehy, N. A. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
- Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol.
- ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for CSF1R (FMS).
- iGEM. (n.d.). Passaging of HeLa cells.
- protocols.io. (2017, June 4). Cell culture of 7721 or HeLa cells.
- Soares, H., & Sampaio-Marques, B. (2021). Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE. Frontiers in cell and developmental biology, 9, 647242.
- Liu, X. F., Liu, F. D., Wang, Y. J., & Zhang, Y. H. (2010). Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro. World journal of gastroenterology, 16(20), 2504.
- Mollica, A., Zengin, G., Locatelli, M., Stefanucci, A., & Macedo, T. (2020).
- BenchChem. (2025).
- Promega Corpor
- Taylor & Francis. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2025, June 15).
- Chen, L., Zhang, Y., Wang, S., Zhang, Y., Huang, L., & Li, L. (2012). Toxicarioside A inhibits SGC-7901 proliferation, migration and invasion via NF-κB/bFGF signaling. International journal of molecular medicine, 29(4), 657-662.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Wrona, A., Badowska-Rosłonek, K., Krawiecka, M., & Paradowska, E. (2023). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 24(3), 2489.
- Abcam. (n.d.). MTT assay protocol.
- Roche. (n.d.).
- Kanthou, C., & Tozer, G. M. (2004). The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death.
- Bio-protocol. (n.d.). Cell culture.
- Promega Corpor
- Li, Y., Li, Y., Wang, J., & Li, X. (2018). Establishment of a Model of Microencapsulated SGC7901 Human Gastric Carcinoma Cells Cocultured with Tumor-Associated.
- Fisher Scientific. (n.d.). Promega ADP-Glo Kinase Assay + FMS Kinase Enzyme System 1 Ea..
- Thermo Fisher Scientific. (n.d.). Screening Protocol and Assay Conditions.
- Ubigene. (n.d.). SGC-7901 cell line.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Kinase Activity Assay Reactivity Table.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
Sources
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. Pexidartinib - Wikipedia [en.wikipedia.org]
- 6. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Colchicine? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Comparing the Efficacy of Boronic Acids in Reaction with 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1-methyl-1H-pyrrolo[3,2-c]pyridine Scaffold
The 1-methyl-1H-pyrrolo[3,2-c]pyridine, an isomer of azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for the development of potent and selective therapeutic agents, particularly kinase inhibitors for oncology. The ability to functionalize this core at the C6 position via carbon-carbon bond formation is critical for library synthesis and structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[1][2][3]
This guide provides an in-depth comparison of the efficacy of various boronic acids in the Suzuki-Miyaura coupling with 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. We will delve into the mechanistic underpinnings that govern reactivity, present comparative experimental data from analogous systems, and provide a robust, field-proven experimental protocol.
Pillar 1: Mechanistic Insights—The "Why" Behind Boronic Acid Efficacy
The success of a Suzuki-Miyaura coupling is dictated by a finely balanced catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly and profoundly influences the rate-determining transmetalation step.
The generally accepted catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. The crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is facilitated by a base. Two primary pathways are debated for this step:
-
The "Boronate" Pathway: The base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the Pd(II)-halide complex.
-
The "Oxo-Palladium" Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species, which then reacts with the neutral boronic acid.
Regardless of the precise pathway, the electronic and steric properties of the boronic acid are paramount.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects:
The transmetalation step is generally favored by more nucleophilic organoboron reagents. Consequently, arylboronic acids bearing electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), tend to react more readily and provide higher yields. Conversely, arylboronic acids with electron-withdrawing groups (EWGs), like nitro (-NO₂) or trifluoromethyl (-CF₃), are less nucleophilic and can lead to slower reactions and lower yields. This trend is consistently observed across various heterocyclic systems.[2][4]
Steric Effects:
Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can significantly impede the reaction.[3][5] The approach of the boronic acid to the palladium center is sterically demanding. An ortho-substituent, such as a methyl or chloro group, can hinder the formation of the necessary transition state for transmetalation, often resulting in diminished yields compared to their para- or meta-isomers. In some cases, specialized bulky ligands on the palladium catalyst can help overcome this steric clash.[5]
Heteroaryl Boronic Acids:
Heteroaryl boronic acids, such as those derived from pyridine, thiophene, or furan, are also valuable coupling partners. However, they can introduce unique challenges. The Lewis basic nitrogen atom in pyridylboronic acids, for instance, can coordinate to the palladium center, potentially inhibiting catalysis.[6] Furthermore, some heteroaryl boronic acids are prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. Despite these challenges, successful couplings are frequently achieved, often with careful selection of the catalyst system and base.[7][8]
Pillar 2: Comparative Efficacy—A Data-Driven Analysis
While a single comprehensive study directly comparing a wide array of boronic acids with this compound is not available, we can construct a highly informative comparison by synthesizing data from studies on analogous N-heterocyclic scaffolds, such as other azaindoles and indazoles. The trends observed are broadly applicable and provide a strong predictive framework for reaction planning.
| Boronic Acid Partner | Substituent Type | Expected Efficacy | Rationale & Supporting Evidence |
| Phenylboronic acid | Neutral | High | The unsubstituted benchmark, generally provides good to excellent yields with N-heterocyclic bromides.[2] |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | Very High | The -OCH₃ group enhances the nucleophilicity of the aryl ring, accelerating transmetalation. Often gives the highest yields in a series.[2][7] |
| 4-Methylphenylboronic acid | Electron-Donating (EDG) | High | The methyl group provides moderate electron-donating character, leading to efficient coupling and high yields. |
| 4-Fluorophenylboronic acid | Electron-Withdrawing (EWG) | Moderate to High | The inductive electron-withdrawing effect of fluorine can slightly decrease reactivity, but high yields are still commonly achieved. |
| 3-Thienylboronic acid | Heteroaryl (Electron-Rich) | High | Thiophene is an electron-rich heterocycle, and its boronic acids are generally excellent coupling partners.[7] |
| 3-Pyridylboronic acid | Heteroaryl (Electron-Deficient) | Moderate to High | Can be a challenging substrate due to potential catalyst inhibition by the nitrogen lone pair. However, modern catalyst systems often overcome this, providing good yields.[6] |
| 2-Methylphenylboronic acid | Sterically Hindered | Moderate | The ortho-methyl group introduces steric hindrance, which can significantly lower the reaction rate and yield compared to the 4-methyl isomer.[5] |
This table is a synthesized representation based on established reactivity principles and data from analogous systems.[1][2][4][5][7][9]
Pillar 3: Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It is based on conditions found to be effective for structurally similar and challenging heteroaryl bromides. Optimization of catalyst, ligand, base, and temperature may be required for specific boronic acids.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials and Equipment:
-
This compound
-
Arylboronic acid of choice (1.2-1.5 equivalents)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%) OR Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-3 mol%) with a suitable ligand.
-
Ligand (if using Pd₂(dba)₃): 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-6 mol%)
-
Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent: Anhydrous 1,4-dioxane and deionized water
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.2-1.5 eq.), the palladium catalyst (and ligand, if separate), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the starting bromide.
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough degassing.
-
Heating and Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 6-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The Suzuki-Miyaura reaction is an indispensable tool for the functionalization of the this compound core. The efficacy of the coupling is strongly correlated with the electronic and steric properties of the boronic acid partner. Electron-donating groups and minimal steric hindrance on the boronic acid generally lead to higher reaction efficiency. While challenges exist, particularly with sterically encumbered or certain electron-deficient heteroaryl boronic acids, the continuous evolution of palladium catalysts and ligand systems has made the synthesis of a vast array of C6-arylated derivatives accessible. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully design and execute these critical transformations in their drug discovery and development programs.
References
-
Lautens, M., et al. (2007). Synthesis of Azaindoles by a Palladium-Catalyzed Reaction of gem-Dichloroolefins and a Boronic Acid. Molecules, 23(10), 2673. Available from: [Link]
-
Carrow, B. P., & Buchwald, S. L. (2011). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16738-16741. Available from: [Link]
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 2845-2849. Available from: [Link]
-
Wiley. (2026). Base‐Free Selective Deaminative Suzuki Coupling of Heterocyclic Azaindole and Picolinaldehyde‐Based Scaffolds: Promising Substitutes for NLO Materials. ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Available from: [Link]
-
Berritt, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 19(8), 1736-1740. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695-4698. Available from: [Link]
-
Annie, A. S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7755-7764. Available from: [Link]
-
Denmark, S. E., & Smith, R. C. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(15), 10399-10412. Available from: [Link]
-
Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-12. Available from: [Link]
-
Khan, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3192. Available from: [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available from: [Link]
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(30), 20857-20861. Available from: [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]
-
Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(48), 8435-8437. Available from: [Link]
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(30), 20857-20861. Available from: [Link]
-
Wallace, D. J., & Chen, C. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-7208. Available from: [Link]
-
Feron, L. J. P., et al. (2019). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 21(21), 5932-5939. Available from: [Link]
-
Li, Z., et al. (2007). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. The Journal of Organic Chemistry, 72(11), 4067-4072. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Spectroscopic Interpretation of 6-Substituted-1-methyl-1H-pyrrolo[3,2-c]pyridines
In the landscape of medicinal chemistry and drug development, the 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif. Its unique electronic and structural properties make it a valuable core for designing novel therapeutic agents. Accurate and efficient structural elucidation of its derivatives is paramount for accelerating discovery pipelines. This guide provides an in-depth comparison of the spectroscopic signatures—NMR, Mass Spectrometry, and Infrared Spectroscopy—for 6-substituted analogues of this core, empowering researchers to interpret their data with confidence and precision.
This document moves beyond a simple recitation of data. It is designed to illuminate the causal relationships between substituent identity and spectral changes, grounded in the fundamental principles of physical organic chemistry. Every piece of data and every protocol is presented to create a self-validating framework for your experimental work.
The Spectroscopic Blueprint of the Pyrrolo[3,2-c]pyridine Core
¹H NMR Spectroscopy
The proton NMR spectrum of the pyrrolo[3,2-c]pyridine core is characterized by distinct signals for the protons on both the pyrrole and pyridine rings. The chemical shifts are governed by the aromatic nature of the bicyclic system and the influence of the two nitrogen atoms.
-
H2 and H3 (Pyrrole Ring): These protons typically appear as doublets due to their coupling to each other. H3 is generally found slightly downfield from H2.
-
H4 and H7 (Pyridine Ring): These protons also form a coupled system, often appearing as distinct singlets or doublets depending on substitution. The proton adjacent to the pyridine nitrogen (H4) is typically deshielded.
-
N-CH₃ (Methyl Group): A sharp singlet corresponding to the three protons of the N-methyl group is a key identifier. Its chemical shift can be subtly influenced by the substituent at the C6 position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon framework. Key resonances include:
-
Pyrrole Ring Carbons (C2, C3, C3a): These carbons resonate in the aromatic region, with their precise shifts influenced by the adjacent nitrogen.
-
Pyridine Ring Carbons (C4, C6, C7, C7a): These are also found in the aromatic region. The carbon atom directly bonded to the pyridine nitrogen (C7a) and the substituted carbon (C6) are particularly sensitive to the electronic nature of the substituent.
-
N-CH₃ Carbon: The methyl carbon provides a distinct signal in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the 1-methyl-1H-pyrrolo[3,2-c]pyridine core is expected to show a prominent molecular ion (M⁺) peak due to the stability of the aromatic system. The fragmentation is likely initiated by the loss of a proton from the methyl group or cleavage of the substituent at the C6 position. Common fragmentation pathways for related N-methyl azaindoles involve the loss of HCN or CH₃CN, reflecting the stability of the pyridine and pyrrole rings.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations characteristic of the aromatic heterocyclic system. Key absorption bands to note include:
-
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.
-
C=C and C=N Stretching: A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the ring stretching vibrations of the fused pyrrole and pyridine rings.
-
C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region and can be indicative of the substitution pattern on the pyridine ring.
Comparative Analysis: The Influence of 6-Substituents
The true power of spectroscopic analysis lies in understanding how substituents modulate the baseline spectral data. The electronic character of the group at the C6 position—whether it donates or withdraws electron density—creates predictable shifts in the NMR spectra and influences fragmentation in MS.
Workflow for Spectroscopic Characterization
The logical flow for characterizing a novel 6-substituted-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative is outlined below. This workflow ensures that comprehensive data is collected for unambiguous structure confirmation.
Caption: General workflow for synthesis and spectroscopic characterization.
Substituent Effects on NMR Spectra
The electronic nature of the substituent at C6 directly impacts the electron density distribution across the entire bicyclic system. This is most clearly observed as changes in the chemical shifts (δ) of the ring protons and carbons.
Caption: Influence of substituent electronic effects on NMR chemical shifts.
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the electron density on the pyridine ring through inductive and resonance effects. This increased density leads to greater shielding of the nearby protons and carbons.
-
¹H NMR: Protons on the pyridine ring (H4 and H7) will experience an upfield shift (to a lower δ value) compared to the baseline.
-
¹³C NMR: The carbons of the pyridine ring, especially C4, C6, and C7a, will also shift upfield.
Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl) and nitro groups (-NO₂) pull electron density away from the aromatic system. This deshields the nuclei, causing them to resonate at higher frequencies.
-
¹H NMR: Protons H4 and H7 will exhibit a significant downfield shift (to a higher δ value). The magnitude of this shift often correlates with the electronegativity of the substituent.
-
¹³C NMR: The pyridine ring carbons will be deshielded and shift downfield. The effect is most pronounced for the directly substituted carbon (C6).
Comparative Spectroscopic Data
The following tables summarize experimental ¹H and ¹³C NMR data for a series of 6-substituted 1-aryl-1H-pyrrolo[3,2-c]pyridines, demonstrating the principles discussed above. All data is sourced from Mao et al., 2024.[2][3]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Substituent at C6 | H4 (s) | H7 (s) | H2 (d) | H3 (d) | Notes |
| Phenyl (Reference) | 9.10 | 7.80 | 7.38 | 6.80 | Neutral aryl group establishes a baseline. |
| p-tolyl (-CH₃) | 9.07 | 7.77 | 7.36 | 6.79 | EDG: Slight upfield shift of H4 and H7 vs. Phenyl. |
| o-methoxyphenyl (-OCH₃) | 9.10 | 7.93 | 7.38 | 6.79 | EDG: Complex effects due to ortho position, but H7 is downfield. |
| p-fluorophenyl (-F) | 9.04 | 7.73 | 7.36 | 6.78 | EWG: Significant upfield shift for H4, downfield for H7. |
| p-chlorophenyl (-Cl) | 9.06 | 7.76 | 7.37 | 6.80 | EWG: Similar but less pronounced effect than -F. |
| p-nitrophenyl (-NO₂) | 9.14 | 7.87 | 7.47 | 6.88 | Strong EWG: Pronounced downfield shift for all protons. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in CDCl₃
| Substituent at C6 | C4 | C6 | C7 | C7a | Notes |
| Phenyl (Reference) | 149.89 | 130.28 | 124.81 | 143.18 | Baseline values for comparison. |
| p-tolyl (-CH₃) | 150.05 | 130.05 | 124.66 | 143.17 | EDG: Minimal effect on the core carbons shown. |
| o-methoxyphenyl (-OCH₃) | 147.82 | 131.49 | 124.56 | 143.06 | EDG: Shielding effect observed at C4. |
| p-fluorophenyl (-F) | 149.39 | 129.99 | 124.80 | 143.63 | EWG: Deshielding effect observed at C7a. |
| p-chlorophenyl (-Cl) | 148.89 | 130.24 | 124.98 | 143.56 | EWG: Similar deshielding at C7a. |
| p-nitrophenyl (-NO₂) | 147.70 | 131.61 | 125.56 | 141.03 | Strong EWG: Complex shifts due to strong resonance effects. |
Note: The examples cited feature a 1-(3,4,5-trimethoxyphenyl) group. The N-methyl analogues central to this guide are expected to follow the same substituent-dependent trends.
Standardized Experimental Protocols
Adherence to standardized protocols is critical for data reproducibility and comparability across different laboratories and experiments.
Protocol for NMR Sample Preparation and Acquisition
This protocol is designed for standard high-resolution NMR analysis on a 400 or 500 MHz spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 6-substituted-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice is consistent for comparative studies.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the spectra by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C.
-
Integrate the ¹H signals and pick all peaks for both spectra.
-
Protocol for Mass Spectrometry (MS)
This protocol describes a general method for obtaining high-resolution mass spectra (HRMS) using an ESI-TOF instrument, which is common for confirming molecular formulas.[2][3]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ensure the solvent is miscible with the mobile phase of the mass spectrometer.
-
-
Data Acquisition (ESI-TOF):
-
Set the mass spectrometer to operate in positive ion mode.
-
Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a relevant mass range (e.g., m/z 100-1000).
-
Typical ESI Source Parameters: Capillary voltage of 3-4 kV, drying gas temperature of 200-300 °C, and nebulizer pressure appropriate for the instrument.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the exact mass and determine the elemental composition.
-
Compare the measured exact mass to the theoretical mass for the expected molecular formula. The mass error should be within 5 ppm for confirmation.
-
Protocol for Infrared (IR) Spectroscopy
This protocol details the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid and liquid samples.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-addition of 16 or 32 scans to improve signal-to-noise.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers (in cm⁻¹) of the major absorption bands.
-
Assign the characteristic bands corresponding to C-H, C=C, C=N, and substituent-specific vibrations (e.g., -NO₂ stretches).
-
Conclusion
The spectroscopic interpretation of 6-substituted-1-methyl-1H-pyrrolo[3,2-c]pyridines is a systematic process rooted in the principles of structure and electronics. By establishing a baseline understanding of the core scaffold and methodically analyzing the predictable shifts induced by substituents at the C6 position, researchers can confidently elucidate the structures of novel derivatives. The comparative data and standardized protocols provided in this guide serve as a robust framework for supporting drug discovery and development efforts centered on this important heterocyclic system.
References
-
Mao, J., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302094. Available at: [Link]
-
Mao, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]
-
University of Regensburg. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Mao, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
As a novel heterocyclic compound, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is increasingly utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy and agents targeting the central nervous system.[1] Its unique structure, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal methods for this compound, grounded in the principles of laboratory safety and chemical hygiene.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following recommendations are based on the hazard profiles of structurally similar compounds, such as 6-bromo-1H-pyrrolo[3,2-b]pyridine and other halogenated pyridine derivatives, as well as established best practices for handling potentially hazardous research chemicals.[2][3][4]
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound is anticipated to present the following hazards:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[2][3]
-
Harmful if Swallowed or Inhaled: Similar pyridine derivatives are harmful if ingested or inhaled.[4][5][6][7]
During handling, the primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a risk assessment of the specific procedure being performed.
Recommended PPE for Handling this compound
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloved recommended)- Chemical Splash Goggles- Lab Coat- N95 or higher-rated respirator | To prevent inhalation of fine powders and skin/eye contact. |
| Solution Preparation and Transfers | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat | To protect against splashes of the dissolved compound.[8] |
| Running Reactions | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if splash hazard is high) | To provide an extra layer of protection for the face during potentially energetic reactions. |
| Spill Cleanup | - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Lab Coat- N95 or higher-rated respirator- Shoe Covers | To ensure comprehensive protection during the handling of a concentrated spill. |
PPE Selection and Use: A Step-by-Step Guide
-
Glove Selection: Always use nitrile gloves, as they provide good resistance to a wide range of chemicals.[8][9] Inspect gloves for any signs of damage before use. When handling the solid, consider double-gloving for added protection.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is essential to prevent inhalation of airborne particles.[2]
-
Protective Clothing: A buttoned lab coat should be worn at all times to protect skin and clothing.[8]
Operational Procedures: A Framework for Safe Handling
Adherence to standard operating procedures is critical for minimizing the risk of exposure.
Engineering Controls
All work with this compound, especially the handling of the solid, should be conducted in a properly functioning chemical fume hood.[8][11] This provides a controlled environment that minimizes the inhalation of dust and vapors.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure that all necessary PPE is readily available and in good condition. Clear the workspace of any unnecessary items.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Use a disposable weighing boat to contain the solid.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolving:
-
Add the solvent to the solid slowly and in a controlled manner.
-
If necessary, use a magnetic stirrer to aid dissolution. Avoid vigorous shaking that could lead to splashes.
-
-
Reaction Setup:
-
Conduct all reactions in appropriate glassware that has been inspected for cracks or defects.
-
Use a secure clamping system to hold the reaction apparatus in place.
-
-
Post-Reaction:
-
Quench the reaction carefully, following established laboratory procedures.
-
Allow the reaction mixture to cool to room temperature before opening the vessel.
-
Logical Flow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.
Waste Segregation
As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[8][12] Do not mix with non-halogenated waste.
Disposal Protocol
-
Solid Waste:
-
Collect any unused solid compound in a clearly labeled, sealed container.
-
Contaminated items such as weighing boats, gloves, and paper towels should also be placed in the halogenated waste container.
-
-
Liquid Waste:
-
Collect all liquid waste from reactions and cleaning procedures in a designated "Halogenated Organic Liquid Waste" container.
-
Ensure the container is properly sealed and stored in a secondary containment tray.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Halogenated Organic Waste" and a list of the chemical contents.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's environmental health and safety office. Do not pour any waste down the drain.[8]
-
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring the integrity of their research environment.
References
- Capot Chemical. (2025, December 29). MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
- J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE.
- SynQuest Laboratories, Inc. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-6-methylpyridine.
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- LibreTexts. (2020, June 29). Safety.
- FUJIFILM Wako Chemicals. (2023, April 5). SAFETY DATA SHEET: 2-Bromo-6-fluoropyridine.
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. capotchem.cn [capotchem.cn]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. carlroth.com [carlroth.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
